molecular formula C7H9ClN2S B582430 N-((2-Chlorothiazol-5-YL)methyl)cyclopropanamine CAS No. 1289388-63-1

N-((2-Chlorothiazol-5-YL)methyl)cyclopropanamine

Cat. No.: B582430
CAS No.: 1289388-63-1
M. Wt: 188.673
InChI Key: JOLRJHGLBXAUBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((2-Chlorothiazol-5-yl)methyl)cyclopropanamine is a high-value chemical intermediate serving critical roles in advanced research and development, particularly in the pharmaceutical and agrochemical sectors . Its molecular structure, incorporating both a chlorothiazole ring and a cyclopropylamine group, makes it a versatile building block for constructing complex, biologically active molecules . In pharmaceutical research, this compound is a key precursor in the synthesis of novel therapeutic agents. Its application is documented in the development of STK4 inhibitors for the treatment of hematologic malignancies, showcasing its importance in cutting-edge oncology research . The reactivity of the chlorothiazole moiety also facilitates its use in creating active pharmaceutical ingredients (APIs) for a range of other drug candidates . Within agrochemical research, the compound acts as a fundamental synthon for the design and synthesis of modern crop protection agents . It is utilized in developing new classes of insecticides and fungicides, contributing to enhanced efficacy and environmental safety profiles in agricultural products . The consistent demand for this intermediate is driven by ongoing innovation in drug discovery pipelines and the development of targeted agrochemicals . This product is intended for use in laboratory research and chemical synthesis by qualified professionals.

Properties

IUPAC Name

N-[(2-chloro-1,3-thiazol-5-yl)methyl]cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2S/c8-7-10-4-6(11-7)3-9-5-1-2-5/h4-5,9H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOLRJHGLBXAUBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=CN=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90693804
Record name N-[(2-Chloro-1,3-thiazol-5-yl)methyl]cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289388-63-1
Record name 2-Chloro-N-cyclopropyl-5-thiazolemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1289388-63-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(2-Chloro-1,3-thiazol-5-yl)methyl]cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical Properties of N-((2-Chlorothiazol-5-YL)methyl)cyclopropanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-((2-Chlorothiazol-5-YL)methyl)cyclopropanamine is a small molecule of interest within drug discovery and development. Understanding its physicochemical properties is fundamental to predicting its pharmacokinetic and pharmacodynamic behavior. This technical guide provides a summary of available computed data for this compound and related structures, along with detailed experimental protocols for the determination of key physicochemical parameters. Due to the limited availability of direct experimental data for the target compound, this guide leverages information on structurally similar molecules to provide a comprehensive overview.

Core Physicochemical Properties

Table 1: Computed Physicochemical Properties of this compound and Related Compounds

PropertyThis compound (Predicted)(E)-N'-[(2-chloro-1,3-thiazol-5-yl)methyl]-N-methyl-N''-nitroguanidine[1]N-(2-chloro-5-thiazolylmethyl)-N'-methyl-N''-nitroguanidine[2]1-[(2-Chlorothiazol-5-yl)methyl]-2-methyl-3-nitro-guanidine[3]
Molecular Formula C8H11ClN2SC6H8ClN5O2SC6H8ClN5O2SC6H8ClN5O2S
Molecular Weight ( g/mol ) ~202.71249.68249.68249.68
XLogP3 Not Available1.31.31.2
Hydrogen Bond Donor Count 1222
Hydrogen Bond Acceptor Count 2555
Rotatable Bond Count 3444
Exact Mass ~202.0331249.0087234249.0087234249.0087234
Topological Polar Surface Area (Ų) ~41.5123123123

Note: Properties for the target compound are estimated based on its structure as specific experimental or computed data is not available. Data for related compounds are sourced from PubChem.

Experimental Protocols

The following are detailed methodologies for the experimental determination of key physicochemical properties, which are crucial for validating computational predictions and providing a comprehensive profile of a drug candidate.

Determination of pKa (Ionization Constant)

The pKa is a critical parameter that influences the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and target binding.[4]

Method: UV-Metric Titration

This method is suitable for compounds possessing a chromophore that changes its absorbance spectrum upon ionization.

  • Sample Preparation : A stock solution of the compound (e.g., 10 mM in DMSO) is prepared. For the analysis, 3-5 µL of this stock is used.[5]

  • Instrumentation : An automated titration system, such as the SiriusT3, is employed.[5]

  • Procedure :

    • The sample is added to a solution of 0.15 M KCl to maintain constant ionic strength.

    • The solution is then titrated with standardized HCl and KOH to cover a wide pH range (e.g., pH 1.0 to 13.0).[6]

    • Throughout the titration, the UV-Vis spectrum (e.g., 200-400 nm) is recorded at each pH increment.

    • The changes in absorbance at specific wavelengths are plotted against pH.

  • Data Analysis : The pKa value is determined by fitting the resulting sigmoidal curve using appropriate software.

Determination of logP (Partition Coefficient) and logD (Distribution Coefficient)

LogP, the logarithm of the partition coefficient between n-octanol and water, is a key measure of a compound's lipophilicity. LogD is the distribution coefficient at a specific pH and is more relevant for ionizable compounds.

Method: Shake-Flask Method

This is the traditional and a widely accepted method for logP and logD determination.[6]

  • Preparation of Phases : n-Octanol and an aqueous buffer (e.g., phosphate-buffered saline at pH 7.4 for logD) are mutually saturated by stirring them together overnight and then allowing the phases to separate.[6]

  • Partitioning :

    • A known concentration of the compound is dissolved in one of the phases (typically the one in which it is more soluble).

    • Equal volumes of the n-octanol and aqueous phases are added to a vial containing the compound.

    • The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is reached.

  • Phase Separation and Quantification :

    • The mixture is centrifuged to ensure complete separation of the two phases.

    • The concentration of the compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).[6]

  • Calculation :

    • logP (for non-ionizable compounds) = log ([Concentration in Octanol] / [Concentration in Water])

    • logD (at a specific pH) = log ([Concentration in Octanol] / [Concentration in Aqueous Buffer])

Determination of Aqueous Solubility

Solubility is a critical factor for drug absorption and formulation.

Method: Equilibrium Shake-Flask Method

  • Sample Preparation : An excess amount of the solid compound is added to a known volume of the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration : The suspension is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • Separation : The saturated solution is filtered to remove any undissolved solid.

  • Quantification : The concentration of the dissolved compound in the filtrate is determined by a suitable analytical method, such as HPLC or UV-Vis spectroscopy.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the initial physicochemical characterization of a novel compound in a drug discovery setting.

G cluster_0 Computational Prediction cluster_1 Experimental Determination cluster_2 Data Integration & Analysis A In Silico Modeling B pKa Determination (UV-Metric Titration) A->B C logP/logD Determination (Shake-Flask Method) A->C D Solubility Assessment (Equilibrium Shake-Flask) A->D E Establish Structure-Property Relationship B->E C->E D->E F Inform Drug Development Strategy E->F

Caption: Workflow for Physicochemical Profiling.

Conclusion

While experimental data for this compound remains to be published, the computational data for structurally related compounds and the established experimental protocols outlined in this guide provide a solid foundation for its physicochemical characterization. A thorough understanding of these properties is indispensable for advancing this and other novel compounds through the drug discovery and development pipeline. The provided workflow illustrates a systematic approach to generating and integrating this critical data to inform project decisions.

References

In Silico Modeling of N-((2-Chlorothiazol-5-YL)methyl)cyclopropanamine Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available research specifically detailing the in silico modeling and biological interactions of N-((2-Chlorothiazol-5-YL)methyl)cyclopropanamine is limited. This technical guide therefore presents a representative, in-depth methodology for evaluating this compound against a plausible, well-characterized biological target. The selected target, Lysine-Specific Demethylase 1 (LSD1) , is chosen based on the known activity of the cyclopropylamine moiety, which is a key pharmacophore in several known LSD1 inhibitors.[1] The protocols and data herein are illustrative of the standard computational workflows used in drug discovery.

Introduction

This compound is a small molecule featuring a 2-chlorothiazole ring linked to a cyclopropanamine group.[2] While the thiazole ring is a versatile scaffold found in many compounds with diverse biochemical activities,[3] the cyclopropylamine motif is particularly notable for its role as a mechanism-based inhibitor of flavin-dependent amine oxidases, such as Lysine-Specific Demethylase 1 (LSD1).[1] LSD1 is a critical enzyme in epigenetic regulation, and its overexpression is implicated in various cancers, making it a prominent therapeutic target.[1]

In silico modeling provides a cost-effective and powerful approach to predict and analyze the interactions between a small molecule (ligand) and its biological target (receptor).[4] Techniques such as molecular docking and molecular dynamics (MD) simulations allow researchers to visualize binding modes, predict binding affinities, and understand the stability of the ligand-receptor complex at an atomic level.[5] This guide outlines a comprehensive computational workflow to investigate the potential interactions of this compound with the LSD1 enzyme.

Compound Properties and Data Summary

A foundational step in any modeling study is the characterization of the ligand. The table below summarizes the known and predicted physicochemical properties of the title compound.

PropertyValueSource
IUPAC Name N-[(2-chloro-1,3-thiazol-5-yl)methyl]cyclopropanamine-
CAS Number 1289388-63-1[2]
Molecular Formula C₇H₉ClN₂S[2]
Molecular Weight 188.67 g/mol [2]
Predicted LogP 1.8 - 2.2(Computationally Estimated)
Hydrogen Bond Donors 1(Computationally Estimated)
Hydrogen Bond Acceptors 3(Computationally Estimated)

In Silico Interaction Analysis: A Representative Study

This section details a hypothetical but plausible in silico study of this compound targeting the active site of LSD1.

Predicted Binding Affinity and Interactions

Molecular docking simulations were performed to predict the binding mode and affinity of the compound within the LSD1 active site. The results are summarized below. Docking often reveals key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand in the binding pocket.[6][7]

MetricPredicted ValueDescription
Target Protein (PDB ID) 2V1D (Human LSD1/CoREST complex)A representative crystal structure for docking studies.
Docking Score (kcal/mol) -7.8Predicted binding energy from AutoDock Vina, indicating favorable binding.[7][8]
Predicted Inhibition Constant (Ki) ~1.5 µMCalculated from the docking score, suggesting potential inhibitory activity.
Key Interacting Residues Trp751, His564, Tyr761Amino acids in the LSD1 active site predicted to form key hydrogen bond or hydrophobic interactions.
Interaction Types Hydrogen Bonding, Pi-StackingThe cyclopropylamine NH may interact with backbone carbonyls; the thiazole ring may engage in pi-stacking.

Detailed Methodologies and Protocols

This section provides detailed protocols for the replication of the described in silico and subsequent experimental validation studies.

Protocol: Molecular Docking

This protocol outlines the steps for performing a molecular docking simulation using widely available software like AutoDock Vina.[7][8]

  • Protein Preparation:

    • Download the crystal structure of human LSD1 (e.g., PDB ID: 2V1D) from the Protein Data Bank.

    • Using molecular modeling software such as AutoDock Tools, remove water molecules and co-crystallized ligands.[7]

    • Add polar hydrogen atoms and assign Gasteiger charges to the protein structure.

    • Save the prepared protein structure in the required PDBQT format.

  • Ligand Preparation:

    • Obtain the 3D structure of this compound. If not available, generate it from its SMILES string (C1CC1NC[C@@H]2SC(N=C2)=Cl) using software like Open Babel.

    • Minimize the ligand's energy using a force field (e.g., MMFF94).

    • Assign rotatable bonds and save the prepared ligand in PDBQT format.

  • Grid Box Generation:

    • Define a grid box that encompasses the entire active site of LSD1. The center of the grid should be the geometric center of the active site, with dimensions sufficient to allow the ligand to rotate freely (e.g., 25 x 25 x 25 Å).[8]

  • Docking Execution:

    • Use a docking program like AutoDock Vina to dock the prepared ligand into the receptor grid.

    • The command typically specifies the receptor, ligand, grid parameters, and output file names.

    • vina --receptor protein.pdbqt --ligand ligand.pdbqt --config grid.conf --out results.pdbqt --log results.log

  • Analysis of Results:

    • Analyze the output poses and their corresponding binding energies (docking scores).

    • Visualize the top-ranked pose in a molecular viewer (e.g., PyMOL, Chimera) to identify key interactions (hydrogen bonds, hydrophobic contacts) between the ligand and protein residues.[7]

Protocol: Molecular Dynamics (MD) Simulation

To assess the stability of the docked pose, an MD simulation can be performed using software like GROMACS.[7]

  • System Preparation:

    • Use the best-docked complex from the previous step as the starting structure.

    • Place the complex in a periodic simulation box (e.g., cubic or dodecahedron) and solvate it with a suitable water model (e.g., TIP3P).

    • Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the system's charge.

  • Energy Minimization:

    • Perform a steep descent energy minimization of the system to remove steric clashes.

  • Equilibration:

    • Perform a two-phase equilibration. First, under an NVT (constant number of particles, volume, and temperature) ensemble to stabilize the system's temperature.

    • Second, under an NPT (constant number of particles, pressure, and temperature) ensemble to stabilize the pressure and density.

  • Production MD Run:

    • Run the production simulation for a duration sufficient to observe the stability of the complex (e.g., 100 nanoseconds).

  • Trajectory Analysis:

    • Analyze the trajectory to calculate Root Mean Square Deviation (RMSD) to assess structural stability.

    • Calculate Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

    • Analyze the persistence of ligand-protein hydrogen bonds and other interactions over time.

Protocol: Experimental LSD1 Inhibition Assay (In Vitro)

This protocol describes a representative fluorescence-based assay to measure the inhibition of LSD1 activity, which is essential for validating the computational predictions.

  • Materials:

    • Recombinant human LSD1 enzyme.

    • H3K4me2 peptide substrate.

    • Horseradish peroxidase (HRP).

    • Amplex Red reagent.

    • This compound (test compound).

    • Known LSD1 inhibitor (positive control, e.g., Tranylcypromine).[1]

    • Assay buffer (e.g., 50 mM Tris, pH 7.5).

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO and then dilute in assay buffer.

    • In a 96-well plate, add the LSD1 enzyme to each well.

    • Add the test compound dilutions, positive control, or vehicle (DMSO) to the respective wells and pre-incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding the H3K4me2 peptide substrate.

    • Incubate the plate at 37°C for 60 minutes.

    • Stop the reaction and detect the product (H₂O₂) by adding a detection reagent mixture containing HRP and Amplex Red.

    • Incubate in the dark for 15 minutes.

    • Measure the fluorescence intensity (excitation/emission ~535/590 nm) using a plate reader.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Visualizations: Workflows and Pathways

Diagrams are essential for illustrating complex processes and relationships. The following are generated using the DOT language to depict a standard computational drug discovery workflow and the biological pathway of the target, LSD1.

G cluster_discovery Discovery & Screening cluster_optimization Lead Optimization cluster_preclinical Preclinical T Target Identification (e.g., LSD1) V Virtual Screening (Docking) T->V H Hit Identification V->H L Lead Compound H->L Hit-to-Lead MD Molecular Dynamics (Stability Analysis) L->MD S Synthesis & Assay (IC50 Determination) MD->S O Optimized Lead S->O PC Preclinical Candidate O->PC

Caption: A typical workflow for computer-aided drug discovery (CADD).

G cluster_nucleus Cell Nucleus LSD1 LSD1 Enzyme H3K4me1 Histone H3 (Lysine 4 mono-methylated) LSD1->H3K4me1 H3K4me2 Histone H3 (Lysine 4 di-methylated) H3K4me2->H3K4me1 demethylation Repression Transcriptional Repression H3K4me1->Repression Inhibitor N-((2-Chlorothiazol-5-YL) methyl)cyclopropanamine Inhibitor->LSD1 Inhibition

Caption: Simplified pathway showing LSD1-mediated histone demethylation.

References

Biological Activity Screening of N-((2-Chlorothiazol-5-YL)methyl)cyclopropanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: To date, specific biological activity screening data for N-((2-Chlorothiazol-5-YL)methyl)cyclopropanamine is not publicly available in peer-reviewed literature. This guide, therefore, extrapolates the probable biological activity, experimental protocols, and signaling pathways based on the well-established pharmacology of structurally analogous compounds, namely neonicotinoid insecticides that share the critical 2-chlorothiazole pharmacophore. The provided quantitative data is representative of this class of compounds and should be interpreted as illustrative for the potential activity of this compound.

Introduction

This compound belongs to a chemical class characterized by a 2-chlorothiazole moiety linked to a substituted amine. This structural feature is the hallmark of several commercially significant neonicotinoid insecticides. Neonicotinoids are a class of neuro-active insecticides that act as agonists at insect nicotinic acetylcholine receptors (nAChRs).[1][2] Their high efficacy and selectivity for insect nAChRs over their mammalian counterparts have led to their widespread use in crop protection.[3] This document provides a technical overview of the likely biological activity of this compound, detailing the experimental methodologies for its screening and the underlying signaling pathways.

Predicted Biological Activity and Mechanism of Action

Based on its structural similarity to neonicotinoids like clothianidin and thiamethoxam, this compound is predicted to be an agonist of insect nicotinic acetylcholine receptors (nAChRs).[4]

Mechanism of Action: In insects, acetylcholine (ACh) is a primary excitatory neurotransmitter in the central nervous system. Upon binding to postsynaptic nAChRs, it triggers the opening of these ligand-gated ion channels, leading to an influx of cations and depolarization of the neuron, propagating the nerve impulse.

This compound, acting as an ACh mimic, would bind to these nAChRs. However, unlike ACh, which is rapidly degraded by acetylcholinesterase (AChE) to terminate the signal, neonicotinoids are poor substrates for AChE. This leads to a persistent and irreversible opening of the nAChR channels, causing continuous stimulation of the postsynaptic neurons. This overstimulation results in paralysis and eventual death of the insect.[1]

The selectivity of neonicotinoids for insects over mammals is attributed to differences in the subunit composition of their respective nAChRs, which affects binding affinity.[3]

Quantitative Data for Analogous Neonicotinoids

The following tables summarize quantitative data for well-characterized neonicotinoids that possess the 2-chlorothiazole core. This data is indicative of the potential activity that could be expected from this compound.

Table 1: Radioligand Binding Affinity of Neonicotinoids at Insect nAChRs

CompoundRadioligandInsect SpeciesReceptor PreparationKi (nM)
Imidacloprid[³H]-ImidaclopridAphis craccivoraMembrane homogenate~1-10
Clothianidin[³H]-ImidaclopridMyzus persicaeMembrane homogenate~1-10
Thiamethoxam[³H]-ImidaclopridAphis craccivoraMembrane homogenateVariable affinity

Ki (inhibitory constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity. Data is compiled from studies on neonicotinoid binding characteristics.[5]

Table 2: Electrophysiological Activity of Neonicotinoids on Insect Neurons

CompoundInsect SpeciesNeuron TypeEC50 (µM)Efficacy
ImidaclopridDrosophila melanogasterCholinergic neurons~19 (as a partial agonist)Partial Agonist
ClothianidinDrosophila melanogasterCholinergic neuronsNot determinedSuper Agonist

EC50 (half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. Efficacy refers to the maximal response a drug can produce. Data is based on whole-cell patch-clamp recordings.[2]

Experimental Protocols

The biological activity screening of this compound would involve a series of in vitro and in vivo assays to determine its affinity for nAChRs and its insecticidal efficacy.

In Vitro Assays

This assay quantifies the affinity of the test compound for the target receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for insect nAChRs.

Protocol:

  • Receptor Preparation: Prepare membrane homogenates from the heads of a target insect species (e.g., aphids, locusts).[5]

  • Radioligand: Use a radiolabeled neonicotinoid, such as [³H]-Imidacloprid, as the competing ligand.

  • Competition Assay: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the test compound. Calculate the IC50 (concentration of test compound that inhibits 50% of specific radioligand binding) from the resulting curve. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[5]

This assay measures the functional effect of the compound on the ion channel activity of the nAChR.

Objective: To determine if this compound acts as an agonist, antagonist, or modulator of insect nAChRs and to determine its EC50.

Protocol:

  • Expression System: Use Xenopus oocytes or insect cell lines (e.g., from Drosophila) that express the target insect nAChR subunits.

  • Recording:

    • For Xenopus oocytes, use the two-electrode voltage clamp technique to measure the whole-cell currents in response to the application of the test compound.

    • For insect cells, use the whole-cell patch-clamp technique to record currents from single cells.[2]

  • Compound Application: Apply varying concentrations of this compound to the cells and record the resulting ionic currents.

  • Data Analysis: Plot the current amplitude against the compound concentration to generate a dose-response curve and calculate the EC50 and the maximal efficacy relative to a known agonist like acetylcholine.[2]

In Vivo Assay

This assay determines the toxicity of the compound to a target insect pest.

Objective: To determine the lethal concentration (LC50) or lethal dose (LD50) of this compound.

Protocol:

  • Test Insects: Use a susceptible strain of a target insect pest (e.g., aphids, leafhoppers, or houseflies).

  • Application Methods:

    • Topical Application: Apply a known amount of the compound dissolved in a suitable solvent (e.g., acetone) to the dorsal thorax of individual insects.

    • Dietary Exposure: Incorporate the compound into the artificial diet of the insects.

    • Leaf-Dip Assay: Dip leaves of a host plant into solutions of the compound at various concentrations and allow them to dry before introducing the insects.

  • Observation: House the treated insects under controlled environmental conditions and assess mortality at specified time points (e.g., 24, 48, and 72 hours).

  • Data Analysis: Use probit analysis to calculate the LC50 or LD50 values from the mortality data.

Visualizations

Signaling Pathway

neonicotinoid_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) Vesicles ACh_release ACh Release ACh_vesicle->ACh_release Action Potential ACh ACh ACh_release->ACh AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds Neonicotinoid This compound (Predicted Action) Neonicotinoid->nAChR Binds (Irreversibly) Ion_channel Ion Channel (Open) nAChR->Ion_channel Activates Depolarization Continuous Depolarization -> Neurotoxicity Ion_channel->Depolarization Na+/Ca2+ Influx

Caption: Predicted signaling pathway of this compound at the insect nAChR.

Experimental Workflow

experimental_workflow start Start: Test Compound This compound in_vitro In Vitro Screening start->in_vitro binding_assay Radioligand Binding Assay (Determine Ki) in_vitro->binding_assay electro_assay Electrophysiology Assay (Determine EC50 and Efficacy) in_vitro->electro_assay in_vivo In Vivo Testing binding_assay->in_vivo electro_assay->in_vivo insect_assay Insecticidal Activity Assay (Determine LC50/LD50) in_vivo->insect_assay end End: Biological Activity Profile insect_assay->end

Caption: General experimental workflow for screening the biological activity of the target compound.

Conclusion

While direct experimental data for this compound is currently unavailable, its chemical structure strongly suggests that it functions as a neonicotinoid insecticide. The primary mode of action is anticipated to be the agonism of insect nicotinic acetylcholine receptors, leading to neurotoxicity. The experimental protocols detailed in this guide provide a robust framework for the comprehensive biological activity screening of this and other novel compounds within the same chemical class. Future research should focus on obtaining empirical data for this compound to validate these predictions and fully characterize its biological profile.

References

An In-depth Technical Guide on N-((2-Chlorothiazol-5-YL)methyl)cyclopropanamine: Structural Analogs and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-((2-chlorothiazol-5-yl)methyl)cyclopropanamine and its structural analogs represent a class of compounds with significant potential in the fields of agrochemicals and pharmacology. The core chemical scaffold, a 2-chlorothiazole moiety linked to an amine via a methylene bridge, is a key pharmacophore found in neonicotinoid insecticides. This guide provides a comprehensive overview of the structural analogs and derivatives of this compound, their synthesis, biological activity, and mechanism of action, with a focus on their interaction with nicotinic acetylcholine receptors (nAChRs).

Core Compound and Its Analogs

The parent compound, this compound, serves as a template for a variety of structural modifications aimed at exploring and optimizing biological activity. Key analogs are derived from substitutions at the amine group, leading to a range of derivatives with potentially diverse pharmacological profiles.

Structural Analogs of Interest

Several structural analogs have been synthesized and investigated, primarily as insecticides. These compounds share the N-((2-chlorothiazol-5-yl)methyl) core and vary in the substituent attached to the amine nitrogen.

Compound Name CAS Number Molecular Formula Amine Substituent Known Biological Target Reported Activity
This compound1289388-63-1C8H11ClN2SCyclopropylNicotinic Acetylcholine Receptor (nAChR)Insecticidal activity (inferred from structural similarity to clothianidin)
N-((2-Chlorothiazol-5-yl)methyl)-N-(cyclopropylmethyl)propan-1-amine885950-05-0C12H21ClN2SCyclopropylmethyl, PropylNicotinic Acetylcholine Receptor (nAChR)Likely insecticidal activity
Clothianidin210880-92-5C6H8ClN5O2SN-methyl-N'-nitroguanidineNicotinic Acetylcholine Receptor (nAChR)Potent insecticide with broad-spectrum activity[1][2]

Synthesis and Experimental Protocols

The synthesis of this compound and its analogs typically involves the reaction of 2-chloro-5-(chloromethyl)thiazole with the corresponding primary or secondary amine.

General Synthesis of N-((2-chlorothiazol-5-yl)methyl)amine Derivatives

Materials:

  • 2-chloro-5-(chloromethyl)thiazole

  • Appropriate primary or secondary amine (e.g., cyclopropanamine, N-(cyclopropylmethyl)propan-1-amine)

  • Anhydrous solvent (e.g., acetonitrile, tetrahydrofuran)

  • Base (e.g., potassium carbonate, triethylamine)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • To a solution of 2-chloro-5-(chloromethyl)thiazole (1.0 eq) in the chosen anhydrous solvent, add the desired amine (1.1 eq) and the base (1.5 eq).

  • Stir the reaction mixture at room temperature or under gentle heating (e.g., 50-60 °C) for a specified time (typically 4-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the solid base.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure N-((2-chlorothiazol-5-yl)methyl)amine derivative.

  • Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Evaluation: Insecticidal Activity Assay

The insecticidal activity of the synthesized compounds can be evaluated using various bioassays. A common method is the contact vial bioassay.

Materials:

  • Synthesized compounds

  • Acetone (analytical grade)

  • Glass scintillation vials (20 mL)

  • Test insects (e.g., aphids, fruit flies)

  • Sucrose solution (for feeding)

  • Controlled environment chamber (25±2 °C, 60±5% RH, 16:8 L:D photoperiod)

Procedure:

  • Prepare stock solutions of the test compounds in acetone at a concentration of 10 mg/mL.

  • Prepare serial dilutions of the stock solutions to obtain a range of desired concentrations.

  • Coat the inside of the glass vials with 0.5 mL of each test solution (and an acetone-only control).

  • Roll the vials on a hot dog roller (with the heating element off) until the acetone has completely evaporated, leaving a uniform film of the compound on the inner surface.

  • Introduce a set number of test insects (e.g., 10-20) into each vial.

  • Provide a food source, such as a small piece of cotton soaked in sucrose solution.

  • Cap the vials with perforated lids to allow for air exchange.

  • Maintain the vials in a controlled environment chamber.

  • Assess insect mortality at predetermined time points (e.g., 24, 48, and 72 hours).

  • Calculate the lethal concentration 50 (LC50) values using probit analysis.

Mechanism of Action and Signaling Pathways

The primary molecular target of this compound and its analogs is the nicotinic acetylcholine receptor (nAChR), an ionotropic receptor that is crucial for synaptic transmission in the insect central nervous system. These compounds act as agonists at the nAChR, mimicking the action of the endogenous neurotransmitter acetylcholine.

The binding of these compounds to the nAChR leads to the opening of the ion channel, resulting in an influx of cations (primarily Na⁺ and Ca²⁺). This influx causes depolarization of the postsynaptic membrane, leading to hyperexcitation of the neuron. Prolonged activation of the nAChR results in the blockage of nerve signal transmission, leading to paralysis and eventual death of the insect.

Nicotinic Acetylcholine Receptor Signaling Pathway

The activation of nAChRs by agonists like the compounds discussed herein initiates a cascade of intracellular events.

nAChR_Signaling Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway Ligand This compound or Analog nAChR Nicotinic Acetylcholine Receptor (nAChR) Ligand->nAChR Binds to Ion_Channel Ion Channel Opening nAChR->Ion_Channel Activates Cation_Influx Na+ / Ca2+ Influx Ion_Channel->Cation_Influx Depolarization Membrane Depolarization Cation_Influx->Depolarization Hyperexcitation Neuronal Hyperexcitation Depolarization->Hyperexcitation Paralysis_Death Paralysis and Death Hyperexcitation->Paralysis_Death

Caption: Agonist binding to nAChR initiates a cascade leading to insect paralysis.

Experimental Workflow for Synthesis and Evaluation

The overall process for developing and testing these compounds follows a logical progression from chemical synthesis to biological characterization.

Experimental_Workflow Experimental Workflow for Analog Synthesis and Evaluation Start Selection of Amine Substituents Synthesis Synthesis of Analogs Start->Synthesis Purification Purification and Characterization (NMR, MS) Synthesis->Purification Bioassay Insecticidal Bioassay (e.g., Contact Vial) Purification->Bioassay Data_Analysis Data Analysis (LC50 Determination) Bioassay->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR Lead_Optimization Lead Compound Optimization SAR->Lead_Optimization

Caption: A streamlined workflow for the development of novel insecticidal analogs.

Structure-Activity Relationship (SAR) Logical Diagram

The structural modifications of the amine substituent significantly influence the insecticidal potency of these compounds.

SAR_Logic Structure-Activity Relationship (SAR) Logic Core Core Scaffold N-((2-Chlorothiazol-5-yl)methyl) Analogs Amine Substituent (R) Cyclopropyl Cyclopropylmethyl N-methyl-N'-nitroguanidine Core:head->Analogs:head Modification of Activity Insecticidal Potency High (e.g., Clothianidin) Moderate (inferred) Low/Unknown Analogs:nitro->Activity:high leads to Analogs:cp->Activity:mod likely leads to Analogs:cpm->Activity:mod likely leads to

Caption: The amine substituent is a key determinant of insecticidal activity.

Conclusion

This compound and its derivatives are a promising class of compounds with significant insecticidal potential, acting as agonists of nicotinic acetylcholine receptors. The structure-activity relationship is heavily influenced by the nature of the substituent on the amine nitrogen. Further research into the synthesis and biological evaluation of a wider range of analogs could lead to the development of novel and more effective insect control agents. This guide provides a foundational understanding for researchers and drug development professionals to explore this important chemical space.

References

Technical Guide to the Spectroscopic Analysis of N-((2-Chlorothiazol-5-YL)methyl)cyclopropanamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-((2-Chlorothiazol-5-YL)methyl)cyclopropanamine is a small organic molecule featuring a substituted chlorothiazole ring linked to a cyclopropylamine moiety. The structural elucidation and purity assessment of such compounds are critical in medicinal chemistry and drug development. This technical guide outlines the standard procedures for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data for this target molecule.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the known chemical shifts and fragmentation patterns of the constituent functional groups.

Table 1: Predicted ¹H and ¹³C NMR Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

¹H NMR Predicted δ (ppm)MultiplicityIntegrationAssignment
H-4'~7.50s1HThiazole ring proton
H-6~4.00s2HMethylene (-CH₂-)
H-1~2.50m1HCyclopropyl CH
NH~1.80br s1HAmine proton
H-2, H-3~0.60 - 0.90m4HCyclopropyl CH₂
¹³C NMR Predicted δ (ppm)Assignment
C-2'~155Thiazole C-Cl
C-4'~142Thiazole CH
C-5'~135Thiazole C-CH₂
C-6~50Methylene (-CH₂-)
C-1~35Cyclopropyl CH
C-2, C-3~10Cyclopropyl CH₂
Table 2: Predicted Mass Spectrometry Data (ESI-MS)
m/zPredicted IonNotes
203.04[M+H]⁺Molecular ion (with ³⁵Cl)
205.04[M+H]⁺Isotope peak (with ³⁷Cl), approx. 32% intensity of 203.04
134.98[C₄H₂ClNS-CH₂]⁺Fragment from cleavage of the C-N bond
Table 3: Predicted IR Absorption Data (ATR-FTIR)
Wavenumber (cm⁻¹)IntensityAssignment
~3300Weak-MediumN-H stretch (secondary amine)[1][2][3]
~3100WeakC-H stretch (aromatic/thiazole)
~2950-2850MediumC-H stretch (aliphatic/cyclopropyl/methylene)
~1550MediumC=N stretch (thiazole ring)
~1450MediumC=C stretch (thiazole ring)
~1250-1020MediumC-N stretch (aliphatic amine)[1]
~850StrongC-Cl stretch

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Protocol:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR.[4][5][6]

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[7][8]

    • If the sample does not fully dissolve, vortex or gently warm the mixture.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry 5 mm NMR tube to remove any particulate matter.[5][9]

    • Cap the NMR tube securely.

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃ and shim the magnetic field to achieve optimal homogeneity.

    • For ¹H NMR: Acquire the spectrum using standard proton parameters. A sufficient signal-to-noise ratio can typically be achieved with 16-64 scans.[10]

    • For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse program. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.[8][10][11]

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the resulting spectrum and perform baseline correction.

    • Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.[10][12]

    • Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Protocol:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • The sample solution should be free of non-volatile buffers or salts.

  • Data Acquisition (using Electrospray Ionization - ESI):

    • Set up the mass spectrometer for positive ion mode ESI.[13] ESI is a soft ionization technique suitable for polar molecules, preventing extensive fragmentation.[14][15][16]

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.[13][14]

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

  • Data Analysis:

    • Identify the molecular ion peak, [M+H]⁺.

    • Look for the characteristic isotopic pattern of chlorine: a peak at [M+2] with an intensity of approximately one-third of the molecular ion peak.[17][18]

    • Analyze the fragmentation pattern to identify characteristic daughter ions.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol:

  • Sample Preparation (using Attenuated Total Reflectance - ATR):

    • ATR-FTIR is recommended due to its minimal sample preparation requirements.[19][20][21][22]

    • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.[23][24]

    • Acquire a background spectrum of the clean, empty crystal.

  • Data Acquisition:

    • Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[23][24]

    • Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.[24]

    • Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis:

    • The acquired spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify the characteristic absorption bands for the functional groups present in the molecule, such as N-H, C-H, C=N, C=C, and C-Cl stretches.[1]

Visualization of Workflows

Spectroscopic Analysis Workflow

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample This compound Prep_NMR Dissolve in CDCl3 with TMS Sample->Prep_NMR Prep_MS Dilute in Methanol Sample->Prep_MS Prep_IR Use Neat Sample Sample->Prep_IR NMR_Acq NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR_Acq MS_Acq ESI-MS Spectrometer Prep_MS->MS_Acq IR_Acq ATR-FTIR Spectrometer Prep_IR->IR_Acq NMR_Data Chemical Shifts, Couplings, Integrals NMR_Acq->NMR_Data MS_Data Molecular Weight, Isotopic Pattern, Fragmentation MS_Acq->MS_Data IR_Data Functional Group Identification IR_Acq->IR_Data Final_Structure Structural Confirmation NMR_Data->Final_Structure MS_Data->Final_Structure IR_Data->Final_Structure

Caption: General workflow for the spectroscopic analysis of a small organic molecule.

Logical Relationship for Structural Elucidation

cluster_data Experimental Data cluster_info Deduced Information IR IR Data (N-H, C-Cl, C=N) Func_Groups Functional Groups Identified IR->Func_Groups MS MS Data (MW = 202, Cl present) Mol_Formula Molecular Formula C₈H₁₁ClN₂S MS->Mol_Formula NMR_H ¹H NMR (Proton Environment) Connectivity Atom Connectivity NMR_H->Connectivity NMR_C ¹³C NMR (Carbon Skeleton) NMR_C->Connectivity Structure Final Structure Confirmed Func_Groups->Structure Mol_Formula->Structure Connectivity->Structure

Caption: Logical flow from raw spectroscopic data to final structural confirmation.

References

An In-depth Technical Guide to A-85380 (CAS Number: 124003-88-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-85380, identified by CAS number 124003-88-1, is a potent and selective agonist for the α4β2 neuronal nicotinic acetylcholine receptor (nAChR) subtype.[1] Developed by Abbott Laboratories, this compound has become an invaluable pharmacological tool for investigating the structure and function of nAChRs. Its high affinity and selectivity have made it a standard for preclinical and clinical research, particularly in the form of its radiolabeled analogs for in vivo imaging studies of neurodegenerative diseases such as Parkinson's and Alzheimer's disease.[2][3] While not developed as a therapeutic agent itself, A-85380 has been instrumental in the development of novel nAChR ligands for various therapeutic areas.[2]

Discovery and Synthesis

A-85380, with the chemical name 3-(2(S)-azetidinylmethoxy)pyridine, emerged from research programs aimed at developing subtype-selective nAChR ligands.[1] Its synthesis is a multi-step process, a common route for which is outlined below.

Synthetic Pathway Overview

The synthesis of A-85380 typically involves the coupling of a protected (S)-2-azetidinemethanol derivative with 3-hydroxypyridine, followed by deprotection. A frequently cited method is the Mitsunobu reaction.[1]

G cluster_reactants Reactants cluster_reaction Reaction cluster_intermediate Intermediate cluster_deprotection Deprotection cluster_product Final Product reactant1 (S)-1-Boc-2-azetidinemethanol reaction Mitsunobu Reaction (DEAD, PPh3) reactant1->reaction reactant2 3-Hydroxypyridine reactant2->reaction intermediate Tert-butyl (2S)-2-(pyridin-3-yloxymethyl)azetidine-1-carboxylate reaction->intermediate deprotection Acid Deprotection (e.g., TFA or HCl) intermediate->deprotection product A-85380 (3-(2(S)-azetidinylmethoxy)pyridine) deprotection->product

A representative synthetic scheme for A-85380.

Pharmacological Profile

A-85380 is distinguished by its high affinity and selectivity for the α4β2 nAChR subtype over other nAChR subtypes, such as α7 and the muscle-type α1β1δγ.

Binding Affinity

The binding affinity of A-85380 to various nAChR subtypes has been determined through radioligand binding assays.

Receptor SubtypeRadioligandPreparationKi (nM)Reference
Human α4β2--INVALID-LINK---Cytisine-0.05 ± 0.01[4]
Human α7[125I]α-Bungarotoxin-148 ± 13[4]
Muscle α1β1δγ[125I]α-BungarotoxinTorpedo electroplax314 ± 12[4]
Functional Activity

A-85380 acts as a full agonist at α4β2 nAChRs, potently stimulating cation efflux and neurotransmitter release.

AssayReceptor SubtypePreparationEC50 (µM)Reference
Cation EffluxHuman α4β2-0.7 ± 0.1[4]
Cation EffluxGanglionic-0.8 ± 0.09[4]
Channel ActivationHuman α7Xenopus oocytes8.9 ± 1.9[4]
Dopamine Release--0.003 ± 0.001[4]

Mechanism of Action and Signaling Pathway

As a nicotinic acetylcholine receptor agonist, A-85380 binds to the extracellular domain of the α4β2 nAChR, inducing a conformational change that opens the ion channel.[5] This allows the influx of cations, primarily sodium (Na+) and calcium (Ca2+), leading to membrane depolarization and neuronal excitation.[6]

The influx of Ca2+ can trigger various downstream signaling cascades. One significant consequence is the modulation of neurotransmitter release.[7] For instance, the activation of presynaptic α4β2 nAChRs on dopaminergic neurons enhances dopamine release.[7] Furthermore, nAChR activation has been linked to neuroprotective effects through the activation of the PI3K-Akt signaling pathway.[8]

G cluster_membrane Cell Membrane cluster_intracellular Intracellular A85380 A-85380 nAChR α4β2 nAChR A85380->nAChR Binds and Activates Ion_Channel Ion Channel Opening nAChR->Ion_Channel Cation_Influx Na+ / Ca2+ Influx Ion_Channel->Cation_Influx Depolarization Membrane Depolarization Cation_Influx->Depolarization Neurotransmitter_Release Dopamine Release Cation_Influx->Neurotransmitter_Release PI3K_Akt PI3K-Akt Pathway Cation_Influx->PI3K_Akt Depolarization->Neurotransmitter_Release Neuroprotection Neuroprotection PI3K_Akt->Neuroprotection

Signaling pathway activated by A-85380.

Experimental Protocols

The characterization of A-85380 has relied on several key in vitro and in vivo experimental techniques.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of A-85380 for nAChRs.

Workflow:

G start Start prep Prepare Receptor Membranes (e.g., from cell lines or brain tissue) start->prep incubate Incubate Membranes with: - Fixed concentration of radioligand (e.g., [3H]Cytisine) - Varying concentrations of A-85380 prep->incubate separate Separate Bound and Free Radioligand (e.g., via filtration) incubate->separate quantify Quantify Radioactivity (e.g., using a scintillation counter) separate->quantify analyze Data Analysis (Determine IC50 and calculate Ki) quantify->analyze end End analyze->end

Workflow for a competitive radioligand binding assay.

Methodology:

  • Membrane Preparation: Homogenize tissues or cells expressing the nAChR subtype of interest in a suitable buffer and prepare a membrane fraction by centrifugation.[9]

  • Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [3H]cytisine for α4β2 nAChRs) and a range of concentrations of unlabeled A-85380.[10][11]

  • Separation: Separate the membrane-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.[9]

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.[9]

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of A-85380 to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.[9]

Cation Efflux Assay

This functional assay measures the ability of A-85380 to stimulate ion flux through the nAChR channel.

Methodology:

  • Cell Culture and Loading: Culture cells expressing the nAChR of interest and load them with a radioactive cation, typically 86Rb+ (a surrogate for K+).

  • Stimulation: Wash the cells and then expose them to various concentrations of A-85380 for a short period.

  • Efflux Measurement: Collect the supernatant and lyse the cells. Measure the radioactivity in both the supernatant and the cell lysate to determine the percentage of cation efflux.

  • Data Analysis: Plot the percentage of efflux against the concentration of A-85380 to determine the EC50 value.

Dopamine Release Assay

This assay assesses the effect of A-85380 on neurotransmitter release from specific neuronal populations.

Methodology:

  • Tissue Preparation: Prepare brain slices or synaptosomes from a dopamine-rich region (e.g., striatum).

  • Loading: Pre-load the tissue preparation with [3H]dopamine.

  • Stimulation: Perfuse the tissue with a buffer containing various concentrations of A-85380.

  • Fraction Collection: Collect the perfusate in fractions over time.

  • Quantification: Measure the radioactivity in each fraction to determine the amount of [3H]dopamine released.

  • Data Analysis: Calculate the A-85380-stimulated dopamine release and determine the EC50 value. A common detection method for the released dopamine is high-performance liquid chromatography (HPLC) with electrochemical detection.[12]

In Vivo Applications and Pharmacokinetics

Radiolabeled analogs of A-85380, such as [125I]5-I-A-85380 and [18F]2-F-A-85380, have been extensively used for in vivo imaging of α4β2 nAChRs using single-photon emission computed tomography (SPECT) and positron emission tomography (PET), respectively.[13][14] These studies have demonstrated that A-85380 and its analogs readily cross the blood-brain barrier.[13] After intravenous administration in mice, peak brain levels of radioactivity for [125I]5-I-A-85380 were observed within an hour, followed by a slow decline over four hours.[13]

Clinical Research and Future Directions

To date, A-85380 has not been developed as a therapeutic agent for any clinical indication, and there are no known clinical trials evaluating its therapeutic efficacy.[2][15][16] Its primary role in clinical research has been as an imaging agent to quantify the density of α4β2 nAChRs in the brains of patients with neurological and psychiatric disorders.[2][3] These studies have revealed alterations in nAChR levels in conditions like Alzheimer's disease, Parkinson's disease, and schizophrenia.

The research and discovery surrounding A-85380 have significantly advanced our understanding of the role of α4β2 nAChRs in brain function and disease. It continues to be a critical reference compound for the development of new and more selective nAChR modulators with improved therapeutic potential.

References

An In-depth Technical Guide on the Pre-formulation Assessment of N-((2-Chlorothiazol-5-YL)methyl)cyclopropanamine: Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive framework for the solubility and stability assessment of N-((2-Chlorothiazol-5-YL)methyl)cyclopropanamine. As of the date of this publication, specific experimental data for this compound is not extensively available in public literature. The experimental protocols, data tables, and degradation pathways presented herein are based on established pharmaceutical pre-formulation methodologies and data from structurally related compounds. They are intended to serve as a guide for researchers initiating studies on this molecule.

Introduction

This compound is a novel small molecule with potential therapeutic applications. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for the successful development of a safe, effective, and stable pharmaceutical dosage form. This guide outlines the essential experimental protocols and data analysis required to characterize the solubility and stability profile of this compound, ensuring a solid foundation for subsequent formulation activities.

Solubility Assessment

The aqueous and non-aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its dissolution rate and bioavailability. The following sections detail the methodologies for a comprehensive solubility assessment.

Experimental Protocol: Thermodynamic Solubility Determination

Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents.

Methodology:

  • Preparation of Solutions: A surplus amount of the compound is added to a series of vials, each containing a known volume of the selected solvent (e.g., water, phosphate-buffered saline at various pH levels, ethanol, propylene glycol).

  • Equilibration: The vials are sealed and agitated in a temperature-controlled shaker bath (e.g., at 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: After equilibration, the suspensions are allowed to settle. An aliquot of the supernatant is carefully withdrawn and filtered through a suitable syringe filter (e.g., 0.22 µm PVDF) to remove any undissolved solid.

  • Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: The solubility is reported in mg/mL or µg/mL.

Data Presentation: Solubility Profile

The following table summarizes the anticipated solubility data for this compound. Note: The values presented are illustrative placeholders.

Solvent SystemTemperature (°C)pHSolubility (mg/mL)
Purified Water25~7.0[Insert Value]
Purified Water37~7.0[Insert Value]
0.1 N HCl251.2[Insert Value]
0.1 N HCl371.2[Insert Value]
Phosphate Buffer256.8[Insert Value]
Phosphate Buffer376.8[Insert Value]
Phosphate Buffer257.4[Insert Value]
Phosphate Buffer377.4[Insert Value]
Ethanol25N/A[Insert Value]
Propylene Glycol25N/A[Insert Value]

Stability Studies

Investigating the chemical stability of this compound under various stress conditions is crucial for identifying potential degradation pathways, determining appropriate storage conditions, and establishing a suitable shelf-life for the drug product.

Experimental Protocol: Forced Degradation Studies

Objective: To identify the degradation products and pathways of this compound under hydrolytic, oxidative, and photolytic stress conditions.

Methodology:

  • Stock Solution Preparation: A stock solution of the compound is prepared in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: The stock solution is diluted with 0.1 N HCl and heated (e.g., at 80°C for 2 hours).

    • Base Hydrolysis: The stock solution is diluted with 0.1 N NaOH and heated (e.g., at 80°C for 2 hours).

    • Neutral Hydrolysis: The stock solution is diluted with purified water and heated (e.g., at 80°C for 2 hours).

    • Oxidative Degradation: The stock solution is treated with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

    • Photolytic Degradation: A solution of the compound is exposed to a light source conforming to ICH Q1B guidelines (e.g., an option 2 photostability chamber). A control sample is kept in the dark.

  • Sample Analysis: At specified time points, samples are withdrawn, neutralized if necessary, and analyzed by a stability-indicating HPLC method to separate the parent compound from its degradation products. Mass spectrometry (LC-MS) is often employed to identify the structure of the degradants.

Data Presentation: Summary of Forced Degradation

The results of the forced degradation studies can be summarized as follows. Note: The degradation percentages are illustrative.

Stress ConditionReagent/ConditionDurationTemperature (°C)Degradation (%)Major Degradants
Acid Hydrolysis0.1 N HCl2 hours80[Insert Value][Identify/List]
Base Hydrolysis0.1 N NaOH2 hours80[Insert Value][Identify/List]
Neutral HydrolysisPurified Water2 hours80[Insert Value][Identify/List]
Oxidation3% H₂O₂24 hoursRT[Insert Value][Identify/List]
PhotolysisICH Q1B7 daysRT[Insert Value][Identify/List]

Visualizations

Experimental Workflow for Solubility and Stability Testing

G Figure 1: General Experimental Workflow cluster_solubility Solubility Assessment cluster_stability Forced Degradation cluster_data Data Analysis & Reporting S1 Add excess compound to solvent S2 Equilibrate (e.g., 24-48h) S1->S2 S3 Filter supernatant S2->S3 S4 Quantify by HPLC S3->S4 A1 Summarize solubility data in tables S4->A1 D1 Prepare stock solution D2 Apply stress conditions (Acid, Base, Oxidative, Photolytic) D1->D2 D3 Analyze by stability-indicating HPLC D2->D3 D4 Identify degradants (LC-MS) D3->D4 A2 Characterize degradation profile D4->A2 A3 Propose degradation pathways A2->A3

Caption: Figure 1: General Experimental Workflow.

Inferred Degradation Pathway

Based on studies of structurally related compounds containing the 2-chlorothiazole moiety, such as the neonicotinoid insecticide clothianidin, a potential degradation pathway for this compound can be inferred. The primary point of lability is often the C-N bond between the thiazolyl methyl group and the amine.

G Figure 2: Inferred Degradation Pathway parent This compound C₈H₁₁ClN₂S degradant1 2-Chloro-5-(hydroxymethyl)thiazole parent->degradant1 Hydrolytic Cleavage degradant2 Cyclopropanamine parent->degradant2 Hydrolytic Cleavage

Caption: Figure 2: Inferred Degradation Pathway.

Conclusion

The systematic evaluation of solubility and stability, as outlined in this guide, is a foundational step in the pre-formulation development of this compound. The proposed experimental protocols will yield critical data to inform the selection of appropriate formulation strategies, packaging, and storage conditions. While the provided data tables and pathways are illustrative, they serve as a practical template for the reporting and interpretation of forthcoming experimental results. Further studies are warranted to fully elucidate the physicochemical properties of this promising compound.

Methodological & Application

Application Notes: High-Throughput Screening of N-((2-Chlorothiazol-5-YL)methyl)cyclopropanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-((2-Chlorothiazol-5-YL)methyl)cyclopropanamine is a synthetic compound featuring a 2-chlorothiazole moiety linked to a cyclopropylmethylamine group. While specific biological activities of this compound are not extensively documented in public literature, its structural components are of interest in medicinal chemistry. The 2-chlorothiazole core is found in various bioactive molecules, including some neonicotinoid insecticides which are known to target nicotinic acetylcholine receptors (nAChRs).[1][2][3][4] The presence of the cyclopropane ring can introduce conformational rigidity and metabolic stability, making it an attractive feature in drug design.

Given the limited specific data, a high-throughput screening (HTS) approach is warranted to elucidate the biological targets and potential therapeutic applications of this compound. This document provides detailed protocols for screening this compound against two major classes of drug targets: G-Protein Coupled Receptors (GPCRs) and Protein Kinases. These protocols are designed to be adaptable for large-scale screening campaigns.

Potential Screening Targets and Rationale

Due to its structural motifs, this compound could plausibly interact with a variety of biological targets. A primary HTS campaign could therefore focus on:

  • G-Protein Coupled Receptors (GPCRs): As the largest family of cell surface receptors, GPCRs are common targets for a wide range of therapeutics.[5][6][7][8] Screening against a panel of GPCRs can identify potential agonist, antagonist, or allosteric modulator activities.

  • Protein Kinases: Kinases are crucial regulators of cellular signaling and are major targets in oncology and inflammation research.[9][10][11][12][13] Screening against a diverse kinase panel could reveal inhibitory activity.

  • Ion Channels: Based on the structural similarity to neonicotinoids, screening against a panel of ion channels, particularly nAChRs, would be a rational approach to identify potential modulators.

High-Throughput Screening Protocols

Primary HTS Protocol: GPCR Calcium Flux Assay (Gq-coupled)

This protocol is designed to identify compounds that modulate Gq-coupled GPCRs by measuring changes in intracellular calcium levels.

Experimental Workflow Diagram

GPCRAssayWorkflow CompoundPrep Compound Plating (this compound & Controls) FLIPR Fluorescence Reading (FLIPR or similar) CompoundPrep->FLIPR Transfer CellPrep Cell Plating (HEK293 expressing target GPCR) DyeLoading Calcium Dye Loading (e.g., Fluo-4 AM) CellPrep->DyeLoading Incubation1 Incubation DyeLoading->Incubation1 Incubation1->FLIPR Transfer DataAnalysis Data Analysis (Activity Determination) FLIPR->DataAnalysis HitSelection Hit Selection DataAnalysis->HitSelection

Caption: Workflow for a primary GPCR calcium flux HTS assay.

Methodology

  • Compound Plating:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Using an acoustic liquid handler, dispense the compound into 384-well microplates to achieve a final assay concentration range (e.g., 10-point titration from 100 µM to 5 nM).

    • Include positive (known agonist/antagonist) and negative (DMSO vehicle) controls on each plate.

  • Cell Culture and Plating:

    • Culture HEK293 cells stably expressing the target Gq-coupled GPCR in appropriate media.

    • Plate cells into 384-well, black-walled, clear-bottom assay plates at a density of 10,000-20,000 cells per well and incubate overnight.

  • Dye Loading:

    • Prepare a calcium-sensitive dye loading solution (e.g., Fluo-4 AM) in a suitable assay buffer.

    • Remove cell culture media and add the dye solution to each well.

    • Incubate the plates at 37°C for 60 minutes in the dark.

  • Fluorescence Measurement:

    • Use a fluorescence imaging plate reader (e.g., FLIPR) to measure intracellular calcium changes.

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • Add the compound from the compound plate to the cell plate and continue reading fluorescence for 2-3 minutes to detect agonist activity.

    • For antagonist screening, after a short incubation with the compound, add a known agonist at its EC80 concentration and measure the inhibition of the calcium response.

  • Data Analysis:

    • Calculate the percent activation (for agonists) or percent inhibition (for antagonists) relative to controls.

    • Identify "hits" based on a predefined activity threshold (e.g., >50% inhibition or activation).

Primary HTS Protocol: Kinase Inhibition Assay (Luminescent)

This protocol uses a luminescent assay (e.g., Kinase-Glo®) to measure ATP consumption by a target kinase, thereby identifying inhibitors.[11]

Experimental Workflow Diagram

KinaseAssayWorkflow CompoundPlating Compound Plating (this compound & Controls) Incubation Incubation (Room Temperature) CompoundPlating->Incubation KinaseReaction Kinase Reaction Mix (Kinase, Substrate, ATP) KinaseReaction->Incubation DetectionReagent Add Luminescent Detection Reagent Incubation->DetectionReagent LuminescenceReading Luminescence Reading DetectionReagent->LuminescenceReading DataAnalysis Data Analysis (% Inhibition) LuminescenceReading->DataAnalysis HitSelection Hit Selection DataAnalysis->HitSelection

Caption: Workflow for a primary luminescent kinase inhibition HTS assay.

Methodology

  • Compound Plating:

    • As described in section 3.1.1, plate a concentration gradient of this compound and controls into 384-well, low-volume, white microplates.

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the target kinase, its specific substrate, and ATP at its Km concentration in an appropriate kinase buffer.

    • Add the kinase reaction mixture to the wells of the compound plate.

  • Incubation:

    • Incubate the reaction plate at room temperature for 60 minutes.

  • Signal Detection:

    • Add a luminescent kinase assay reagent (which contains luciferase) to each well. This reagent simultaneously stops the kinase reaction and initiates the luminescence reaction by detecting the remaining ATP.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Luminescence Measurement:

    • Read the luminescence signal on a plate reader. A lower signal indicates higher kinase activity (more ATP consumed) and thus, lower inhibition.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to positive (e.g., staurosporine) and negative (DMSO) controls.

    • Determine IC50 values for active compounds.

Data Presentation

Quantitative data from HTS and subsequent dose-response studies should be summarized in tables for clear comparison.

Table 1: Hypothetical HTS Results for this compound

Assay TypeTargetActivity Type% Activity at 10 µMHit (Yes/No)
Calcium FluxGPCR Target AAntagonist75% InhibitionYes
Calcium FluxGPCR Target BAgonist5% ActivationNo
LuminescentKinase Target XInhibitor82% InhibitionYes
LuminescentKinase Target YInhibitor15% InhibitionNo

Table 2: Hypothetical Dose-Response Data for Active "Hits"

CompoundTargetAssay TypeIC50 / EC50 (µM)
This compoundGPCR Target ACalcium Flux (Antagonist)2.5
This compoundKinase Target XLuminescent (Inhibitor)5.1
Positive Control (e.g., Imatinib)Kinase Target XLuminescent (Inhibitor)0.05

Hypothetical Signaling Pathway

Should this compound be identified as an antagonist for a Gq-coupled GPCR, the following diagram illustrates its potential mechanism of action.

GPCRSignalingPathway Ligand Endogenous Ligand GPCR Gq-Coupled Receptor Ligand->GPCR Antagonist N-((2-Chlorothiazol-5-YL) methyl)cyclopropanamine Antagonist->GPCR Blocks Gq Gq Protein GPCR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG CaRelease Ca²⁺ Release from ER IP3->CaRelease Stimulates

Caption: Hypothetical antagonism of a Gq-coupled GPCR signaling pathway.

Conclusion

The provided protocols offer a robust framework for conducting high-throughput screening of this compound against GPCRs and protein kinases. Positive results from these primary screens should be validated through secondary assays, such as radioligand binding assays for GPCRs or orthogonal kinase activity assays, to confirm the mechanism of action and rule out assay artifacts. This systematic screening approach will be instrumental in identifying the biological functions of novel chemical entities and paving the way for further drug development efforts.

References

Application Notes and Protocols: N-((2-Chlorothiazol-5-YL)methyl)cyclopropanamine as a Tool Compound in Neurobiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of N-((2-Chlorothiazol-5-YL)methyl)cyclopropanamine as a potential tool compound for neurobiological research. Due to the limited direct experimental data on this specific molecule, this document leverages information from structurally related and well-characterized compounds, primarily neonicotinoids such as clothianidin and thiamethoxam, which share the key 2-chlorothiazole pharmacophore.

Introduction

This compound belongs to the neonicotinoid class of molecules. Neonicotinoids are known to act as agonists at nicotinic acetylcholine receptors (nAChRs), which are crucial ligand-gated ion channels in the central and peripheral nervous systems.[1][2] These compounds exhibit a higher affinity for insect nAChRs compared to their mammalian counterparts, which has led to their widespread use as insecticides.[3][4] However, their interaction with mammalian nAChRs makes them valuable as tool compounds for studying cholinergic signaling in neurobiology.[5] The primary molecular target in the mammalian brain is considered to be the α4β2 nAChR subtype.[3]

The activation of nAChRs by an agonist like this compound is expected to cause a conformational change in the receptor, opening an intrinsic ion channel. This allows the influx of cations, primarily Na⁺ and Ca²⁺, leading to depolarization of the neuronal membrane and the initiation of downstream signaling cascades.[6]

Data Presentation

Table 1: Binding Affinity of Thiamethoxam with Various Receptors in Zebrafish

Receptor TargetBinding Energy (kcal/mol)
Nicotinic Acetylcholine Receptor (nAChR)-6.74
G-protein Coupled Receptor (GPCR)-5.58
Adrenergic Receptor Alpha (ARα)-4.67
Adrenergic Receptor Beta (ARβ)-4.91
Glucocorticoid Receptor (GR)-5.75
Thyroid Hormone Receptor Alpha (TRα)-3.75
Thyroid Hormone Receptor Beta (TRβ)-4.62
Data derived from molecular docking studies in zebrafish.[7]

Table 2: Behavioral and Neurochemical Effects of Thiamethoxam in Rats

Thiamethoxam Dose (mg/kg)Behavioral Effect (Elevated Plus-Maze)High-Affinity Choline Uptake (HACU)Acetylcholinesterase (AChE) Activity
25No significant changeSignificant decreaseSignificant decrease
50Increased anxietySignificant decreaseSignificant decrease
100Increased anxietySignificant decreaseSignificant decrease
Data from a 7-day consecutive dosing study in rats.[8]

Experimental Protocols

Detailed methodologies for key experiments relevant to characterizing the neurobiological effects of this compound are provided below.

Protocol 1: Radioligand Binding Assay for nAChR Affinity

This protocol is designed to determine the binding affinity of this compound to a specific nAChR subtype using a competitive binding assay with a radiolabeled ligand.[6][9]

Materials:

  • Test Compound: this compound

  • Cell Membranes: Membranes from cell lines (e.g., HEK293) stably expressing the nAChR subtype of interest (e.g., α4β2).

  • Radioligand: A high-affinity nAChR radioligand such as [³H]epibatidine or [³H]cytisine.

  • Non-specific Binding Control: A high concentration of a known nAChR agonist or antagonist (e.g., nicotine or unlabeled epibatidine).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.

  • Filtration Apparatus: A cell harvester with glass fiber filters.

  • Scintillation Counter and Cocktail.

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the following to each well:

    • 50 µL of assay buffer (for total binding) or 50 µL of non-specific binding control (e.g., 100 µM nicotine).

    • 50 µL of the test compound at various concentrations.

    • 50 µL of the radioligand at a concentration at or below its Kd.

    • 50 µL of the cell membrane preparation.

  • Incubate the plate at room temperature for 2-3 hours to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the glass fiber filters using the cell harvester.

  • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Transfer the filters to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Whole-Cell Voltage-Clamp Electrophysiology

This protocol allows for the functional characterization of the effect of this compound on nAChR ion channel activity.[10][11]

Materials:

  • Cell Line: A cell line (e.g., HEK293 or Xenopus oocytes) expressing the nAChR subtype of interest.

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4.

  • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP, pH 7.2.

  • Agonist Stock Solution: e.g., 100 mM Acetylcholine (ACh) in deionized water.

  • Test Compound Stock Solution: this compound in a suitable solvent (e.g., DMSO).

  • Patch-Clamp Electrophysiology Rig.

Procedure:

  • Culture the cells on glass coverslips.

  • Place a coverslip in the recording chamber and perfuse with the external solution.

  • Establish a whole-cell patch-clamp configuration on a selected cell.

  • Clamp the membrane potential at a holding potential of -60 mV.

  • To establish a baseline, apply a known nAChR agonist (e.g., ACh) for a short duration (2-5 seconds) to evoke a current. Repeat until a stable response is achieved.

  • Pre-apply the external solution containing the desired concentration of this compound for 1-2 minutes.

  • Co-apply the test compound with the agonist and record the evoked current.

  • To determine if the test compound acts as an agonist, apply it in the absence of another agonist.

  • Construct a dose-response curve by testing a range of concentrations of the test compound.

  • Assess the reversibility of the effect by washing out the test compound with the external solution.

Data Analysis:

  • Measure the peak amplitude of the currents evoked in the presence and absence of the test compound.

  • Normalize the current in the presence of the test compound to the baseline control current.

  • Plot the normalized current against the logarithm of the test compound concentration to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Protocol 3: Rodent Locomotor Activity Assay

This protocol is used to assess the in vivo effects of this compound on spontaneous locomotor activity in rodents, which can indicate central nervous system stimulation or depression.[12][13]

Materials:

  • Test Animals: Adult male or female mice or rats.

  • Test Compound: this compound dissolved in a suitable vehicle (e.g., saline or DMSO/saline).

  • Vehicle Control.

  • Open Field Arena: A square or circular arena with video tracking software.

Procedure:

  • Acclimate the animals to the testing room for at least 1 hour before the experiment.

  • Administer the test compound or vehicle to the animals via the desired route (e.g., intraperitoneal or oral).

  • Place each animal individually into the center of the open field arena.

  • Record the locomotor activity for a defined period (e.g., 30-60 minutes) using the video tracking system.

  • Key parameters to measure include total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.

  • Clean the arena thoroughly between each animal to remove olfactory cues.

Data Analysis:

  • Analyze the collected data for each parameter using appropriate statistical tests (e.g., ANOVA or t-test) to compare the effects of different doses of the test compound with the vehicle control.

  • Plot the mean values for each parameter for each treatment group.

Mandatory Visualization

G cluster_membrane Cell Membrane nAChR Nicotinic Acetylcholine Receptor (nAChR) Ion_Channel Ion Channel Opening nAChR->Ion_Channel Conformational Change Compound This compound (Agonist) Compound->nAChR Binds to Cation_Influx Na⁺ and Ca²⁺ Influx Ion_Channel->Cation_Influx Depolarization Membrane Depolarization Cation_Influx->Depolarization Downstream_Signaling Downstream Signaling (e.g., MAPK Pathway) Depolarization->Downstream_Signaling Neuronal_Excitation Neuronal Excitation Downstream_Signaling->Neuronal_Excitation

Caption: Proposed signaling pathway for nAChR activation.

G cluster_0 Preparation cluster_1 Binding Assay cluster_2 Detection cluster_3 Data Analysis A1 Prepare Serial Dilutions of Test Compound B1 Incubate Compound, Radioligand, and Membranes in 96-well Plate A1->B1 A2 Prepare Radioligand and Cell Membranes A2->B1 C1 Rapid Filtration to Separate Bound and Unbound Ligand B1->C1 C2 Quantify Radioactivity with Scintillation Counter C1->C2 D1 Calculate Specific Binding C2->D1 D2 Determine IC₅₀ and Kᵢ D1->D2

Caption: Workflow for nAChR radioligand binding assay.

G A Animal Acclimation B Administer Test Compound or Vehicle A->B C Place Animal in Open Field Arena B->C D Record Locomotor Activity (e.g., 30-60 min) C->D E Data Analysis (Distance, Time in Center, Rearing) D->E

Caption: Workflow for rodent locomotor activity assay.

References

"protocol for dissolving N-((2-Chlorothiazol-5-YL)methyl)cyclopropanamine for in vitro assays"

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for N-((2-Chlorothiazol-5-YL)methyl)cyclopropanamine

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the dissolution of this compound for use in in vitro assays. Accurate preparation of compound stock solutions is crucial for obtaining reliable and reproducible experimental results.

Compound Information and Solubility

There is limited publicly available data on the specific solubility of this compound. However, based on the properties of its parent compound, cyclopropylamine, and common practices for small molecules in drug discovery, a starting point for solubility testing can be established. Cyclopropylamine is reportedly miscible with water, ethanol, ether, and chloroform. For in vitro assays, solvents must be chosen carefully to minimize cellular toxicity.

Recommended Solvents for In Vitro Assays:

  • Dimethyl Sulfoxide (DMSO): A common solvent for dissolving a wide range of compounds for biological assays.[1]

  • Ethanol (EtOH): Another frequently used solvent, particularly for compounds with some polarity.[2]

  • Phosphate-Buffered Saline (PBS): For compounds that are soluble in aqueous solutions.

General Considerations for Solvent Use:

It is critical to maintain a low final concentration of the organic solvent in the cell culture medium to avoid affecting the experimental results. High concentrations of solvents can have cytotoxic effects on cells.[3][4] For instance, DMSO concentrations are typically kept below 0.5% or 1% in the final assay medium.[3][4]

Data Presentation: Solubility and Stock Solution Parameters
ParameterValueNotes
Molecular Weight ( g/mol ) Insert Value from Certificate of AnalysisEssential for accurate molar concentration calculations.
Purity (%) Insert Value from Certificate of AnalysisRecommended to be >98% for most in vitro studies.
Appearance e.g., White to off-white solidVisual confirmation of compound integrity.
Solubility (mg/mL)
DMSOTo be determined by userA common solvent for creating high-concentration stock solutions.[1]
EthanolTo be determined by userAn alternative solvent, may require warming to dissolve.
Water/PBSTo be determined by userTest for aqueous solubility, though likely low for this class of compound.
Recommended Storage
Powder-20°C or -80°CFollow supplier recommendations to prevent degradation.
Stock Solution-20°C or -80°CAliquot to avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Determination of Solubility

This protocol outlines a method to determine the approximate solubility of this compound in a chosen solvent.

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile Ethanol

  • Sterile PBS (pH 7.4)

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh Compound: Accurately weigh a small amount of the compound (e.g., 1-5 mg) into a pre-weighed sterile microcentrifuge tube.

  • Solvent Addition: Add a small, precise volume of the chosen solvent (e.g., 100 µL of DMSO) to the tube.

  • Dissolution: Vortex the tube vigorously for 1-2 minutes. If the compound does not fully dissolve, use a sonicator for 5-10 minutes or gently warm the solution.

  • Visual Inspection: Visually inspect the solution for any undissolved particles against a dark background.

  • Incremental Solvent Addition: If the compound has not dissolved, add additional small, precise volumes of the solvent, repeating the dissolution steps until the compound is fully dissolved.

  • Calculate Solubility: Calculate the approximate solubility based on the total volume of solvent used to dissolve the known mass of the compound.

Protocol 2: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for in vitro screening.

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

Procedure:

  • Equilibrate Compound: Allow the vial of the compound to reach room temperature before opening to prevent condensation.

  • Calculate Required Mass: Use the following formula to calculate the mass of the compound needed to prepare the desired volume of a 10 mM stock solution: Mass (mg) = 10 mmol/L * Volume (L) * Molecular Weight ( g/mol ) * 1000 mg/g

  • Weigh Compound: Carefully weigh the calculated mass of the compound.

  • Dissolve in DMSO: Add the appropriate volume of sterile DMSO to the weighed compound.

  • Ensure Complete Dissolution: Vortex the solution thoroughly. If necessary, sonicate or warm gently. Visually confirm that no particles are present.

  • Aliquot and Store: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, amber microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C for short-term storage or -80°C for long-term storage, protected from light.

Protocol 3: Preparation of Working Solutions for Cell-Based Assays

This protocol details the dilution of the stock solution to prepare working solutions for treating cells in culture.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Sterile cell culture medium

  • Sterile microcentrifuge tubes or 96-well plates

Procedure:

  • Thaw Stock Solution: Thaw a single aliquot of the 10 mM stock solution at room temperature.

  • Serial Dilutions: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.

  • Important Consideration: The final concentration of DMSO in the cell culture medium should be kept as low as possible (typically ≤ 0.1%) to minimize solvent-induced effects on the cells.[4]

  • Vehicle Control: Always include a vehicle control in your experiments, which consists of cell culture medium with the same final concentration of DMSO as the highest concentration used for the compound treatment.

  • Example Dilution: To prepare a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution (e.g., add 1 µL of the 10 mM stock to 999 µL of cell culture medium).

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the workflow for preparing this compound for in vitro assays.

G cluster_prep Stock Solution Preparation cluster_assay In Vitro Assay Preparation cluster_control Controls compound Weigh Compound solvent Add DMSO compound->solvent dissolve Vortex / Sonicate solvent->dissolve aliquot Aliquot Stock dissolve->aliquot store Store at -80°C aliquot->store thaw Thaw Aliquot store->thaw Begin Experiment dilute Serial Dilution in Culture Medium thaw->dilute treat Treat Cells dilute->treat incubate Incubate treat->incubate analyze Analyze Results incubate->analyze vehicle Vehicle Control (DMSO in Medium) vehicle->treat untreated Untreated Control untreated->incubate

Caption: Workflow for preparing the compound for in vitro assays.

Signaling Pathway Diagram (Hypothetical)

As the specific molecular target of this compound is not defined in the provided information, a generic kinase signaling pathway is illustrated below as a representative example of a common drug target pathway. This diagram shows where a small molecule inhibitor might act.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 Kinase3 Kinase 3 Kinase2->Kinase3 TF Transcription Factor Kinase3->TF Gene Gene Expression TF->Gene CellularResponse CellularResponse Gene->CellularResponse Cellular Response Ligand External Signal (Ligand) Ligand->Receptor Inhibitor N-((2-Chlorothiazol-5-YL)methyl) cyclopropanamine Inhibitor->Kinase2

Caption: Hypothetical inhibition of a kinase signaling pathway.

References

Application Notes and Protocols for N-((2-Chlorothiazol-5-YL)methyl)cyclopropanamine in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential agrochemical applications of the novel compound N-((2-Chlorothiazol-5-YL)methyl)cyclopropanamine. Drawing upon research into structurally similar compounds, particularly in the neonicotinoid class of insecticides, this document outlines its prospective use as an insecticide, details its likely mechanism of action, and provides protocols for its synthesis and biological evaluation.

Introduction

This compound is a synthetic organic compound featuring a 2-chlorothiazole moiety linked to a cyclopropylamine group via a methylene bridge. The 2-chlorothiazole group is a critical pharmacophore in several commercially successful second-generation neonicotinoid insecticides, such as thiamethoxam and clothianidin.[1][2][3] These insecticides are known for their systemic activity and broad-spectrum efficacy against a wide range of sucking and chewing insects.[2][4] The presence of this key structural motif suggests that this compound holds significant potential as a novel insecticidal agent. This document outlines its potential applications, mechanism of action, and provides detailed protocols for its investigation.

Potential Agrochemical Applications

Based on its structural similarity to established neonicotinoid insecticides, the primary anticipated application of this compound is as a systemic insecticide. It is predicted to be effective against a variety of economically important agricultural pests.

Target Pest Spectrum (Hypothetical):

  • Sucking Insects: Aphids, whiteflies, thrips, leafhoppers, and mealybugs.

  • Chewing Insects: Colorado potato beetle, flea beetles, and some lepidopteran pests.

  • Soil Insects: Grubs, wireworms, and rootworms.

Proposed Mechanism of Action: Nicotinic Acetylcholine Receptor (nAChR) Agonist

It is hypothesized that this compound acts as an agonist of the insect nicotinic acetylcholine receptor (nAChR).[1][5]

Signaling Pathway:

  • The compound is ingested by or comes into contact with the target insect.

  • Due to its systemic properties, it is transported throughout the plant, reaching pests that feed on various plant parts.

  • The molecule binds to the nAChRs in the central nervous system of the insect.[5]

  • This binding mimics the action of the neurotransmitter acetylcholine (ACh), but unlike ACh, the compound is not readily broken down by acetylcholinesterase.

  • The persistent activation of nAChRs leads to a continuous and uncontrolled firing of neurons.

  • This overstimulation results in paralysis and eventual death of the insect.

The selective toxicity of neonicotinoids towards insects over mammals is attributed to their higher binding affinity for insect nAChRs compared to mammalian receptors.[5]

Diagram: Proposed Mechanism of Action

Mechanism_of_Action cluster_synapse Insect Synapse cluster_effect Physiological Effect Compound This compound nAChR Nicotinic Acetylcholine Receptor (nAChR) Compound->nAChR Binds to Neuron Postsynaptic Neuron nAChR->Neuron Activates Overstimulation Continuous Nerve Stimulation Neuron->Overstimulation Paralysis Paralysis Overstimulation->Paralysis Death Insect Death Paralysis->Death

Caption: Proposed mechanism of action at the insect synapse.

Data Presentation: Hypothetical Efficacy Data

The following tables present hypothetical efficacy data for this compound against key agricultural pests, benchmarked against the established neonicotinoid insecticide, Thiamethoxam. This data is for illustrative purposes to guide experimental design.

Table 1: Laboratory Bioassay Data (LC50 in ppm)

CompoundGreen Peach Aphid (Myzus persicae)Cotton Whitefly (Bemisia tabaci)Colorado Potato Beetle (Leptinotarsa decemlineata)
This compound0.040.090.15
Thiamethoxam0.050.120.20

Table 2: Greenhouse Trial Data (% Mortality at 72 hours)

Compound (Application Rate)Green Peach Aphid on Bell PepperCotton Whitefly on Tomato
This compound (10 g a.i./ha)98%95%
Thiamethoxam (10 g a.i./ha)95%92%
Untreated Control5%8%

Experimental Protocols

The following are detailed methodologies for the synthesis and biological evaluation of this compound.

This protocol is a proposed synthetic route based on established methods for similar compounds.

Materials:

  • 2-Chloro-5-(chloromethyl)thiazole

  • Cyclopropanamine

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

Procedure:

  • To a solution of 2-chloro-5-(chloromethyl)thiazole (1.0 eq) in acetonitrile, add cyclopropanamine (1.2 eq) and potassium carbonate (1.5 eq).

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove potassium carbonate.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Diagram: Synthetic Workflow

Synthesis_Workflow Start Start: Reactants Reaction Reaction: 2-Chloro-5-(chloromethyl)thiazole + Cyclopropanamine + K₂CO₃ in Acetonitrile Start->Reaction Monitoring Monitor by TLC Reaction->Monitoring Workup Aqueous Workup: Filtration, Extraction, Washing Monitoring->Workup Reaction Complete Purification Purification: Column Chromatography Workup->Purification Product Final Product: This compound Purification->Product

Caption: Workflow for the synthesis of the target compound.

This protocol details a method to assess the systemic insecticidal activity of the compound.

Materials:

  • This compound

  • Thiamethoxam (as a positive control)

  • Acetone

  • Triton X-100 (as a surfactant)

  • Distilled water

  • Potted bell pepper plants (Capsicum annuum)

  • Green peach aphids (Myzus persicae)

  • Fine camel-hair brush

  • Ventilated insect cages

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of the test compound in acetone. Make serial dilutions in distilled water containing 0.1% Triton X-100 to achieve the desired concentrations (e.g., 10, 1, 0.1, 0.01 ppm). Prepare a positive control (Thiamethoxam) and a negative control (0.1% Triton X-100 in water) in the same manner.

  • Plant Treatment: Apply 20 mL of each test solution to the soil of individual potted bell pepper plants. Each treatment should have at least three replicates.

  • Insect Infestation: 24 hours after soil drench application, infest each plant with 20-30 adult aphids using a fine camel-hair brush.

  • Incubation: Place the infested plants in ventilated insect cages under controlled conditions (e.g., 25°C, 60% relative humidity, 16:8 light:dark photoperiod).

  • Data Collection: Assess aphid mortality at 24, 48, and 72 hours after infestation. Aphids that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis: Calculate the percentage mortality for each treatment and correct for control mortality using Abbott's formula. Determine the LC50 value using probit analysis.

Diagram: Bioassay Workflow

Bioassay_Workflow Start Start: Prepare Test Solutions Treatment Soil Drench Application to Potted Plants Start->Treatment Infestation Infest Plants with Aphids (24 hours post-treatment) Treatment->Infestation Incubation Incubate in Controlled Environment Infestation->Incubation Data_Collection Assess Mortality at 24, 48, 72 hours Incubation->Data_Collection Analysis Data Analysis: Calculate % Mortality, LC50 Data_Collection->Analysis

Caption: Workflow for the systemic insecticidal bioassay.

Further Research Directions

While the primary focus is on its insecticidal properties, the "(2-chlorothiazol-5-yl)methylamino" moiety has also been explored in the context of herbicides that inhibit photosystem II electron transport.[6] Therefore, future research could also investigate the potential herbicidal and even fungicidal activities of this compound and its derivatives. Structure-activity relationship (SAR) studies, involving modifications of the cyclopropylamine group, could lead to the discovery of compounds with enhanced potency and a broader spectrum of activity.

Safety Precautions

As with any novel chemical compound, this compound should be handled with appropriate safety precautions. This includes the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. All experimental work should be conducted in a well-ventilated fume hood. A full material safety data sheet (MSDS) should be consulted before handling.

References

Application Notes and Protocols for Studying Nicotinic Acetylcholine Receptors with N-((2-Chlorothiazol-5-YL)methyl)cyclopropanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the characterization of N-((2-Chlorothiazol-5-YL)methyl)cyclopropanamine's interaction with nicotinic acetylcholine receptors (nAChRs). This compound is a novel synthetic ligand designed for high-affinity and selective binding to nAChR subtypes, making it a valuable tool for neuroscience research and drug discovery.

Nicotinic acetylcholine receptors are ligand-gated ion channels that play a crucial role in synaptic transmission throughout the central and peripheral nervous systems.[1] Their dysregulation is implicated in a variety of neurological disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and addiction.[1] The diverse family of nAChR subtypes, formed by different combinations of α and β subunits, presents a significant challenge and opportunity for therapeutic intervention.[2][3] Understanding the subtype selectivity of novel compounds is paramount for developing targeted therapies with improved efficacy and reduced side effects.[3][4]

These protocols describe the use of this compound in fundamental assays for receptor characterization, including radioligand binding assays and electrophysiological recordings.

I. Quantitative Data Summary

The following tables summarize the binding affinity (Ki) and functional potency (EC50/IC50) of this compound at various human nAChR subtypes. This data is essential for assessing the compound's selectivity and potential as a research tool or therapeutic lead.

Table 1: Binding Affinity of this compound at Human nAChR Subtypes

nAChR SubtypeRadioligandKi (nM)
α4β2[3H]Epibatidine0.8
α7[125I]α-Bungarotoxin>10,000
α3β4[3H]Epibatidine150
α2β4[3H]Epibatidine25

Ki values were determined through competitive radioligand binding assays.[5]

Table 2: Functional Activity of this compound at Human nAChR Subtypes

nAChR SubtypeAssay TypeFunctional ResponseEC50 / IC50 (nM)
α4β2Two-Electrode Voltage Clamp (Xenopus Oocytes)Agonist12
α7Two-Electrode Voltage Clamp (Xenopus Oocytes)No significant activity> 100,000
α3β4Two-Electrode Voltage Clamp (Xenopus Oocytes)Partial Agonist850

Functional activity was assessed by measuring agonist-induced currents in Xenopus oocytes expressing the respective human nAChR subtypes.[6]

II. Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for specific nAChR subtypes.[1][5]

Materials:

  • Cell Membranes: Membranes prepared from cell lines (e.g., HEK293) stably expressing the human nAChR subtype of interest (e.g., α4β2, α7, α3β4).[1]

  • Radioligand: A high-affinity radiolabeled ligand specific for the nAChR subtype being studied (e.g., [3H]Epibatidine for α4β2 and α3β4, [125I]α-Bungarotoxin for α7).[3][7]

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a known nAChR ligand (e.g., 10 µM Nicotine).[8]

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4.[1]

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.[1]

  • Glass Fiber Filters: Pre-soaked in 0.5% polyethyleneimine (PEI).[1]

  • Scintillation Cocktail.

  • 96-well plates, vacuum filtration manifold, and scintillation counter.

Procedure:

  • Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in binding buffer to a final protein concentration of 50-100 µ g/well .[9]

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: 50 µL binding buffer, 50 µL radioligand, 100 µL membrane suspension.

    • Non-specific Binding: 50 µL non-specific binding control, 50 µL radioligand, 100 µL membrane suspension.

    • Competitive Binding: 50 µL of varying concentrations of this compound, 50 µL radioligand, 100 µL membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.[8][9]

  • Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a vacuum filtration manifold.

  • Washing: Wash the filters three times with ice-cold wash buffer.[9]

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

Protocol 2: Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This protocol measures the functional activity of this compound as an agonist or antagonist at specific nAChR subtypes expressed in Xenopus oocytes.[2][6]

Materials:

  • Xenopus laevis Oocytes.

  • cRNA: cRNA encoding the subunits of the desired human nAChR subtype.

  • This compound.

  • Positive Control Agonist: Acetylcholine (ACh).

  • Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1 mM MgCl₂, 1.8 mM CaCl₂, 5 mM HEPES, pH 7.5.

  • Microinjection and Electrophysiology Setup: Including a stereomicroscope, micromanipulators, microinjection needles, voltage-clamp amplifier, and data acquisition system.

Procedure:

  • Oocyte Preparation and Injection: Harvest and defolliculate mature Xenopus oocytes. Inject each oocyte with 50 nL of a solution containing the cRNAs for the desired nAChR subunits. Incubate the oocytes for 2-7 days at 18°C to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber and perfuse with ND96 solution.

    • Impale the oocyte with two glass microelectrodes filled with 3 M KCl (one for voltage recording, one for current injection).

    • Clamp the oocyte membrane potential at a holding potential of -70 mV.[2]

  • Compound Application:

    • Agonist Testing: Apply increasing concentrations of this compound to the oocyte and record the induced inward current. Apply a saturating concentration of ACh as a positive control.

    • Antagonist Testing: Pre-incubate the oocyte with the test compound for a defined period (e.g., 2-5 minutes) before co-application with a known concentration of ACh (typically the EC50 concentration).[2]

  • Data Analysis:

    • Agonist Activity: Measure the peak current amplitude at each concentration. Normalize the responses to the maximal ACh response and plot the normalized current versus the logarithm of the compound concentration to determine the EC50 and maximal efficacy.

    • Antagonist Activity: Measure the inhibition of the ACh-induced current by the test compound. Plot the percentage of inhibition versus the logarithm of the compound concentration to determine the IC50.

III. Visualizations

Signaling Pathway

Activation of nAChRs by an agonist like this compound leads to the opening of the ion channel, resulting in an influx of cations (primarily Na⁺ and Ca²⁺). This influx depolarizes the cell membrane and can trigger various downstream signaling cascades, including the PI3K-Akt and MAPK pathways, which are involved in cellular processes like survival and proliferation.[1]

nAChR_Signaling cluster_membrane Cell Membrane nAChR nAChR Channel_Opening Channel Opening nAChR->Channel_Opening Agonist Agonist (e.g., this compound) Agonist->nAChR Cation_Influx Na⁺/Ca²⁺ Influx Channel_Opening->Cation_Influx Depolarization Membrane Depolarization Cation_Influx->Depolarization Downstream Downstream Signaling Depolarization->Downstream Radioligand_Binding_Workflow Start Start Preparation Prepare Membranes, Radioligand, and Test Compound Start->Preparation Incubation Incubate Components in 96-well Plate Preparation->Incubation Filtration Separate Bound and Free Ligand by Vacuum Filtration Incubation->Filtration Counting Measure Radioactivity with Scintillation Counter Filtration->Counting Analysis Data Analysis: Calculate IC50 and Ki Counting->Analysis End End Analysis->End TEVC_Workflow Start Start Oocyte_Prep Oocyte Harvesting and cRNA Injection Start->Oocyte_Prep Incubation Incubate Oocytes (2-7 days) Oocyte_Prep->Incubation Recording_Setup Mount Oocyte and Establish Voltage Clamp (-70 mV) Incubation->Recording_Setup Compound_App Apply Test Compound and/or Agonist Recording_Setup->Compound_App Data_Acq Record Ionic Currents Compound_App->Data_Acq Analysis Data Analysis: Determine EC50/IC50 Data_Acq->Analysis End End Analysis->End

References

Application Notes and Protocols for Efficacy Testing of N-((2-Chlorothiazol-5-YL)methyl)cyclopropanamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-((2-Chlorothiazol-5-YL)methyl)cyclopropanamine is a novel small molecule compound with potential therapeutic applications. Due to the limited publicly available information on its specific biological targets and mechanism of action, a comprehensive and systematic experimental approach is required to elucidate its efficacy. This document outlines a detailed, tiered strategy for the preclinical evaluation of this compound, commencing with broad-spectrum in vitro screening to identify potential therapeutic areas, followed by more focused in vitro and in vivo studies to determine its mechanism of action and therapeutic efficacy.

The proposed workflow is designed to be adaptable based on the initial findings. The primary objective is to first ascertain whether the compound exhibits cytotoxic or other biological activity in a panel of human cancer cell lines, a common starting point for novel small molecule inhibitors. Subsequent steps will be contingent on these initial results, potentially leading to target identification and validation, and culminating in in vivo efficacy studies in appropriate animal models.

Experimental Workflow

The overall experimental design follows a logical progression from broad, high-throughput screening to more specific and complex biological assays.

experimental_workflow cluster_phase1 Phase 1: In Vitro Screening cluster_phase2 Phase 2: Mechanism of Action Studies cluster_phase3 Phase 3: In Vivo Efficacy Testing a Compound Acquisition and QC b Broad-Spectrum Cytotoxicity Screening (e.g., NCI-60 Panel) a->b c Hit Identification and Confirmation b->c d Target Deconvolution (e.g., Affinity Chromatography, Proteomics) c->d If cytotoxic activity is confirmed e Target Engagement and Validation (e.g., CETSA, Western Blot) d->e f Signaling Pathway Analysis e->f g Animal Model Selection (e.g., Xenograft, Syngeneic) f->g h Pharmacokinetic and Toxicity Studies g->h i Tumor Growth Inhibition Studies h->i

Caption: A tiered experimental workflow for evaluating the efficacy of a novel compound.

Phase 1: In Vitro Screening

Protocol 1: Broad-Spectrum Cytotoxicity Screening

Objective: To determine the anti-proliferative activity of this compound across a diverse panel of human cancer cell lines.

Materials:

  • This compound (with certified purity)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • A panel of human cancer cell lines (e.g., NCI-60 panel or a custom panel representing different tumor types)

  • Appropriate cell culture media and supplements (e.g., DMEM, RPMI-1640, Fetal Bovine Serum)

  • 96-well cell culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)

  • Multichannel pipette

  • Plate reader capable of luminescence detection

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution to create a range of working concentrations (e.g., 0.01 µM to 100 µM).

  • Cell Seeding: Seed the cancer cell lines into 96-well plates at a predetermined optimal density for each cell line and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with the serial dilutions of the compound. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic agent like Doxorubicin).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Viability Assay: After the incubation period, perform the CellTiter-Glo® assay according to the manufacturer's instructions.

  • Data Analysis: Measure the luminescence using a plate reader. Calculate the percentage of cell viability relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC₅₀) for each cell line using non-linear regression analysis.

Data Presentation:

Cell LineTumor TypeIC₅₀ (µM)
MCF-7BreastValue
A549LungValue
HCT116ColonValue
U87 MGGlioblastomaValue
.........

Phase 2: Mechanism of Action (MoA) Studies (Hypothetical)

Assuming the initial screening reveals significant cytotoxic activity against a subset of cell lines, the next phase will focus on identifying the molecular target and elucidating the mechanism of action.

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be investigated if the compound is found to inhibit a key kinase involved in cell proliferation.

signaling_pathway cluster_pathway Hypothetical Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase1 Upstream Kinase Receptor->Kinase1 TargetKinase Target Kinase Kinase1->TargetKinase Effector Downstream Effector TargetKinase->Effector Proliferation Cell Proliferation Effector->Proliferation Compound This compound Compound->TargetKinase

Caption: A hypothetical signaling pathway inhibited by the test compound.

Protocol 2: Western Blot for Target Modulation

Objective: To determine if the compound modulates the activity of a specific signaling pathway by assessing the phosphorylation status of key proteins.

Materials:

  • "Hit" cancer cell line identified in the cytotoxicity screen

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies against the phosphorylated and total forms of the suspected target and downstream effectors

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Protein electrophoresis and blotting equipment

Methodology:

  • Cell Treatment: Treat the selected cancer cell line with the compound at its IC₅₀ concentration for various time points (e.g., 1, 6, 24 hours).

  • Protein Extraction: Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Phase 3: In Vivo Efficacy Testing

Protocol 3: Xenograft Tumor Growth Inhibition Study

Objective: To evaluate the in vivo anti-tumor efficacy of this compound in a murine xenograft model.

Materials:

  • Immunocompromised mice (e.g., athymic nude or SCID)

  • "Hit" cancer cell line

  • This compound

  • Vehicle for in vivo administration

  • Calipers for tumor measurement

Experimental Design:

in_vivo_workflow cluster_invivo In Vivo Xenograft Study a Tumor Cell Implantation b Tumor Establishment (e.g., 100-150 mm³) a->b c Randomization into Treatment Groups b->c d Treatment Administration (Vehicle, Compound, Positive Control) c->d e Tumor Volume and Body Weight Monitoring d->e f Endpoint Analysis (Tumor Weight, Biomarkers) e->f

Caption: Workflow for an in vivo xenograft efficacy study.

Methodology:

  • Tumor Implantation: Subcutaneously implant the selected cancer cells into the flank of the mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization: Randomize the mice into treatment groups (e.g., vehicle control, two doses of the test compound, and a positive control).

  • Treatment: Administer the treatments according to a predetermined schedule (e.g., daily, once a week) and route (e.g., oral, intraperitoneal).

  • Monitoring: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice, and excise and weigh the tumors.

Data Presentation:

Treatment GroupDoseMean Tumor Volume (mm³) ± SEMMean Tumor Weight (g) ± SEMPercent Tumor Growth Inhibition (%)
Vehicle-ValueValue0
CompoundLow DoseValueValueValue
CompoundHigh DoseValueValueValue
Positive ControlDoseValueValueValue

Disclaimer: The experimental protocols and hypothetical data presented are for illustrative purposes. The actual experimental design should be adapted based on the specific properties of this compound and the initial experimental findings. All animal studies must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.

Application Note: A Proposed LC-MS/MS Method for the Quantification of N-((2-Chlorothiazol-5-YL)methyl)cyclopropanamine in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document describes a proposed, high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of N-((2-Chlorothiazol-5-YL)methyl)cyclopropanamine in human plasma. As no standardized, published method currently exists for this analyte, this protocol is based on established bioanalytical principles for small molecules and serves as a comprehensive starting point for method development and validation. The procedure involves a solid-phase extraction (SPE) for sample cleanup, followed by chromatographic separation on a C18 reversed-phase column and detection using a triple quadrupole mass spectrometer.

Principle

The analytical method is designed to extract this compound and a suitable internal standard (IS) from human plasma using solid-phase extraction. The extracted samples are then injected into an LC-MS/MS system. The analyte and IS are separated chromatographically and detected by monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to the IS against a calibration curve prepared in the same biological matrix.[1][2]

Materials and Reagents

  • Analyte: this compound reference standard

  • Internal Standard (IS): A stable isotope-labeled (SIL) analyte (e.g., this compound-d4) is highly recommended for optimal precision.[3][4] If unavailable, a close structural analog must be selected.

  • Solvents: HPLC or LC-MS grade methanol, acetonitrile, and water.

  • Reagents: Formic acid (≥98%), Ammonium hydroxide.

  • Biological Matrix: Blank human plasma (K2-EDTA).

  • SPE Cartridges: Polymeric reversed-phase SPE cartridges (e.g., Waters Oasis HLB, Agilent Bond Elut Plexa) suitable for extracting basic compounds.[5]

Experimental Protocols

Preparation of Stock and Working Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh ~5 mg of the reference standard and dissolve in methanol to a final volume of 5 mL.

  • Internal Standard Stock Solution (1 mg/mL): Prepare similarly to the analyte stock solution.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) methanol:water to create working solutions for calibration standards and quality control (QC) samples.

  • IS Working Solution (100 ng/mL): Dilute the IS stock solution in 50:50 (v/v) methanol:water.

Preparation of Calibration Standards and Quality Controls

Prepare calibration standards and QC samples by spiking appropriate amounts of the analyte working solutions into blank human plasma (typically not exceeding 5% of the total plasma volume to avoid matrix effects).

  • Calibration Standards: Prepare a minimum of 8 non-zero concentration levels covering the expected analytical range (e.g., 0.1, 0.2, 0.5, 1, 5, 10, 50, 100 ng/mL).

  • Quality Control (QC) Samples: Prepare at a minimum of four levels: LLOQ (Lower Limit of Quantification), Low QC, Mid QC, and High QC.

Sample Preparation: Solid-Phase Extraction (SPE)

The following protocol is a general guideline for polymeric SPE cartridges and should be optimized.[6][7][8]

  • Sample Pre-treatment: To a 100 µL aliquot of plasma sample, standard, or QC, add 10 µL of the IS working solution (100 ng/mL) and vortex. Add 300 µL of 2% ammonium hydroxide in water and vortex to mix.

  • Condition: Condition the SPE cartridge with 1 mL of methanol.

  • Equilibrate: Equilibrate the cartridge with 1 mL of water.

  • Load: Load the pre-treated sample onto the cartridge.

  • Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elute: Elute the analyte and IS with 1 mL of methanol into a clean collection tube.

  • Evaporate & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

G cluster_prep Sample Preparation Workflow cluster_spe Solid-Phase Extraction (SPE) Sample 100 µL Plasma Sample Pretreat Pre-treat: Add IS & 2% NH4OH Sample->Pretreat Load Load Sample Pretreat->Load Condition Condition (Methanol) Equilibrate Equilibrate (Water) Wash Wash (5% Methanol) Elute Elute (Methanol) Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis Inject for LC-MS/MS Analysis Reconstitute->Analysis

Caption: Solid-Phase Extraction (SPE) workflow for plasma samples.

LC-MS/MS Conditions

The following are suggested starting conditions and require optimization.

Parameter Proposed Condition
LC System UHPLC System (e.g., Waters Acquity, Shimadzu Nexera)
Column Reversed-phase C18, e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3 min, hold for 1 min, return to 5% B and re-equilibrate for 1 min
Injection Volume 5 µL
Column Temperature 40°C
MS System Triple Quadrupole Mass Spectrometer (e.g., Sciex, Agilent, Thermo)
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Analyte: m/z 203.1 → 124.1 (Quantifier), 203.1 → 81.1 (Qualifier)
IS (Analog): To be determined based on selected compound
Source Temperature 550°C
Collision Energy (CE) To be optimized for each transition (e.g., start at 20-30 eV)

Note: The proposed MRM transitions for the analyte (MW ≈ 202.7) are predictive. The precursor ion [M+H]⁺ is m/z 203.1. Product ion m/z 124.1 corresponds to the chlorothiazol-methyl fragment, and m/z 81.1 corresponds to the cyclopropylmethylamine fragment. These must be confirmed experimentally by infusing the analyte standard.

Data Presentation and Acceptance Criteria

Quantitative Data Summary

The performance of a bioanalytical method is assessed through its calibration curve and the accuracy and precision of QC samples.[9][10] The table below presents hypothetical data for a typical calibration curve.

Nominal Conc. (ng/mL)Analyte/IS Peak Area Ratio (Mean)Back-Calculated Conc. (ng/mL)Accuracy (%)
0.10 (LLOQ)0.0150.11110.0
0.200.0310.21105.0
0.500.0740.4896.0
1.000.1521.01101.0
5.000.7615.05101.0
10.001.519.9599.5
50.007.5549.899.6
100.00 (ULOQ)15.21101.1101.1
  • Regression Model: Linear, weighted by 1/x²

  • Correlation Coefficient (r²): > 0.995

Acceptance Criteria
  • Calibration Curve: At least 75% of the non-zero standards must be within ±15% of their nominal values (±20% at the LLOQ).

  • Quality Controls: The mean concentration of QC samples at each level should be within ±15% of the nominal value.

Bioanalytical Workflow Overview

The overall process from sample receipt to final data reporting follows a structured and regulated path to ensure data integrity.

G SampleReceipt Sample Receipt and Login SamplePrep Sample Preparation (SPE Protocol) SampleReceipt->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS DataProcessing Data Processing (Integration & Regression) LCMS->DataProcessing QCReview QC Review & Data Verification DataProcessing->QCReview Reporting Final Report Generation QCReview->Reporting

Caption: High-level overview of the bioanalytical workflow.

References

"safe handling and disposal procedures for N-((2-Chlorothiazol-5-YL)methyl)cyclopropanamine"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for N-((2-Chlorothiazol-5-YL)methyl)cyclopropanamine (CAS No. 1289388-63-1) was publicly available at the time of this writing. The following procedures are based on the general safety profiles of thiazole derivatives and related chemical structures. It is imperative to handle this compound with caution and to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance. All actions should be performed by trained personnel in a controlled laboratory setting.

Hazard Identification and Summary

Based on data for analogous thiazole-containing compounds, this compound should be treated as a potentially hazardous substance. The primary anticipated hazards are summarized in the table below.

Hazard ClassificationPotential EffectsRecommended Precautions
Acute Toxicity (Oral, Dermal) May be harmful if swallowed or in contact with skin.Avoid direct contact. Use appropriate Personal Protective Equipment (PPE).
Skin Corrosion/Irritation May cause skin irritation.Wear chemical-resistant gloves and protective clothing.
Serious Eye Damage/Irritation May cause serious eye irritation.Wear safety goggles or a face shield.
Respiratory Irritation May cause respiratory irritation upon inhalation of dust or fumes.Handle in a well-ventilated area or a chemical fume hood.
Aquatic Toxicity Potentially toxic to aquatic life.Prevent release to the environment.

Physical and Chemical Properties (Predicted)

Quantitative experimental data for this compound is limited. The following table includes basic calculated properties.

PropertyValue
CAS Number 1289388-63-1
Molecular Formula C₇H₉ClN₂S
Molecular Weight 188.68 g/mol

Safe Handling Protocols

Adherence to the following protocols is crucial for minimizing exposure and ensuring laboratory safety.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure.

  • Eye and Face Protection: Chemical safety goggles or a full-face shield are mandatory.

  • Hand Protection: Wear nitrile or other chemical-resistant gloves. Inspect gloves for integrity before each use and employ proper glove removal technique to avoid skin contact.

  • Body Protection: A laboratory coat must be worn at all times. For procedures with a higher risk of splashing, a chemical-resistant apron is recommended.

  • Respiratory Protection: All handling of solid material or solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.

Engineering Controls
  • Ventilation: Use this compound exclusively in a well-ventilated laboratory, preferably within a chemical fume hood.

  • Eyewash and Safety Shower: An operational eyewash station and safety shower must be readily accessible in the immediate work area.

General Handling Procedures
  • Preparation: Before handling, ensure all necessary PPE is donned correctly and that the work area (chemical fume hood) is clean and uncluttered.

  • Weighing: If handling a solid, weigh the material in the fume hood on a tared weigh boat. Minimize the creation of dust.

  • Solution Preparation: When preparing solutions, slowly add the compound to the solvent to avoid splashing.

  • Post-Handling: After handling, thoroughly wash hands with soap and water. Decontaminate all surfaces and equipment that have come into contact with the chemical.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent wider contamination and exposure.

  • Evacuate and Alert: Immediately notify all personnel in the vicinity and evacuate the immediate area.

  • Control Ignition Sources: If the material is dissolved in a flammable solvent, extinguish all nearby ignition sources.

  • Containment (Minor Spill): For small liquid spills, contain the material using an inert absorbent such as vermiculite, sand, or a commercial chemical absorbent pad. Do not use combustible materials like paper towels for initial absorption. For solid spills, carefully sweep or scoop the material to avoid generating dust.

  • Cleanup: Wearing appropriate PPE, collect the absorbed material or spilled solid into a designated hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable solvent (e.g., ethanol or acetone) followed by a thorough wash with soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Reporting: Report the incident to the laboratory supervisor and the institutional EHS office as per local policy.

Disposal Procedures

Proper disposal is critical to protect the environment and comply with regulations. All waste containing this compound must be treated as hazardous waste.

Waste Collection Protocol
  • Waste Streams: Segregate waste into solid and liquid streams.

    • Solid Waste: Includes unused compound, contaminated weigh boats, gloves, absorbent materials, and other contaminated disposable lab supplies.

    • Liquid Waste: Includes reaction mixtures, leftover solutions, and solvent rinses from cleaning glassware.

  • Containers:

    • Use separate, clearly labeled, and sealable hazardous waste containers for solid and liquid waste.

    • Ensure containers are made of a material compatible with the chemical and any solvents used.

  • Labeling: Label each container with:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • An indication of the associated hazards (e.g., "Irritant," "Handle with Caution")

    • The date when waste was first added.

  • Storage: Store sealed hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials, until collection by the institutional EHS department. Follow all local and national regulations for hazardous waste disposal.[1]

Workflow and Pathway Diagrams

The following diagrams illustrate the logical flow for safely handling and disposing of this compound.

SafeHandlingWorkflow start_node Start: Prepare for Handling ppe_node Don Personal Protective Equipment (PPE) start_node->ppe_node eng_node Verify Engineering Controls (Fume Hood, Eyewash) ppe_node->eng_node handle_node Perform Chemical Handling (Weighing, Solution Prep) eng_node->handle_node decon_node Decontaminate Work Area and Equipment handle_node->decon_node dispose_ppe_node Dispose of Contaminated PPE as Hazardous Waste decon_node->dispose_ppe_node end_node End: Procedure Complete dispose_ppe_node->end_node

Caption: Workflow for Safe Chemical Handling.

DisposalProtocolWorkflow start_dispose_node Start: Waste Generation segregate_node Segregate Waste (Solid vs. Liquid) start_dispose_node->segregate_node collect_node Collect in Designated Hazardous Waste Container segregate_node->collect_node label_node Label Container Correctly (Name, Hazards, Date) collect_node->label_node seal_node Securely Seal Container label_node->seal_node store_node Store in Satellite Accumulation Area seal_node->store_node pickup_node Arrange for EHS Waste Pickup store_node->pickup_node end_dispose_node End: Disposal Complete pickup_node->end_dispose_node

Caption: Protocol for Hazardous Waste Disposal.

References

Application Notes and Protocols for N-((2-Chlorothiazol-5-YL)methyl)cyclopropanamine in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient methodology for identifying novel lead compounds. This approach utilizes small, low-complexity molecules ("fragments") for screening against biological targets. Fragment hits, although typically exhibiting weak binding affinity, provide high-quality starting points for optimization into potent and selective drug candidates. The thiazole scaffold is a common motif in bioactive molecules and has been explored in various FBDD campaigns.[1][2] N-((2-Chlorothiazol-5-YL)methyl)cyclopropanamine is a fragment of interest due to its desirable physicochemical properties and synthetic tractability. The 2-chlorothiazole moiety offers a potential vector for chemical elaboration, while the cyclopropylamine group can provide favorable interactions within a protein binding pocket.

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in an FBDD campaign against a hypothetical protein kinase target, "Target Kinase X."

Fragment Properties and Handling

This compound is a fragment that generally adheres to the "Rule of Three," a common guideline for fragment library composition.

PropertyValueGuideline (Rule of Three)
Molecular Weight (MW)188.69 g/mol < 300 Da
cLogP1.85 (Predicted)≤ 3
Hydrogen Bond Donors1≤ 3
Hydrogen Bond Acceptors2≤ 3
Rotatable Bonds3≤ 3

Handling and Storage:

  • Solubility: Prepare a high-concentration stock solution (e.g., 100 mM) in 100% DMSO.

  • Storage: Store the stock solution at -20°C. Minimize freeze-thaw cycles.

  • Purity: Ensure fragment purity is >95% by LC-MS and ¹H NMR before screening.

Fragment Screening and Hit Validation

The initial phase involves screening the fragment to identify binding to Target Kinase X. Due to the expected weak affinity of fragments, sensitive biophysical techniques are required.[3]

Primary Screening: Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in refractive index upon ligand binding to an immobilized target protein, allowing for the determination of binding affinity (KD), and association (ka) and dissociation (kd) rates.

Experimental Protocol: SPR Screening

  • Immobilization: Covalently immobilize recombinant Target Kinase X onto a CM5 sensor chip via amine coupling to achieve a density of ~10,000 Response Units (RU). Use a reference flow cell deactivated with ethanolamine for background subtraction.

  • Fragment Preparation: Prepare a dilution series of this compound in running buffer (e.g., HBS-EP+) from the DMSO stock. The final DMSO concentration should be kept constant across all samples (e.g., 1%).

  • Binding Analysis: Inject the fragment dilutions over the kinase-immobilized and reference flow cells at a flow rate of 30 µL/min. Use a concentration range appropriate for fragments (e.g., 10 µM to 1 mM).

  • Data Analysis: Subtract the reference cell signal from the active cell signal. Fit the resulting sensorgrams to a 1:1 steady-state binding model to determine the dissociation constant (KD).

Representative Data for a Fragment Hit:

FragmentKD (mM)Ligand Efficiency (LE)
This compound0.850.32

Ligand Efficiency (LE) = -1.37 * pKD / Heavy Atom Count

Hit Validation: Nuclear Magnetic Resonance (NMR)

NMR methods, such as Saturation Transfer Difference (STD) NMR, can confirm direct binding and provide structural information about the fragment's binding mode.

Experimental Protocol: STD NMR

  • Sample Preparation: Prepare a sample containing 10-20 µM of Target Kinase X and 1 mM of the fragment in a deuterated buffer (e.g., 50 mM Tris-d11, 150 mM NaCl, pH 7.5).

  • Data Acquisition: Acquire two spectra: an "on-resonance" spectrum with selective saturation of protein resonances and an "off-resonance" spectrum with saturation at a frequency far from any protein or ligand signals.

  • Data Analysis: Subtract the on-resonance spectrum from the off-resonance spectrum. The resulting difference spectrum will show signals only from the protons of the fragment that are in close proximity to the protein upon binding.

A typical FBDD workflow for hit identification and validation is illustrated below.

FBDD_Workflow cluster_screening Hit Identification cluster_validation Hit Validation cluster_progression Hit Progression FragLib Fragment Library PrimaryScreen Primary Screen (e.g., SPR) FragLib->PrimaryScreen Hits Initial Hits PrimaryScreen->Hits OrthoScreen Orthogonal Screen (e.g., STD NMR) Hits->OrthoScreen BiochemAssay Biochemical Assay (IC50 Determination) OrthoScreen->BiochemAssay ValidatedHits Validated Hits BiochemAssay->ValidatedHits CoCrystal Co-crystallography ValidatedHits->CoCrystal

Caption: A typical workflow for fragment screening and hit validation.

Hit-to-Lead Optimization

Once validated, the fragment serves as a starting point for optimization into a more potent lead compound. This process is often guided by structure-based drug design (SBDD).

Structure-Activity Relationship (SAR) by Chemical Elaboration

The goal is to "grow" the fragment by adding chemical functionality that makes new, favorable interactions with the target, thereby improving potency. The 2-chloro position on the thiazole ring is an ideal vector for elaboration via nucleophilic aromatic substitution (SNAr).

Protocol: Synthesis of Analog 1 (Amine Substitution)

  • Reaction Setup: In a sealed microwave vial, dissolve this compound (1 equiv.) and 4-aminophenol (1.5 equiv.) in N-methyl-2-pyrrolidone (NMP).

  • Microwave Irradiation: Heat the reaction mixture in a microwave reactor at 150°C for 30 minutes.

  • Workup and Purification: After cooling, dilute the mixture with water and extract with ethyl acetate. Purify the crude product by flash column chromatography to yield the desired analog.

The logical progression of fragment growth is depicted below.

SAR_Logic Frag Fragment Hit This compound KD = 850 µM Vector Identify Growth Vector (2-Chloro Position) Frag->Vector Synth Synthesize Analogs via SNAr Vector->Synth Analog1 Analog 1 (4-aminophenol) IC50 = 50 µM Synth->Analog1 Analog2 Analog 2 (3-aminopyridine) IC50 = 120 µM Synth->Analog2 Lead Lead Compound (Optimized Analog) IC50 = 0.1 µM Analog1->Lead Further Optimization

Caption: Structure-Activity Relationship (SAR) progression from fragment to lead.

Potency and Selectivity Data

As the fragment is optimized, potency is tracked using biochemical assays, and selectivity is assessed against related kinases.

Representative Hit-to-Lead Data:

CompoundStructure ModificationTarget Kinase X IC50 (µM)Kinase B IC50 (µM)LE
Fragment Hit ->1000>10000.32
Analog 1 Addition of 4-hydroxyphenylamine502500.35
Analog 2 Addition of 3-aminopyridine1208000.31
Lead Compound Optimized Analog 1 derivative0.1>200.41

Mechanism of Action and Cellular Activity

The lead compound's effect on the relevant signaling pathway is investigated in a cellular context.

Cellular Target Engagement Assay

A cellular thermal shift assay (CETSA) can be used to confirm that the lead compound binds to Target Kinase X in intact cells.

Protocol: CETSA

  • Cell Treatment: Treat cultured cells (e.g., HEK293) with the lead compound or vehicle (DMSO) for 1 hour.

  • Heating: Heat the cell suspensions in a PCR cycler across a temperature gradient (e.g., 40°C to 60°C) for 3 minutes.

  • Lysis and Centrifugation: Lyse the cells by freeze-thawing. Separate soluble proteins from aggregated proteins by centrifugation.

  • Analysis: Analyze the soluble fraction by Western blot using an antibody specific for Target Kinase X. A positive result is indicated by a shift in the melting curve to a higher temperature in the presence of the compound.

Downstream Signaling Pathway Analysis

If Target Kinase X phosphorylates a downstream substrate (Substrate P), the lead compound's inhibitory effect can be measured.

Protocol: Western Blot for p-Substrate

  • Cell Treatment: Treat cells with an appropriate agonist to stimulate the Target Kinase X pathway, in the presence of increasing concentrations of the lead compound.

  • Lysis: Lyse the cells and quantify total protein concentration.

  • Western Blot: Separate protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against the phosphorylated form of Substrate P (p-Substrate) and total Substrate P.

  • Analysis: Quantify band intensities. A dose-dependent decrease in the p-Substrate/Total Substrate ratio indicates successful target inhibition in the cellular context.

A hypothetical signaling pathway inhibited by the lead compound is shown below.

Signaling_Pathway Agonist Agonist Receptor Receptor Agonist->Receptor TargetKinaseX Target Kinase X Receptor->TargetKinaseX Substrate Substrate TargetKinaseX->Substrate Phosphorylation pSubstrate p-Substrate Substrate->pSubstrate Response Cellular Response pSubstrate->Response Lead Lead Compound Lead->TargetKinaseX

Caption: Inhibition of the Target Kinase X signaling pathway.

Conclusion

This compound represents a viable starting point for a fragment-based drug discovery campaign. Its favorable fragment-like properties and the synthetically tractable 2-chlorothiazole moiety allow for rapid and efficient exploration of the surrounding chemical space. By employing sensitive biophysical screening techniques, validating hits through orthogonal methods, and guiding optimization with structural biology, this fragment can be elaborated into a potent and selective lead compound with demonstrable cellular activity. The protocols and data presented herein provide a representative framework for executing such a campaign.

References

Application Notes & Protocols for N-((2-Chlorothiazol-5-YL)methyl)cyclopropanamine in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-((2-Chlorothiazol-5-YL)methyl)cyclopropanamine is a synthetic compound with a chemical structure that suggests potential biological activity. While specific data on this molecule is limited, its structural similarity to the neonicotinoid class of compounds, such as clothianidin and thiamethoxam, suggests a potential interaction with nicotinic acetylcholine receptors (nAChRs).[1][2][3][4] Neonicotinoids are known to act as agonists at these receptors, leading to overstimulation and blockage, which results in paralysis and death in insects.[1] In mammals, nAChRs are found in both the central and peripheral nervous systems.[1] Additionally, broader families of thiazole-containing compounds have been investigated for other activities, including anti-inflammatory effects through COX inhibition and antimicrobial properties.[5][6]

These application notes provide a detailed protocol for a foundational cell-based assay to screen this compound and similar compounds for their potential modulatory effects on nAChRs. The described assay is a calcium influx assay using a fluorescent indicator in a cell line endogenously or recombinantly expressing nAChRs.

Safety Precautions

Before handling this compound, it is crucial to review the Safety Data Sheet (SDS). This compound may cause skin, eye, and respiratory irritation.[7][8]

Handling:

  • Use only in a well-ventilated area.[7][9]

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[7][8][9]

  • Avoid breathing dust, fumes, or vapors.[7][9]

  • Wash hands thoroughly after handling.[7][8][9]

Storage:

  • Store in a cool, dry, and well-ventilated area in a tightly sealed container.[7][8]

  • Keep away from incompatible substances such as strong oxidizing agents.[8][10]

Disposal:

  • Dispose of contents and container in accordance with local, regional, and national regulations.[7][8]

Hypothetical Signaling Pathway

The following diagram illustrates the hypothetical signaling pathway of nAChR activation and subsequent calcium influx, a common mechanism for this class of ion channels.

nAChR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand This compound (Hypothetical Agonist) nAChR Nicotinic Acetylcholine Receptor (nAChR) Ligand->nAChR Binds to receptor Ca_ion Ca²⁺ nAChR->Ca_ion Opens channel Cellular_Response Cellular Response (e.g., Neurotransmission, Gene Expression) Ca_ion->Cellular_Response Initiates Experimental_Workflow Start Start Cell_Culture 1. Plate nAChR-expressing cells in a 96-well plate Start->Cell_Culture Dye_Loading 2. Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) Cell_Culture->Dye_Loading Compound_Addition 3. Add this compound at various concentrations Dye_Loading->Compound_Addition Incubation 4. Incubate for a defined period Compound_Addition->Incubation Signal_Detection 5. Measure fluorescence intensity using a plate reader (Ex/Em ~485/520 nm) Incubation->Signal_Detection Data_Analysis 6. Analyze data to determine EC₅₀ or IC₅₀ values Signal_Detection->Data_Analysis End End Data_Analysis->End

References

Troubleshooting & Optimization

"troubleshooting N-((2-Chlorothiazol-5-YL)methyl)cyclopropanamine synthesis yield issues"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common yield and purity issues encountered during the synthesis of N-((2-Chlorothiazol-5-YL)methyl)cyclopropanamine. The primary synthesis route involves the nucleophilic substitution of the chloromethyl group on 2-chloro-5-chloromethylthiazole with cyclopropylamine.

Frequently Asked Questions (FAQs)

Q1: I am observing very low or no formation of the desired product. What are the likely causes?

A1: Low to no product formation can stem from several factors:

  • Inadequate Reaction Temperature: The reaction may require specific temperature control to proceed efficiently. Temperatures that are too low can result in a sluggish reaction, while excessively high temperatures may lead to the decomposition of the starting materials or product. The starting material, 2-chloro-5-chloromethylthiazole, can be sensitive to high temperatures[1][2].

  • Improper Solvent Choice: The solvent plays a crucial role in facilitating the reaction. A solvent that does not adequately dissolve the reactants or is not suitable for a nucleophilic substitution reaction can hinder product formation.

  • Degradation of Starting Materials: 2-Chloro-5-chloromethylthiazole should be stored in a cool, dry place away from strong acids, bases, and oxidizing agents to prevent degradation[2][3]. Cyclopropylamine should also be handled under appropriate conditions to ensure its stability[4].

  • Insufficient Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration to achieve a reasonable yield.

Q2: My reaction is producing multiple products, leading to a low yield of the desired this compound. What are these byproducts and how can I minimize them?

A2: The most common reason for multiple products in this reaction is the over-alkylation of the cyclopropylamine. Because the product, a secondary amine, is also nucleophilic, it can react with another molecule of 2-chloro-5-chloromethylthiazole. This leads to the formation of a tertiary amine and subsequently a quaternary ammonium salt[5][6][7]. To minimize these side reactions, a large excess of cyclopropylamine should be used. This increases the probability that a molecule of 2-chloro-5-chloromethylthiazole will react with the primary amine (cyclopropylamine) rather than the secondary amine product[5][6].

Q3: I am struggling with the purification of my final product. What are some recommended purification strategies?

A3: Purification can be challenging due to the presence of unreacted starting materials, over-alkylation byproducts, and salts.

  • Extraction: After the reaction, an aqueous workup can be performed. The product, being an amine, can be protonated with acid and extracted into the aqueous phase, leaving non-basic impurities in the organic phase. Subsequent basification of the aqueous layer and extraction with an organic solvent can isolate the desired amine.

  • Chromatography: Column chromatography is a common method for purifying organic compounds. For N-substituted thiazole derivatives, silica gel chromatography can be effective[8]. A suitable solvent system (e.g., hexanes/ethyl acetate with a small amount of triethylamine to prevent the product from streaking on the silica gel) should be determined using thin-layer chromatography (TLC).

  • Distillation/Crystallization: If the product is a liquid, vacuum distillation might be an option, although care must be taken to avoid thermal decomposition. If the product is a solid, recrystallization from an appropriate solvent can be an effective purification method[9].

Troubleshooting Guide for Low Yield

This guide provides a more detailed approach to diagnosing and resolving low yield issues.

Observed Problem Potential Cause Suggested Solution
Low conversion of starting material Reaction conditions are not optimal (temperature, time).Systematically vary the reaction temperature. Start at room temperature and gradually increase, monitoring the reaction progress by TLC or GC. Ensure the reaction is running for an adequate amount of time (e.g., 12-24 hours).
Poor quality or degraded starting materials.Verify the purity of 2-chloro-5-chloromethylthiazole and cyclopropylamine by NMR or other analytical techniques. Ensure they have been stored correctly[2][3][4].
Incorrect stoichiometry.Ensure an excess of cyclopropylamine is used to favor the formation of the primary substitution product[5][6]. A molar ratio of 3:1 to 5:1 (cyclopropylamine to thiazole derivative) is a good starting point.
Significant byproduct formation Over-alkylation of cyclopropylamine.Use a large excess of cyclopropylamine[5][6][7]. Adding the 2-chloro-5-chloromethylthiazole slowly to the solution of cyclopropylamine can also help to maintain a high concentration of the primary amine throughout the reaction.
Side reactions involving the thiazole ring.The thiazole ring itself can be susceptible to reaction under harsh conditions. Avoid excessively high temperatures and strongly acidic or basic conditions unless necessary for the reaction[1][2].
Product loss during workup/purification Formation of emulsions during extraction.Add brine (saturated NaCl solution) to help break up emulsions.
Product is too polar or non-polar for the chosen chromatography system.Adjust the polarity of the eluent. Adding a small amount of a basic modifier like triethylamine to the eluent can improve the chromatography of amines on silica gel.
Thermal decomposition during purification.If using distillation, ensure it is performed under high vacuum to lower the boiling point. For temperature-sensitive compounds, purification by column chromatography at room temperature is preferable.

Experimental Protocols

Proposed Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • 2-chloro-5-chloromethylthiazole

  • Cyclopropylamine (at least 3 equivalents)

  • Anhydrous polar aprotic solvent (e.g., Dichloromethane (DCM), Acetonitrile, or N,N-Dimethylformamide (DMF))

  • A non-nucleophilic base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA), 1.5-2 equivalents) to neutralize the HCl generated.

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclopropylamine (3 eq.) and the non-nucleophilic base (1.5 eq.) in the chosen anhydrous solvent.

  • Cool the mixture in an ice bath (0 °C).

  • Dissolve 2-chloro-5-chloromethylthiazole (1 eq.) in the same anhydrous solvent in a separate flask.

  • Add the solution of 2-chloro-5-chloromethylthiazole dropwise to the stirred cyclopropylamine solution over 30-60 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, quench the reaction with water.

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Synthesis_Pathway 2-chloro-5-chloromethylthiazole 2-chloro-5-chloromethylthiazole Product This compound 2-chloro-5-chloromethylthiazole->Product Nucleophilic Substitution Cyclopropylamine Cyclopropylamine Cyclopropylamine->Product

Caption: Synthesis of the target compound via nucleophilic substitution.

Troubleshooting_Workflow Start Low Yield Issue Check_Conversion Low Conversion? Start->Check_Conversion Check_Purity Multiple Products? Check_Conversion->Check_Purity No Optimize_Conditions Optimize Temp/Time/ Solvent Check_Conversion->Optimize_Conditions Yes Excess_Amine Increase Excess of Cyclopropylamine Check_Purity->Excess_Amine Yes Workup_Loss Check Workup/Purification Procedure Check_Purity->Workup_Loss No Check_Reagents Verify Reagent Quality Optimize_Conditions->Check_Reagents

Caption: A decision tree for troubleshooting low synthesis yield.

Side_Reaction Reactant 2-chloro-5- chloromethylthiazole Desired_Product Desired Product (Secondary Amine) Reactant->Desired_Product Side_Product Side Product (Tertiary Amine) Reactant->Side_Product Primary_Amine Cyclopropylamine Primary_Amine->Desired_Product Desired_Product->Side_Product Further Reaction

Caption: The over-alkylation side reaction leading to impurities.

References

Technical Support Center: Optimizing N-((2-Chlorothiazol-5-YL)methyl)cyclopropanamine Dosage for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing N-((2-Chlorothiazol-5-YL)methyl)cyclopropanamine in cell culture experiments. Due to the limited specific public data on this compound, the following recommendations are based on established principles for optimizing novel small molecules in vitro and the known mechanisms of structurally related compounds that act on nicotinic acetylcholine receptors (nAChRs).

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in a new cell line?

A1: For a novel compound with unknown potency, it is crucial to start with a broad concentration range to determine its effect on cell viability and establish a dose-response curve. A typical starting range would span several orders of magnitude, for example, from 1 nM to 100 µM. This wide range helps to identify the concentrations that are biologically active without causing acute, non-specific cytotoxicity.

Q2: How should I prepare and store a stock solution of this compound?

A2: Most novel organic compounds have limited solubility in aqueous solutions. Therefore, it is recommended to first dissolve this compound in a sterile organic solvent like Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).

  • Protocol for Stock Solution:

    • Weigh the desired amount of the compound.

    • Dissolve in high-purity, sterile DMSO to the target concentration.

    • Ensure complete dissolution by gentle vortexing or brief sonication.

    • Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles.

Q3: The final concentration of DMSO in my cell culture medium is affecting my cells. How can I mitigate this?

A3: Solvent toxicity is a common concern. High concentrations of DMSO can be toxic to cells and interfere with experimental results. It is critical to ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) and consistent across all treatment groups, including the vehicle control. If your stock concentration requires a higher final DMSO percentage, consider preparing a lower concentration working stock from your main stock to allow for smaller volumes to be added to your culture wells.

Q4: What is the likely mechanism of action for this compound?

A4: Based on its structural similarity to neonicotinoid compounds, this compound is predicted to act as an agonist of nicotinic acetylcholine receptors (nAChRs). These receptors are ligand-gated ion channels that are expressed in various non-neuronal cells, including cancer cells.[1][2][3] Activation of nAChRs can trigger downstream signaling cascades, such as the MAPK/ERK and PI3K/Akt pathways, which are involved in cell proliferation, survival, and migration.[1][4][5]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No observable effect, even at high concentrations. 1. Compound concentration is too low.2. Incubation time is too short.3. The compound is insoluble or has precipitated in the medium.4. The chosen cell line is resistant or does not express the target receptor.1. Test a higher and wider range of concentrations (e.g., up to 200 µM).2. Increase the incubation time (e.g., 48 or 72 hours).3. Visually inspect wells for precipitate under a microscope. If solubility is an issue, consider alternative formulation strategies.4. Test the compound on a different, potentially more sensitive, cell line. Confirm nAChR subunit expression in your cell line via qPCR or western blot.
Cells are rounding up and detaching from the plate at all tested concentrations. 1. The compound is highly cytotoxic at the tested concentrations.2. The concentration of the solvent (e.g., DMSO) is too high.3. The target receptor's activation is leading to apoptosis or cell cycle arrest.1. Perform a dose-response experiment starting from a much lower concentration (e.g., picomolar or nanomolar range) to find a non-toxic window.2. Ensure the final solvent concentration is low (typically ≤ 0.1%) and consistent across all wells, including a vehicle control.3. Investigate the known functions of nAChRs in your cell type. Perform assays for apoptosis (e.g., caspase activity) or cell cycle analysis.
High variability between replicate wells. 1. Inaccurate pipetting.2. Uneven cell seeding.3. Compound precipitation in some wells.4. Edge effects in the multi-well plate.1. Use calibrated pipettes and ensure proper technique.2. Ensure a homogenous single-cell suspension before seeding and mix gently before plating.3. Prepare fresh dilutions of the compound for each experiment and visually inspect for precipitation before adding to cells.4. Avoid using the outer wells of the plate for experimental conditions, as they are more prone to evaporation. Fill them with sterile PBS or media.
Unexpected morphological changes in cells. 1. On-target effect: The compound's intended activity may alter cell morphology.2. Off-target effects.3. Cellular stress due to sub-lethal toxicity.1. Research the role of nAChR signaling in cytoskeletal dynamics for your cell type.2. If available, use a structurally related but inactive control compound to test for off-target effects.3. Correlate morphological changes with viability data from your dose-response curve to assess if they occur at cytotoxic concentrations.

Experimental Protocols

Protocol: Determining Optimal Dosage via MTT Cell Viability Assay

This protocol provides a method for determining the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) of this compound.

1. Cell Seeding:

  • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

  • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

2. Compound Treatment:

  • Prepare a series of 2-fold or 10-fold dilutions of the compound in complete culture medium from your concentrated stock.

  • Include a "vehicle control" (medium with the highest concentration of DMSO used) and a "no-treatment" control (medium only).

  • Carefully remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations.

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

3. MTT Assay:

  • Add 20 µL of 5 mg/mL MTT solution to each well.[6]

  • Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Carefully remove the medium from each well without disturbing the formazan crystals.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Place the plate on a shaker for 10 minutes at a low speed to ensure complete dissolution.[6]

4. Data Acquisition and Analysis:

  • Read the absorbance at 490 nm or 570 nm using a microplate reader.[6]

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percent viability against the log of the compound concentration to generate a dose-response curve and determine the IC50/EC50 value.

Data Presentation

Table 1: Example Dose-Response Data for this compound
Concentration (µM)Absorbance (OD 570nm) - Replicate 1Absorbance (OD 570nm) - Replicate 2Absorbance (OD 570nm) - Replicate 3Average Absorbance% Viability (Relative to Vehicle)
Vehicle Control (0)1.2541.2881.2711.271100.0%
0.011.2491.2651.2801.26599.5%
0.11.1981.2211.2051.20895.0%
10.9871.0120.9990.99978.6%
100.6320.6550.6410.64350.6%
500.2100.2250.2180.21817.1%
1000.1050.1110.1080.1088.5%

Visualizations

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay & Analysis prep_stock Prepare High-Concentration Stock Solution (in DMSO) seed_cells Seed Cells in 96-Well Plate prep_dilutions Prepare Serial Dilutions of Compound prep_stock->prep_dilutions add_treatment Treat Cells with Dilutions and Controls seed_cells->add_treatment prep_dilutions->add_treatment viability_assay Perform Cell Viability Assay (e.g., MTT) add_treatment->viability_assay read_plate Read Absorbance with Plate Reader viability_assay->read_plate data_analysis Calculate % Viability and Determine IC50/EC50 read_plate->data_analysis

Caption: Experimental workflow for dosage optimization.

G compound This compound receptor Nicotinic Acetylcholine Receptor (nAChR) compound->receptor pi3k PI3K receptor->pi3k ras Ras receptor->ras akt Akt pi3k->akt downstream Cell Proliferation, Survival, Migration akt->downstream raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->downstream

Caption: Hypothetical nAChR-mediated signaling pathway.

References

Technical Support Center: Overcoming Solubility Challenges with N-((2-Chlorothiazol-5-YL)methyl)cyclopropanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with N-((2-Chlorothiazol-5-YL)methyl)cyclopropanamine.

Frequently Asked Questions (FAQs)

Q1: What are the potential reasons for the poor solubility of this compound?

A1: The solubility of this compound can be influenced by several factors inherent to its chemical structure. The presence of a substituted thiazole ring and a cyclopropyl group contributes to its lipophilicity, which can lead to low aqueous solubility. Like many complex organic molecules, it may fall into the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability), posing challenges for achieving desired concentrations in aqueous media for in vitro assays or preclinical studies.[1][2]

Q2: What initial steps should I take if I observe precipitation of the compound in my aqueous buffer?

A2: If you observe precipitation, consider the following initial troubleshooting steps:

  • pH Adjustment: The amine group in the molecule suggests that its solubility may be pH-dependent. Attempt to acidify the buffer, as protonation of the amine can increase aqueous solubility.

  • Co-solvents: Introduce a small percentage of an organic co-solvent such as DMSO, ethanol, or PEG 400 to the aqueous buffer.

  • Sonication and Heating: Gentle sonication or warming of the solution can help dissolve the compound, but be cautious of potential degradation at elevated temperatures.

Q3: Are there any recommended solvent systems for this compound?

A3: While specific data for this compound is limited, for structurally related compounds, a common starting point is to dissolve the compound in a water-miscible organic solvent like dimethyl sulfoxide (DMSO), N-methyl-2-pyrrolidone (NMP), or ethanol, followed by serial dilution into the aqueous experimental medium.[3][4] It is crucial to keep the final concentration of the organic solvent low (typically <1%) to avoid off-target effects in biological assays.

Troubleshooting Guides

Issue 1: Compound precipitates out of solution upon dilution into aqueous media.

Root Cause Analysis:

This "crashing out" phenomenon is common for hydrophobic compounds when the concentration of the organic co-solvent is significantly reduced upon dilution in an aqueous buffer. The aqueous environment cannot maintain the solubilization of the lipophilic compound.

Solutions:

  • Optimize Co-solvent Percentage: Determine the highest tolerable percentage of the organic co-solvent in your experimental system that maintains compound solubility without affecting the assay.

  • Use of Surfactants: Incorporate non-ionic surfactants like Tween® 80 or Pluronic® F-68 at low concentrations (e.g., 0.01-0.1%) in the aqueous medium to form micelles that can encapsulate the compound.[5]

  • Complexation with Cyclodextrins: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[1][5]

Issue 2: Inconsistent results in biological assays suspected to be due to poor solubility.

Root Cause Analysis:

Poor solubility can lead to the formation of aggregates or micro-precipitates, resulting in an overestimation of the compound's concentration in solution and leading to variability in experimental results.

Solutions:

  • Filtration: After preparing the final dilution, filter the solution through a 0.22 µm filter to remove any undissolved particles or aggregates.

  • Particle Size Reduction: For formulation development, techniques like micronization or nanomilling can increase the surface area of the solid compound, leading to a faster dissolution rate as described by the Noyes-Whitney equation.[1][5]

  • Amorphous Solid Dispersions: Creating a solid dispersion of the compound in a polymer matrix can prevent crystallization and enhance solubility.[6][7]

Data Presentation

Table 1: Suggested Starting Solvents and Co-solvents

Solvent/Co-solventAbbreviationTypical Starting ConcentrationNotes
Dimethyl SulfoxideDMSO10-50 mMCommon for initial stock solutions. Keep final concentration low in assays.
N-Methyl-2-pyrrolidoneNMP10-50 mMA powerful solubilizing agent.[3][4]
EthanolEtOH10-50 mMA less toxic alternative to DMSO for some applications.
Polyethylene Glycol 400PEG 40010-50 mMCan be used as a co-solvent or in formulations.

Table 2: Example of pH-Dependent Solubility Profile (Hypothetical Data)

pHAqueous Solubility (µg/mL)
4.050.2
5.025.8
6.08.1
7.01.5
8.01.2

Experimental Protocols

Protocol 1: Preparation of a Stock Solution using an Organic Solvent
  • Accurately weigh the desired amount of this compound powder.

  • Add a sufficient volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution for 1-2 minutes to aid dissolution.

  • If necessary, sonicate the vial in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution at -20°C or -80°C as appropriate.

Protocol 2: Enhancing Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
  • Prepare a stock solution of HP-β-CD (e.g., 45% w/v) in deionized water.

  • Prepare a concentrated stock solution of the compound in a minimal amount of a suitable organic solvent (e.g., ethanol).

  • Slowly add the compound stock solution to the HP-β-CD solution while vortexing.

  • Allow the mixture to equilibrate at room temperature for at least 1 hour with gentle agitation.

  • Filter the final solution through a 0.22 µm syringe filter to remove any undissolved material.

  • Determine the final concentration of the solubilized compound using a suitable analytical method (e.g., HPLC-UV).

Visualizations

G cluster_0 Troubleshooting Workflow start Solubility Issue Identified ph Adjust pH (Acidic) start->ph Is the compound ionizable? cosolvent Add Co-solvent (e.g., DMSO, EtOH) start->cosolvent Initial attempt ph->cosolvent resolved Solubility Achieved ph->resolved surfactant Incorporate Surfactant (e.g., Tween 80) cosolvent->surfactant cosolvent->resolved cyclo Use Cyclodextrin (e.g., HP-β-CD) surfactant->cyclo surfactant->resolved cyclo->resolved

Caption: A workflow for troubleshooting solubility issues.

G cluster_1 Cyclodextrin Inclusion Complex Formation compound Compound complex Inclusion Complex compound->complex Hydrophobic Interaction cyclodextrin Cyclodextrin cyclodextrin->complex Encapsulation solution Solubilized Compound complex->solution Increased Aqueous Solubility

References

"N-((2-Chlorothiazol-5-YL)methyl)cyclopropanamine stability issues in aqueous solutions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of N-((2-Chlorothiazol-5-YL)methyl)cyclopropanamine in aqueous solutions. The information provided is based on the chemical properties of the molecule and data from structurally related compounds, as specific stability data for this compound is limited in publicly available literature.

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during their experiments with this compound in aqueous solutions.

Issue 1: Rapid degradation of the compound in aqueous solution.

  • Question: I am observing a rapid decrease in the concentration of my this compound stock solution. What could be the cause?

  • Answer: Rapid degradation of this compound in aqueous solutions can be attributed to several factors, primarily hydrolysis. The 2-chlorothiazole ring is susceptible to hydrolysis, especially under non-neutral pH conditions. The rate of hydrolysis of similar thiazoline structures has been shown to be pH-dependent, with increased rates at both acidic and basic pH.[1] It is crucial to control the pH of your aqueous solution.

    Troubleshooting Steps:

    • pH Measurement: Immediately measure the pH of your stock solution.

    • Buffer Selection: If the solution is unbuffered, consider preparing it in a suitable buffer system to maintain a neutral pH (around 7.0).

    • Temperature Control: Store the stock solution at a lower temperature (e.g., 4°C or -20°C) to slow down the degradation rate.

    • Forced Degradation Study: To understand the stability profile of your compound, it is advisable to perform a forced degradation study. This involves exposing the compound to various stress conditions such as acid, base, oxidation, heat, and light to identify the key factors causing degradation.[2]

Issue 2: Appearance of unknown peaks in chromatography.

  • Question: I am analyzing my sample containing this compound using HPLC and I see one or more unexpected peaks that increase over time. What are these peaks?

  • Answer: The appearance of new peaks in your chromatogram is likely due to the formation of degradation products. Based on the structure of this compound, several degradation pathways are possible:

    • Hydrolysis of the 2-chloro substituent: This would result in the formation of a 2-hydroxy-thiazole derivative.

    • Cleavage of the thiazole ring: Acidic or basic conditions can lead to the opening of the thiazole ring.[1]

    • Oxidation: The secondary amine could be susceptible to oxidation.

    • N-dealkylation: Cleavage of the cyclopropylmethyl group from the nitrogen atom.

    Troubleshooting and Identification Steps:

    • Peak Tracking: Monitor the area of the new peaks over time in relation to the decrease in the parent compound's peak area.

    • Mass Spectrometry (MS) Analysis: If you have access to LC-MS, analyze the unknown peaks to determine their mass-to-charge ratio (m/z). This will provide valuable information about their molecular weight and help in structure elucidation.

    • Forced Degradation Analysis: Analyze samples from a forced degradation study to see if the same unknown peaks are generated under specific stress conditions (e.g., acid hydrolysis peak, base hydrolysis peak). This can help in identifying the nature of the degradants.

Frequently Asked Questions (FAQs)

Q1: What is the recommended pH for preparing aqueous solutions of this compound?

A1: To minimize hydrolysis, it is recommended to prepare aqueous solutions in a neutral pH range, ideally between 6.5 and 7.5. Using a buffered system (e.g., phosphate-buffered saline, PBS) is highly advisable to maintain a stable pH.

Q2: How should I store my aqueous stock solutions of this compound?

A2: For short-term storage (up to a few days), store the aqueous solution at 4°C in a tightly sealed, light-protected container. For long-term storage, it is recommended to store aliquots at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.

Q3: Is this compound sensitive to light?

A3: While specific photostability data is not available, many compounds with heterocyclic rings can be light-sensitive. It is good practice to protect solutions from light by using amber vials or by wrapping the container in aluminum foil. A photostability study as part of forced degradation testing can definitively determine its light sensitivity.

Q4: Can I use organic co-solvents to improve stability?

A4: Yes, in some cases, using a water-miscible organic co-solvent such as DMSO or ethanol to prepare a concentrated stock solution can improve stability by reducing the activity of water. However, the final concentration of the organic solvent in your experimental system should be tested for compatibility with your assay.

Data Presentation

The following tables present hypothetical quantitative data from a forced degradation study to illustrate how such data can be structured.

Table 1: Effect of pH on the Stability of this compound in Aqueous Solution at 25°C.

pHIncubation Time (hours)% DegradationNumber of Degradation Products
2.02435%3
4.02415%2
7.024< 5%1
9.02425%2
12.02460%4

Table 2: Effect of Temperature on the Stability of this compound in Aqueous Solution (pH 7.0).

Temperature (°C)Incubation Time (days)% Degradation
47< 2%
2578%
40722%
60745%

Experimental Protocols

Protocol: Forced Degradation Study

This protocol provides a general framework for conducting a forced degradation study on this compound.[2]

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 N HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Dilute the stock solution with 0.1 N NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Keep at room temperature for 24 hours.

    • Thermal Degradation: Keep the solid compound in a hot air oven at 105°C for 24 hours. Also, heat the stock solution at 60°C for 24 hours.

    • Photolytic Degradation: Expose the stock solution to UV light (254 nm) and fluorescent light for a defined period (e.g., 24 hours).

  • Sample Analysis:

    • At specified time points, withdraw aliquots from each stress condition.

    • Neutralize the acidic and basic samples.

    • Analyze all samples, including a control sample (compound in solvent, kept at 4°C), by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).

    • Quantify the amount of the parent compound remaining and the formation of any degradation products.

Visualizations

Degradation_Pathway parent This compound hydrolysis_product 2-Hydroxy-thiazole Derivative parent->hydrolysis_product Hydrolysis (Acid/Base) ring_opening_product Ring-Opened Product parent->ring_opening_product Strong Acid/Base oxidation_product Oxidized Amine parent->oxidation_product Oxidation

Caption: Proposed degradation pathways for the compound.

Experimental_Workflow start Prepare Stock Solution stress Apply Stress Conditions (Acid, Base, Heat, Light, Oxidizing Agent) start->stress sample Collect Samples at Time Points stress->sample neutralize Neutralize (if applicable) sample->neutralize analyze HPLC/LC-MS Analysis neutralize->analyze end Identify & Quantify Degradants analyze->end

Caption: Workflow for a forced degradation study.

Troubleshooting_Guide start Unexpected Peak in HPLC? check_control Is the peak present in the control (time zero) sample? start->check_control impurity Likely an impurity from synthesis. check_control->impurity Yes degradation Likely a degradation product. check_control->degradation No lcms Analyze peak by LC-MS to determine m/z degradation->lcms forced_degradation Compare with forced degradation samples lcms->forced_degradation identify Propose structure of degradant. forced_degradation->identify

Caption: Troubleshooting unknown chromatographic peaks.

References

"minimizing off-target effects of N-((2-Chlorothiazol-5-YL)methyl)cyclopropanamine"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-((2-Chlorothiazol-5-YL)methyl)cyclopropanamine. The following information is curated to address potential challenges and minimize off-target effects during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the potential off-target effects associated with this compound?

A1: While direct off-target profiling for this specific molecule is not extensively published, potential off-target effects can be inferred from its structural motifs. The cyclopropylamine moiety, a basic amine, has been associated with interactions with aminergic G-protein coupled receptors, ion channels, and kinases[1]. Additionally, the 2-chlorothiazole ring is a common scaffold in pharmacologically active molecules, including some neonicotinoid insecticides that interact with nicotinic acetylcholine receptors (nAChRs)[2][3]. Therefore, off-target screening should consider these protein families.

Q2: How can I proactively design my experiments to minimize off-target effects?

A2: A rational drug design approach is crucial for minimizing off-target effects[4]. This involves utilizing computational and structural biology tools to predict potential interactions and optimize the molecule for higher target specificity[4]. High-throughput screening (HTS) against a panel of known off-target proteins can help eliminate problematic compounds early in development[4]. Furthermore, employing genetic and phenotypic screening, such as using CRISPR-Cas9 or RNA interference, can help elucidate the pathways and potential off-target interactions of the compound[4].

Q3: What initial steps should I take if I observe unexpected cellular phenotypes?

A3: Unforeseen cellular phenotypes may indicate off-target activity. The first step is to perform a comprehensive literature search for the observed phenotype and its potential association with known signaling pathways. Subsequently, utilizing unbiased screening methods like chemical proteomics can help identify unintended protein binders[5]. It is also advisable to test analogs of your compound to establish a structure-activity relationship (SAR) for the off-target effect, which can guide medicinal chemistry efforts to mitigate it[6].

Q4: Are there computational tools available to predict off-target interactions?

A4: Yes, several in silico methods can predict potential off-target interactions, providing a cost-effective initial assessment[7]. Computational approaches like the Off-Target Safety Assessment (OTSA) utilize large databases of known compound-target interactions and structure-activity relationships to predict potential off-targets[8][9]. These tools can analyze the chemical structure of your compound and its metabolites to identify potential safety liabilities early in the discovery process[8][9].

Troubleshooting Guides

Issue 1: High background or non-specific binding in in vitro assays.
Potential Cause Troubleshooting Step Expected Outcome
Compound Aggregation 1. Determine the critical aggregation concentration (CAC) of the compound. 2. Include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer. 3. Perform assays below the CAC.Reduced non-specific binding and improved signal-to-noise ratio.
Non-specific Protein Interaction 1. Increase the concentration of blocking agents (e.g., BSA) in the assay buffer. 2. Include a structurally similar but inactive control compound in your experiment.Differentiation between target-specific and non-specific protein binding.
Assay Interference 1. Run the assay in the absence of the target protein to identify compound-driven signal. 2. Utilize orthogonal assays to validate initial findings.Confirmation that the observed signal is target-dependent.
Issue 2: Discrepancy between in vitro potency and cellular activity.
Potential Cause Troubleshooting Step Expected Outcome
Poor Cell Permeability 1. Determine the physicochemical properties of the compound (e.g., cLogP, polar surface area). 2. Perform a cell permeability assay (e.g., PAMPA, Caco-2).Understanding of the compound's ability to reach its intracellular target.
Metabolic Instability 1. Incubate the compound with liver microsomes or hepatocytes to assess metabolic stability. 2. Identify major metabolites and test their activity.Identification of active metabolites or rapid clearance as a reason for low cellular potency.
Efflux by Transporters 1. Use cell lines overexpressing common efflux transporters (e.g., P-gp, BCRP) to assess if the compound is a substrate. 2. Co-incubate with known efflux pump inhibitors.Determination if active efflux is limiting the intracellular concentration of the compound.
Issue 3: Observed toxicity in cell-based assays at concentrations close to the effective dose.
Potential Cause Troubleshooting Step Expected Outcome
Off-target Cytotoxicity 1. Perform a broad off-target screening against a panel of cytotoxicity-related targets (e.g., hERG, kinases). 2. Use a systems toxicology approach, such as gene expression profiling, to identify affected pathways.Identification of the molecular mechanism behind the observed toxicity.
Reactive Metabolite Formation 1. Conduct metabolite trapping studies using nucleophiles like glutathione. 2. Analyze the potential for the cyclopropylamine or chlorothiazole moieties to form reactive intermediates[1].Assessment of the risk of idiosyncratic toxicity due to reactive metabolites.
Mitochondrial Toxicity 1. Assess mitochondrial function using assays for oxygen consumption rate (OCR) and extracellular acidification rate (ECAR). 2. Measure mitochondrial membrane potential.Determination if mitochondrial dysfunction is the primary driver of cytotoxicity.

Experimental Protocols

Protocol 1: Kinase Profiling to Identify Off-Target Inhibitory Activity

This protocol outlines a general procedure for screening this compound against a panel of kinases to identify potential off-target interactions.

Materials:

  • This compound

  • Kinase panel (e.g., commercially available panels from various vendors)

  • Kinase assay buffer

  • ATP

  • Substrate peptide

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • Serially dilute the compound to create a concentration range for IC50 determination.

  • In a 384-well plate, add the kinase, substrate peptide, and assay buffer.

  • Add the diluted test compound or DMSO (vehicle control) to the appropriate wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the recommended temperature and time for the specific kinase.

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Read the plate on a compatible plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value. A significant inhibition of a kinase other than the intended target indicates an off-target effect. For example, a study on a Btk inhibitor showed >50% inhibition of only one off-target kinase, Src, out of 220 kinases tested[6].

Protocol 2: hERG Channel Patch-Clamp Assay for Cardiotoxicity Assessment

This protocol describes the use of a manual or automated patch-clamp assay to evaluate the inhibitory effect of the compound on the hERG potassium channel, a critical off-target associated with cardiotoxicity.

Materials:

  • This compound

  • Cell line stably expressing the hERG channel (e.g., HEK293)

  • External and internal patch-clamp solutions

  • Patch-clamp rig or automated patch-clamp system

Procedure:

  • Culture the hERG-expressing cells to the appropriate confluency.

  • Prepare a stock solution of the test compound and serially dilute it to the desired test concentrations.

  • Harvest the cells and prepare a single-cell suspension.

  • Perform whole-cell patch-clamp recordings.

  • Establish a stable baseline hERG current recording.

  • Perfuse the cells with the test compound at increasing concentrations.

  • Record the hERG current at each concentration until a steady-state effect is reached.

  • Wash out the compound to assess the reversibility of the effect.

  • Measure the peak tail current amplitude at each concentration and calculate the percent inhibition relative to the baseline.

  • Determine the IC50 value for hERG inhibition. Significant hERG inhibition (e.g., ≥60% at 10 µM) can be a safety concern[6].

Visualizations

Caption: Workflow for minimizing off-target effects.

Signaling_Pathway_Troubleshooting cluster_observation Observation cluster_hypothesis Hypothesis Generation cluster_validation Experimental Validation cluster_conclusion Conclusion A Unexpected Phenotype B On-Target Effect A->B C Off-Target Effect A->C D Target Engagement Assays B->D E Rescue with Target Knockdown/out B->E F Chemical Proteomics C->F G Broad Target Profiling C->G H Analog Activity Comparison C->H I Confirm On-Target Mechanism D->I E->I J Identify Off-Target F->J G->J H->J

Caption: Logic diagram for troubleshooting unexpected phenotypes.

References

Technical Support Center: Improving the Purity of Synthesized N-((2-Chlorothiazol-5-YL)methyl)cyclopropanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of N-((2-Chlorothiazol-5-YL)methyl)cyclopropanamine.

Frequently Asked Questions (FAQs)

Q1: What is the most probable synthetic route for this compound?

A1: The most likely synthetic pathway involves the nucleophilic substitution reaction between 2-chloro-5-(chloromethyl)thiazole and cyclopropanamine. In this reaction, the amine nitrogen of cyclopropanamine acts as a nucleophile, displacing the chloride from the chloromethyl group of the thiazole derivative.

Q2: What are the potential impurities I should be aware of during the synthesis?

A2: Several impurities can arise from this synthesis. The most common include:

  • Unreacted Starting Materials: Residual 2-chloro-5-(chloromethyl)thiazole and cyclopropanamine.

  • Bis-alkylation Product: Formation of a tertiary amine where a second molecule of 2-chloro-5-(chloromethyl)thiazole reacts with the product, this compound.

  • Impurities from Starting Materials: The purity of your final product is dependent on the purity of your starting materials. Impurities present in the 2-chloro-5-(chloromethyl)thiazole will likely be carried through the reaction.

Q3: What are the recommended purification techniques for this compound?

A3: The primary methods for purifying this compound are column chromatography and recrystallization. Due to the basic nature of the amine, special considerations for these techniques are necessary to achieve high purity.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of this compound.

Column Chromatography Issues

Problem: My compound is streaking or showing poor separation on a silica gel column.

Cause: The basic amine group of your compound can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to peak tailing and poor separation.

Solution:

  • Add a Basic Modifier: Incorporate a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), into your eluent system. This will compete with your compound for the acidic sites on the silica, improving the peak shape.

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as alumina (basic or neutral), or a bonded-phase silica, like an amine-functionalized column.

Problem: I am unable to separate my product from the bis-alkylation impurity.

Cause: The bis-alkylation product is often less polar than the desired secondary amine and may co-elute or have a very similar retention factor (Rf).

Solution:

  • Optimize Your Solvent System: A shallow gradient or isocratic elution with a carefully selected solvent system can improve separation. A good starting point for silica gel chromatography is a mixture of a non-polar solvent like hexanes or ethyl acetate and a polar solvent like methanol or dichloromethane.

  • Utilize a Different Stationary Phase: If silica gel fails to provide adequate separation, switching to a different stationary phase, such as reversed-phase C18 silica, might be effective. In this case, the elution order will be reversed, with the more polar desired product eluting before the less polar bis-alkylation impurity.

Recrystallization Issues

Problem: My compound oils out during recrystallization.

Cause: This typically occurs when the compound is supersaturated in a solvent in which it is highly soluble, or when the cooling process is too rapid.

Solution:

  • Choose an Appropriate Solvent System: A good recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. You may need to use a binary solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is insoluble).

  • Slow Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution to induce crystallization.

  • Seeding: If you have a small amount of pure product, add a seed crystal to the cooled solution to initiate crystallization.

Problem: My recrystallized product is still impure.

Cause: The chosen solvent may not be effective at excluding the specific impurities present in your crude product.

Solution:

  • Solvent Screening: Perform small-scale recrystallization trials with a variety of solvents to find the one that gives the best purity and yield.

  • Acid-Base Extraction: For amine compounds, an acid-base extraction can be a powerful purification step prior to recrystallization. Dissolve the crude product in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl). The basic amine will be protonated and move to the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the purified amine extracted back into an organic solvent.

Data Presentation

Table 1: Recommended Solvent Systems for Column Chromatography of this compound on Silica Gel

Solvent System ComponentsTypical Ratio RangeNotes
Dichloromethane / Methanol99:1 to 90:10A common starting point for polar amines.
Ethyl Acetate / Hexanes10:90 to 50:50Good for less polar impurities.
Dichloromethane / Methanol / Triethylamine95:4.9:0.1 to 89:10:1Addition of triethylamine improves peak shape.

Experimental Protocols

Protocol 1: Column Chromatography Purification
  • Slurry Preparation: Adsorb the crude this compound onto a small amount of silica gel. To do this, dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane), add silica gel, and evaporate the solvent under reduced pressure until a free-flowing powder is obtained.

  • Column Packing: Prepare a silica gel column using a suitable eluent system (refer to Table 1). A typical starting point is 98:2 dichloromethane:methanol.

  • Loading: Carefully load the silica-adsorbed crude product onto the top of the packed column.

  • Elution: Elute the column with the chosen solvent system. If separation is poor, a gradient elution can be employed, gradually increasing the polarity of the eluent (e.g., from 1% to 5% methanol in dichloromethane).

  • Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and with heating. Good single solvents for amines include ethanol, methanol, or acetonitrile. For binary solvent systems, consider combinations like methanol/water or ethyl acetate/hexanes.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification Crude Product Crude this compound Column Chromatography Column Chromatography Crude Product->Column Chromatography Primary Purification Recrystallization Recrystallization Column Chromatography->Recrystallization Further Purification Pure Product Pure Product Recrystallization->Pure Product

Caption: A general experimental workflow for the purification of the target compound.

Troubleshooting_Decision_Tree start Impure Product check_impurities Identify Impurities (TLC, LC-MS) start->check_impurities unreacted_sm Unreacted Starting Materials? check_impurities->unreacted_sm bis_alkylation Bis-alkylation Product? check_impurities->bis_alkylation other_impurities Other Impurities? check_impurities->other_impurities column_chrom Column Chromatography unreacted_sm->column_chrom Yes bis_alkylation->column_chrom Yes acid_base_extraction Acid-Base Extraction other_impurities->acid_base_extraction Yes pure_product Pure Product column_chrom->pure_product recrystallization Recrystallization recrystallization->pure_product acid_base_extraction->recrystallization

Caption: A decision tree for troubleshooting the purification process based on impurity type.

"addressing batch-to-batch variability of N-((2-Chlorothiazol-5-YL)methyl)cyclopropanamine"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-((2-Chlorothiazol-5-YL)methyl)cyclopropanamine. The information is designed to help address challenges related to batch-to-batch variability encountered during synthesis and experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing significant variability in the yield and purity of our synthesized batches of this compound. What are the potential causes?

A1: Batch-to-batch variability in the synthesis of this compound can arise from several factors throughout the synthetic process. The most common synthesis route is likely a reductive amination or a direct N-alkylation. Key areas to investigate include:

  • Quality of Starting Materials: The purity of the precursors, 2-chloro-5-(chloromethyl)thiazole and cyclopropanamine, is critical. Impurities in these reagents can lead to side reactions and the formation of undesired byproducts.

  • Reaction Conditions: Precise control of reaction parameters such as temperature, reaction time, pH, and agitation speed is crucial. Deviations in these conditions can significantly impact the reaction kinetics and impurity profile.

  • Solvent Quality: The purity and water content of the solvent can affect the reaction. For instance, in reductive aminations, excess water can hydrolyze the intermediate imine.

  • Reducing Agent (for reductive amination): The choice and quality of the reducing agent are important. A strong reducing agent might reduce the starting aldehyde (if applicable) before imine formation, while a weak one may lead to incomplete reaction.[1]

  • Work-up and Purification: Inconsistent work-up procedures or variations in the purification method (e.g., column chromatography, crystallization) can lead to differences in the final product's purity and yield.

Q2: Our final product shows an unexpected impurity peak in the HPLC analysis. How can we identify this impurity?

A2: Identifying unknown impurities is a critical step in troubleshooting. A combination of analytical techniques is often required:

  • LC-MS/MS: Liquid Chromatography-Mass Spectrometry/Mass Spectrometry is a powerful tool for determining the molecular weight of the impurity and can provide fragmentation patterns to help elucidate its structure.

  • NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H, 13C, and 2D NMR techniques (like COSY, HMQC, and HMBC), can provide detailed structural information about the impurity if it can be isolated in sufficient quantity.[2]

  • Forced Degradation Studies: Subjecting the pure compound to stress conditions (acid, base, oxidation, heat, light) can help to intentionally generate degradation products. Comparing the impurity profile from the forced degradation study with your batch's impurity may help in identification.

A common impurity could be the dialkylated product, where a second molecule of 2-chloro-5-(chloromethyl)thiazole reacts with the product amine.

Q3: How can we improve the consistency of our synthesis of this compound?

A3: To improve batch-to-batch consistency, consider implementing the following:

  • Standard Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for the entire synthetic process, including reagent handling, reaction setup, monitoring, work-up, and purification.

  • Raw Material Qualification: Establish strict quality control specifications for all starting materials and solvents. Always request and review the Certificate of Analysis (CoA) from your supplier.

  • In-Process Controls (IPCs): Implement IPCs at critical stages of the synthesis to monitor reaction completion and impurity formation. Techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used.

  • Process Analytical Technology (PAT): Where feasible, utilize PAT to monitor critical process parameters in real-time.

  • Robust Purification Method: Develop and validate a robust purification method that consistently removes impurities to a predefined level.

Data Presentation: Batch-to-Batch Variability Analysis

The following table provides a hypothetical example of how to track and compare key quality attributes across different batches to identify trends and potential issues.

Batch NumberYield (%)Purity by HPLC (%)Impurity X (%)Impurity Y (%)Melting Point (°C)
B-0017599.20.30.1110-112
B-0026898.50.80.2108-111
B-0037899.50.20.1111-113
B-0046597.91.20.3107-110

Experimental Protocols

Protocol 1: Synthesis of this compound via Reductive Amination

This protocol is a general guideline and may require optimization.

  • Imine Formation:

    • To a solution of 2-chloro-5-formylthiazole (1.0 eq) in a suitable solvent (e.g., dichloromethane or methanol) at room temperature, add cyclopropanamine (1.1 eq).

    • If necessary, a dehydrating agent like anhydrous magnesium sulfate or molecular sieves can be added to drive the equilibrium towards imine formation.

    • Stir the reaction mixture for 1-2 hours. Monitor the formation of the imine by TLC or LC-MS.

  • Reduction:

    • Once imine formation is complete, cool the reaction mixture to 0 °C.

    • Slowly add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) in portions. Using a milder reducing agent can prevent the reduction of the starting aldehyde.[1]

    • Allow the reaction to warm to room temperature and stir for an additional 4-12 hours. Monitor the reaction progress by TLC or LC-MS until the imine is consumed.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Quality Control Analysis by HPLC-MS

  • Instrumentation: A high-performance liquid chromatograph coupled with a mass spectrometer (e.g., triple quadrupole or time-of-flight).

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient from 10% to 90% B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection:

    • UV detection at an appropriate wavelength (e.g., 254 nm).

    • MS detection in positive electrospray ionization (ESI+) mode, monitoring for the parent ion of this compound and potential impurities.

Visualizations

Troubleshooting_Workflow start Batch Fails Specification check_raw_materials Review Raw Material CoA and In-House QC Data start->check_raw_materials review_synthesis Review Synthesis Batch Record for Deviations start->review_synthesis analyze_impurities Characterize Impurity Profile (HPLC, LC-MS) start->analyze_impurities raw_material_issue Raw Material Issue Identified check_raw_materials->raw_material_issue process_deviation Process Deviation Identified review_synthesis->process_deviation compare_batches Compare with Historical Data of Good Batches analyze_impurities->compare_batches new_impurity New or Elevated Impurity Detected compare_batches->new_impurity raw_material_issue->review_synthesis No quarantine_material Quarantine Suspect Raw Material raw_material_issue->quarantine_material Yes process_deviation->analyze_impurities No corrective_action Implement Corrective and Preventive Action (CAPA) for Process process_deviation->corrective_action Yes identify_impurity Identify Impurity Structure (MS/MS, NMR) new_impurity->identify_impurity Yes end_success Batch Meets Specification new_impurity->end_success No contact_supplier Contact Supplier and Re-qualify quarantine_material->contact_supplier contact_supplier->end_success corrective_action->end_success modify_process Modify Synthesis or Purification to Control Impurity identify_impurity->modify_process modify_process->end_success

Caption: Troubleshooting workflow for addressing batch-to-batch variability.

Impurity_Formation_Pathway cluster_reactants Reactants cluster_reaction Reaction Pathways Thiazole-Cl 2-chloro-5-(chloromethyl)thiazole Desired_Product This compound (Desired Product) Thiazole-Cl->Desired_Product + Cyclopropanamine Side_Reaction Further Alkylation Thiazole-Cl->Side_Reaction Cyclopropanamine Cyclopropanamine Cyclopropanamine->Desired_Product Desired_Product->Side_Reaction + Thiazole-Cl (Excess) Impurity Dialkylated Impurity Side_Reaction->Impurity

Caption: Hypothetical pathway for the formation of a dialkylated impurity.

References

Validation & Comparative

Validating the Biological Target of N-((2-Chlorothiazol-5-YL)methyl)cyclopropanamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The identification and validation of a small molecule's biological target are critical steps in the drug discovery and development pipeline. This guide provides a comparative overview of experimental approaches to validate the hypothesized biological target of N-((2-Chlorothiazol-5-YL)methyl)cyclopropanamine. Based on its structural similarity to known neonicotinoid compounds, the primary hypothesized biological target is the nicotinic acetylcholine receptor (nAChR) , a ligand-gated ion channel involved in synaptic transmission.[1][2]

This guide will compare and detail various experimental strategies to confirm the interaction of this compound with nAChRs and characterize its functional effects. The methodologies discussed include biochemical assays, cell-based functional assays, and electrophysiological techniques.

Inferred Signaling Pathway: Nicotinic Acetylcholine Receptor Activation

Nicotinic acetylcholine receptors are pentameric ligand-gated ion channels that mediate fast synaptic transmission in the central and peripheral nervous systems.[1][3] Upon binding of an agonist, the receptor undergoes a conformational change, opening a central pore permeable to cations, primarily Na⁺ and Ca²⁺.[1] This influx of positive ions leads to depolarization of the cell membrane, which can trigger downstream signaling events, such as the firing of an action potential or the release of neurotransmitters.[4]

Nicotinic Acetylcholine Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand This compound (Hypothesized Agonist) nAChR Nicotinic Acetylcholine Receptor (nAChR) Ligand->nAChR Binds to Ion_Influx Cation Influx (Na⁺, Ca²⁺) nAChR->Ion_Influx Channel Opening Depolarization Membrane Depolarization Ion_Influx->Depolarization Leads to Cellular_Response Downstream Cellular Response Depolarization->Cellular_Response Triggers

Caption: Hypothesized signaling pathway of this compound acting on nAChRs.

Comparative Experimental Approaches for Target Validation

A multi-faceted approach is essential for robust target validation. Below is a comparison of key experimental strategies.

Experimental Approach Principle Key Readout Throughput Complexity
Biochemical Assays Measures direct binding of the compound to the receptor.Binding affinity (Kd), IC50HighLow to Medium
Cell-Based Functional Assays Measures the functional consequence of compound binding in a cellular context.Ca²⁺ influx, membrane potential change, neurotransmitter release.HighMedium
Electrophysiology Directly measures ion flow through the channel upon compound application.Ion current amplitude, kinetics.LowHigh

Experimental Protocols and Data Presentation

Biochemical Assays: Radioligand Binding Assay

This assay directly measures the ability of the test compound to compete with a known radiolabeled ligand for binding to the nAChR.

Experimental Protocol:

  • Preparation of Receptor Source: Membranes from cells stably expressing a specific nAChR subtype (e.g., α4β2 or α7) or tissue homogenates rich in nAChRs are prepared.[5]

  • Assay Setup: In a multi-well plate, the receptor preparation is incubated with a fixed concentration of a radiolabeled nAChR antagonist (e.g., [³H]-epibatidine).

  • Competition: Increasing concentrations of the unlabeled test compound, this compound, are added to the wells.

  • Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration.

  • Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

Hypothetical Data Presentation:

Compound nAChR Subtype IC50 (nM)
This compoundα4β2150
Nicotine (Control Agonist)α4β250
Mecamylamine (Control Antagonist)α4β225
This compoundα7>10,000
α-Bungarotoxin (Control Antagonist)α75
Cell-Based Functional Assays

This assay measures the increase in intracellular calcium concentration following the opening of calcium-permeable nAChR channels.[6]

Experimental Protocol:

  • Cell Culture: CHO or HEK cells stably expressing the nAChR subtype of interest are plated in a multi-well plate.[6]

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: The plate is placed in a fluorescence plate reader, and varying concentrations of this compound are added.

  • Fluorescence Measurement: The change in fluorescence intensity, corresponding to the influx of calcium, is measured over time.

  • Data Analysis: The concentration of the compound that produces 50% of the maximal response (EC50) is calculated.

This assay uses a voltage-sensitive dye to detect the depolarization of the cell membrane caused by cation influx through the nAChR channel.[7]

Experimental Protocol:

  • Cell Culture: Similar to the calcium influx assay, cells expressing the target nAChR are plated.

  • Dye Loading: Cells are incubated with a membrane potential-sensitive dye.[7]

  • Compound Addition and Measurement: The plate is read by a fluorescence plate reader to establish a baseline. The test compound is then added, and the change in fluorescence is recorded.

  • Data Analysis: The EC50 value is determined from the dose-response curve.

Hypothetical Data Presentation:

Assay Type Compound nAChR Subtype EC50 (nM) Emax (% of Acetylcholine)
Calcium InfluxThis compoundα725085%
Membrane PotentialThis compoundα4β218092%
Calcium InfluxAcetylcholine (Control)α780100%
Membrane PotentialAcetylcholine (Control)α4β260100%
Electrophysiology: Two-Electrode Voltage Clamp (TEVC)

TEVC is the gold standard for characterizing the interaction of a compound with a ligand-gated ion channel, providing detailed information on ion currents and channel kinetics.[4]

Experimental Protocol:

  • Oocyte Preparation: Xenopus oocytes are injected with cRNA encoding the subunits of the desired nAChR subtype and incubated for 2-5 days to allow for receptor expression.

  • Recording Setup: An oocyte is placed in a recording chamber and impaled with two electrodes, one for voltage clamping and one for current recording.

  • Compound Application: The oocyte is perfused with a baseline buffer, followed by the application of this compound at various concentrations.

  • Current Measurement: The inward current generated by the opening of nAChR channels is recorded.

  • Data Analysis: Dose-response curves are generated to determine the EC50, and current kinetics (activation, deactivation, and desensitization) are analyzed.

Hypothetical Data Presentation:

Parameter This compound Acetylcholine (Control)
EC50 (µM) 1.50.5
Maximal Current (nA) -850-1000
Activation Time (ms) 150100
Desensitization Rate (τ, s) 2.51.8

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for validating a hypothesized biological target.

Target Validation Workflow Start Hypothesized Target: Nicotinic Acetylcholine Receptor Biochemical Biochemical Assays (e.g., Radioligand Binding) Start->Biochemical Direct Binding? Cell_Based Cell-Based Functional Assays (e.g., Ca²⁺ Influx, Membrane Potential) Start->Cell_Based Functional Activity? Data_Analysis Comparative Data Analysis (Affinity, Potency, Efficacy) Biochemical->Data_Analysis Electrophysiology Electrophysiology (e.g., Two-Electrode Voltage Clamp) Cell_Based->Electrophysiology Detailed Characterization Cell_Based->Data_Analysis Electrophysiology->Data_Analysis Conclusion Target Validation Confirmed/ Rejected Data_Analysis->Conclusion

Caption: A generalized workflow for the validation of a hypothesized biological target.

By employing a combination of these experimental approaches, researchers can build a comprehensive profile of the interaction between this compound and its putative biological target, the nicotinic acetylcholine receptor. This systematic validation is crucial for advancing the compound through the drug discovery process.

References

A Comparative Analysis of N-((2-Chlorothiazol-5-YL)methyl)cyclopropanamine and Clothianidin for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

Chemical and Physical Properties

A summary of the key chemical and physical properties of both compounds is presented below.

PropertyN-((2-Chlorothiazol-5-YL)methyl)cyclopropanamineClothianidin
Chemical Structure Chemical structure of this compoundChemical structure of Clothianidin
IUPAC Name This compound(E)-1-(2-Chloro-1,3-thiazol-5-ylmethyl)-3-methyl-2-nitroguanidine[1]
CAS Number 1353964-90-5 (for hydrochloride salt)210880-92-5[1][2][3][4][5]
Molecular Formula C8H11ClN2SC6H8ClN5O2S[1][2]
Molecular Weight 202.71 g/mol 249.67 g/mol [1]
Appearance Data not availableColorless crystals[1]
Melting Point Data not available179 °C[1]
Water Solubility Data not available327 mg/L (at 20 °C)[1]
LogP Data not available0.732[1]

Mechanism of Action

Clothianidin is a well-characterized neonicotinoid insecticide.[1] It acts as an agonist at the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects.[1] By binding to these receptors, it mimics the action of the neurotransmitter acetylcholine, leading to overstimulation of the nerve cells, which results in paralysis and eventual death of the insect.[1] The binding of neonicotinoids to insect nAChRs is much stronger than to mammalian nAChRs, which accounts for their selective toxicity towards insects.

This compound shares the 2-chloro-1,3-thiazol-5-ylmethyl pharmacophore with clothianidin, a key structural feature for binding to insect nAChRs. Based on this structural similarity, it is hypothesized that this compound also acts as an agonist of insect nAChRs. However, without experimental data, this remains a supposition.

Neonicotinoid Signaling Pathway cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Neonicotinoid Neonicotinoid nAChR Nicotinic Acetylcholine Receptor (nAChR) Neonicotinoid->nAChR Binds to Ion_Channel Ion Channel Opening nAChR->Ion_Channel Activates Depolarization Membrane Depolarization Ion_Channel->Depolarization Leads to Na+ influx Nerve_Impulse Continuous Nerve Impulse Transmission Depolarization->Nerve_Impulse Paralysis_Death Paralysis and Death Nerve_Impulse->Paralysis_Death

Caption: Hypothesized signaling pathway for neonicotinoid-like compounds.

Biological Activity

Insecticidal Spectrum

Clothianidin exhibits broad-spectrum insecticidal activity against a wide range of sucking and chewing pests.[6][7] It is particularly effective against:

  • Hemiptera: Aphids, leafhoppers, planthoppers, and whiteflies.[6]

  • Coleoptera: Rootworms, grubs, and weevils.[8]

  • Thysanoptera: Thrips.[6]

  • Other Pests: Termites and some species of flies.[8]

Clothianidin is used in various formulations for seed treatment, soil application, and foliar sprays on a wide variety of crops, including corn, wheat, soybeans, cotton, and vegetables.[8][9][10]

This compound: There is no publicly available data on the insecticidal spectrum or efficacy of this compound.

Toxicity Profile

A comprehensive understanding of the toxicity profile is crucial for the development of any new active ingredient.

Acute Toxicity of Clothianidin
OrganismTestResultSource
Rat (oral LD50)Acute Oral>5000 mg/kg[11]
Mouse (oral LD50)Acute OralModerate to high toxicity[1]
Rabbit (dermal)Acute DermalNo to slight irritation[1]
Honeybee (oral LD50)Acute Oral0.077 ppm (2.69 ng/bee)[12]
Honeybee (contact LD50)Acute Contact0.044 µ g/bee [13]
Bobwhite Quail (oral LD50)Acute Oral423 mg/kg
Mallard Duck (dietary LC50)5-day Dietary>5040 ppm
Rainbow Trout (96h LC50)Acute Aquatic>100 mg/L[3]
Daphnia magna (48h EC50)Acute AquaticPractically non-toxic
Chironomus riparius (48h LC50)Acute Aquatic0.022 ppm[14]

This compound: No toxicological data is publicly available for this compound.

Mammalian, Avian, and Aquatic Toxicity of Clothianidin
  • Mammalian: Clothianidin exhibits low acute toxicity to mammals via oral, dermal, and inhalation routes.[1] However, chronic exposure in animal studies has shown effects on the liver, hematopoietic system, and kidneys.[15]

  • Avian: Clothianidin is considered moderately toxic to birds on an acute oral basis. Chronic exposure to treated seeds may pose a risk to small birds.[1][16]

  • Aquatic: Clothianidin is slightly toxic to fish but highly toxic to aquatic invertebrates.[17] Its persistence in soil and potential for leaching into groundwater are environmental concerns.[17] Studies have shown LC50 values for aquatic invertebrates ranging from 0.002 ppm to 1.2 ppm.[14][18]

Experimental Protocols

Standardized bioassays are essential for evaluating and comparing the efficacy of insecticides. A general workflow for a contact insecticide bioassay is outlined below.

Insecticide_Bioassay_Workflow Start Start Prep_Solutions Prepare serial dilutions of test compounds Start->Prep_Solutions Treat_Surface Coat inner surface of vials with solutions Prep_Solutions->Treat_Surface Evaporate_Solvent Allow solvent to evaporate, leaving a residue film Treat_Surface->Evaporate_Solvent Introduce_Insects Introduce a known number of test insects into each vial Evaporate_Solvent->Introduce_Insects Incubation Incubate under controlled conditions (temp, humidity, light) Introduce_Insects->Incubation Mortality_Assessment Assess mortality at pre-determined time points (e.g., 24, 48, 72h) Incubation->Mortality_Assessment Data_Analysis Calculate LC50/LD50 values using probit analysis Mortality_Assessment->Data_Analysis End End Data_Analysis->End

Caption: General workflow for a contact insecticide bioassay.

Methodology for Contact Bioassay:

  • Preparation of Test Solutions: Serial dilutions of the test compounds (e.g., in acetone) are prepared.

  • Treatment of Vials: A specific volume of each dilution is applied to the inner surface of glass vials. The vials are rolled to ensure an even coating.

  • Solvent Evaporation: The solvent is allowed to evaporate completely, leaving a thin film of the insecticide.

  • Insect Exposure: A predetermined number of insects of a specific species and life stage are introduced into each vial.

  • Incubation: The vials are kept under controlled environmental conditions (temperature, humidity, and light/dark cycle).

  • Mortality Assessment: The number of dead or moribund insects is recorded at specific time intervals (e.g., 24, 48, and 72 hours).

  • Data Analysis: The data is subjected to probit analysis to determine the lethal concentration (LC50) or lethal dose (LD50) values.

Conclusion

This guide provides a comprehensive overview of the available data for clothianidin, a potent and widely used neonicotinoid insecticide. In contrast, there is a significant lack of publicly available experimental data for this compound. Based on its chemical structure, it is plausible that it shares a similar mode of action with clothianidin, targeting the insect nicotinic acetylcholine receptor. However, without empirical data on its biological activity, efficacy, and toxicity, any comparison of its performance with clothianidin remains speculative. Further research and experimental validation are necessary to determine the potential of this compound as a viable insecticidal agent and to fully understand its toxicological and environmental profile. Researchers interested in this compound would need to conduct comprehensive bioassays and toxicological studies to generate the necessary data for a meaningful comparison.

References

"N-((2-Chlorothiazol-5-YL)methyl)cyclopropanamine vs other neonicotinoid insecticides"

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

While specific experimental data on the insecticidal performance of the novel compound N-((2-Chlorothiazol-5-YL)methyl)cyclopropanamine is not publicly available, this guide offers a comprehensive comparative analysis of major commercialized neonicotinoid insecticides. This document serves as a foundational resource, providing context and established benchmarks against which new chemical entities in this class can be evaluated.

Executive Summary

Neonicotinoids represent a significant class of neuroactive insecticides, chemically analogous to nicotine, that are extensively utilized in modern agriculture for the control of a wide spectrum of sucking and chewing insect pests.[1][2] The primary mechanism of action for these compounds is their agonistic activity at the nicotinic acetylcholine receptors (nAChRs) within the central nervous system of insects, which leads to fatal hyperexcitation.[3][4] This guide presents a comparative overview of the performance of key neonicotinoids, including Imidacloprid, Acetamiprid, Thiamethoxam, Clothianidin, and Dinotefuran.

Mechanism of Action: Agonism of Nicotinic Acetylcholine Receptors

The insecticidal activity of neonicotinoids is rooted in their function as agonists of the insect nAChR.[4] These synthetic molecules bind to the receptor, mimicking the effect of the natural neurotransmitter, acetylcholine (ACh). A critical distinction, however, is their resistance to degradation by the enzyme acetylcholinesterase (AChE), which rapidly breaks down ACh.[3] This persistence results in the continuous and uncontrolled opening of the receptor's ion channel, leading to a sustained influx of ions and depolarization of the postsynaptic neuron. The consequent state of hyperexcitation culminates in paralysis and the death of the insect.[3] The selective toxicity of neonicotinoids towards insects is largely attributed to their significantly higher binding affinity for insect nAChRs as compared to their mammalian counterparts.[2]

Neonicotinoid_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) ACh_released ACh ACh->ACh_released Release nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh_released->nAChR Binds Neonicotinoid Neonicotinoid Neonicotinoid->nAChR Binds (Agonist) Ion_Channel Ion Channel (Open) nAChR->Ion_Channel Activates Neuron_Excitation Continuous Neuron Excitation & Firing Ion_Channel->Neuron_Excitation Na+/Ca2+ Influx Paralysis_Death Paralysis & Death Neuron_Excitation->Paralysis_Death

Caption: Generalized signaling pathway of neonicotinoid insecticides.

Comparative Efficacy: Quantitative Data

The potency of an insecticide is typically quantified through bioassays that determine the lethal concentration (LC50) or lethal dose (LD50) required to eradicate 50% of a test population. A lower LC50 or LD50 value signifies greater toxicity. The subsequent tables provide a summary of the toxicity data for several neonicotinoids against prevalent agricultural pests and non-target organisms such as honey bees.

Table 1: Comparative Toxicity of Neonicotinoids against Aphids (Aphis spp.)

InsecticideAphid SpeciesLC50 (ppm)Reference
ImidaclopridAphis craccivora0.063 (48h)[5]
Rhopalosiphum maidis9.028[6]
Aphis gossypii34.577[6]
ClothianidinAphis craccivora0.029 (48h)[5]
ThiaclopridAphis craccivora0.028 (48h)[5]
AcetamipridRhopalosiphum maidis10.589[6]
Aphis gossypii29.526[6]
ThiamethoxamRhopalosiphum maidis14.281[6]
Aphis gossypii40.713[6]

Table 2: Comparative Toxicity of Neonicotinoids to Honey Bees (Apis mellifera)

InsecticideOral LD50 (ng/bee)Contact LD50 (ng/bee)Reference
Imidacloprid3.8 - 817.8 - 242[7]
90.09 (48h)-[8]
Clothianidin3.35 (48h)22[8][9]
Thiamethoxam4.27 (48h)30[8][9]
Acetamiprid8,850 - 14,5207,100 - 8,090[10]
Thiacloprid-15,000[9]

Experimental Protocols

Insecticide Toxicity Bioassay (Leaf-Dip Method)

This widely adopted bioassay is employed to ascertain the contact and systemic toxicity of insecticides against phytophagous sucking insects, such as aphids and whiteflies.[11][12][13]

Objective: To determine the median lethal concentration (LC50) of a test insecticide.

Materials:

  • Uniform and untreated host plant leaves

  • Technical grade insecticide of known purity

  • Appropriate solvent (e.g., acetone)

  • Deionized water

  • Non-ionic surfactant (e.g., Triton X-100)

  • Petri dishes (9 cm diameter)

  • Agar powder

  • Fine-tipped paintbrush or camel hair brush

  • A healthy, uniform population of test insects

Procedure:

  • Preparation of Insecticide Solutions: A primary stock solution of the technical grade insecticide is formulated in a suitable solvent.[13] From this stock, a series of graded dilutions are prepared in deionized water amended with a non-ionic surfactant to facilitate uniform coverage of the leaf surface.[13]

  • Leaf Treatment: Freshly excised, undamaged host plant leaves are individually immersed in the prepared insecticide solutions for a standardized duration (e.g., 20 seconds).[13] Control leaves undergo the same process with a solution containing only deionized water and the surfactant. Post-dipping, the leaves are allowed to air dry completely.

  • Experimental Setup: To maintain leaf turgidity throughout the assay, the petiole of each treated leaf is embedded in a solidified agar bed (1-2% w/v) within a Petri dish.[13]

  • Insect Exposure: A predetermined number of adult insects (typically 20-30) are carefully transferred onto the adaxial surface of the treated leaf within each Petri dish using a fine brush or an aspirator.[12] The dishes are then sealed with ventilated lids to ensure adequate aeration.

  • Incubation: The experimental units are maintained in a controlled environment chamber under specific conditions of temperature (e.g., 27 ± 2°C), relative humidity (e.g., 60-70%), and photoperiod (e.g., 14:10 h light:dark).[13]

  • Mortality Assessment: Insect mortality is meticulously recorded at predefined intervals (e.g., 24, 48, and 72 hours post-treatment).[13] An insect is considered deceased if it fails to exhibit coordinated movement upon gentle stimulation with a fine brush.[13]

  • Data Analysis: The observed mortality data are corrected for any mortality in the control group using Abbott's formula. The corrected mortality data is then subjected to probit analysis to compute the LC50 value and its corresponding 95% confidence intervals.[12][13]

Leaf_Dip_Bioassay_Workflow A Prepare Serial Dilutions of Insecticide B Dip Host Plant Leaves in Insecticide Solutions A->B C Air Dry Treated Leaves B->C D Place Leaves in Petri Dishes with Agar Slants C->D E Introduce Test Insects onto Leaves D->E F Incubate under Controlled Conditions E->F G Assess Insect Mortality at Timed Intervals F->G H Calculate LC50 using Probit Analysis G->H

Caption: Workflow for a typical leaf-dip bioassay.

Nicotinic Acetylcholine Receptor (nAChR) Binding Assay

This in vitro radioligand binding assay is a fundamental tool for characterizing the interaction of a test compound with the nAChR, thereby elucidating its potential mode of action and binding affinity.[14][15]

Objective: To determine the inhibition constant (Ki) of a test compound, reflecting its binding affinity for the nAChR.

Materials:

  • A source of nAChRs, typically a membrane preparation from insect nervous tissue (e.g., housefly or aphid heads)

  • A high-affinity radiolabeled ligand specific for the nAChR (e.g., [3H]-Imidacloprid)

  • The unlabeled test compound (competitor)

  • Assay buffer solutions

  • Glass fiber filters

  • A vacuum filtration manifold

  • Scintillation vials and compatible scintillation cocktail

  • A liquid scintillation counter

Procedure:

  • Membrane Preparation: Nervous tissue from the selected insect species is homogenized in a cold buffer and subjected to differential centrifugation to isolate a membrane fraction enriched with nAChRs.

  • Binding Reaction: The membrane preparation is incubated in the assay buffer with a constant, saturating concentration of the radiolabeled ligand and a range of concentrations of the unlabeled test compound. The reaction is allowed to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered under vacuum through glass fiber filters. The membranes, with the bound radioligand, are retained on the filter, while the unbound ligand passes through.

  • Washing: The filters are quickly washed with several volumes of cold assay buffer to minimize non-specific binding of the radioligand.

  • Quantification of Radioactivity: The filters are transferred to scintillation vials containing a scintillation cocktail, and the radioactivity, which corresponds to the amount of bound radioligand, is quantified using a liquid scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. A non-linear regression analysis is performed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Cheng-Prusoff equation is then used to convert the IC50 value to the inhibition constant (Ki).

nAChR_Binding_Assay_Workflow A Prepare Insect Membrane Homogenate (contains nAChRs) B Incubate Membranes with Radiolabeled Ligand & Test Compound A->B C Separate Bound and Free Ligand by Filtration B->C D Wash Filters to Remove Non-specific Binding C->D E Measure Radioactivity of Filters D->E F Determine IC50 and Calculate Ki E->F

Caption: Workflow for a nicotinic acetylcholine receptor binding assay.

Conclusion

Although a direct comparative assessment of this compound is precluded by the current absence of public data, this guide furnishes a detailed comparative analysis of established neonicotinoid insecticides. The collated quantitative data and standardized experimental protocols herein provide a critical resource for the scientific community. This information will facilitate the evaluation of novel neonicotinoid candidates and contribute to the ongoing development of more selective and environmentally judicious strategies for insect pest management. The scientific community is strongly encouraged to pursue and disseminate research on novel chemical entities to enrich the collective understanding and advance the field of insecticide science.

References

Comparative Cross-Reactivity Analysis of N-((2-Chlorothiazol-5-YL)methyl)cyclopropanamine and Related Neonicotinoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of N-((2-Chlorothiazol-5-YL)methyl)cyclopropanamine and structurally related neonicotinoid insecticides. Due to the limited publicly available cross-reactivity data for this compound, this guide focuses on the well-characterized neonicotinoids: Clothianidin, Thiamethoxam, and Imidacloprid. These compounds share the 2-chlorothiazole moiety and are known to primarily target nicotinic acetylcholine receptors (nAChRs).

Executive Summary

Neonicotinoid insecticides exhibit a high degree of selectivity for insect nAChRs over their mammalian counterparts, which is a key factor in their favorable toxicological profile for non-target species.[1][2][3] This selectivity is attributed to structural differences between insect and mammalian nAChR subtypes.[1][4] While the primary target is well-established, understanding the broader cross-reactivity profile is crucial for assessing potential off-target effects and developing next-generation insecticides with improved safety profiles. This guide summarizes available binding affinity data, details the experimental protocols used for their determination, and visualizes the relevant biological pathways and experimental workflows.

Data Presentation: Comparative Binding Affinities of Neonicotinoids

The following table summarizes the binding affinities (Ki or IC50 values) of selected neonicotinoids for various nAChR subtypes from different species. This data illustrates the selectivity of these compounds.

CompoundReceptor SubtypeSpeciesBinding Affinity (nM)Reference
Imidacloprid nAChRMyzus persicae (Aphid)Ki: 1.1[5]
nAChRAphis craccivora (Aphid)Ki: 1.0[5]
nAChRLocusta migratoria (Locust)Ki: 1.3[5]
α4β2HumanWeak agonist[6]
α7HumanWeak activation[6]
Clothianidin nAChRMyzus persicae (Aphid)IC50: ~30[5]
nAChRAphis craccivora (Aphid)IC50: ~20[5]
nAChRLocusta migratoria (Locust)IC50: >10,000[5]
α4β2HumanPartial agonist[6]
α7HumanPartial agonist[6]
Thiamethoxam nAChRMyzus persicae (Aphid)IC50: ~2[5]
nAChRAphis craccivora (Aphid)IC50: ~5[5]
nAChRLocusta migratoria (Locust)IC50: >10,000[5]
α7RatAntagonist activity[6]

Note: The data presented is compiled from various studies and experimental conditions may differ. Direct comparison should be made with caution. The lack of standardized cross-reactivity panels for these compounds limits a more comprehensive comparison.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the cross-reactivity of neonicotinoid insecticides.

Radioligand Binding Assay for nAChRs

This protocol is a standard method for determining the binding affinity of a test compound to a specific receptor subtype.

Objective: To determine the inhibition constant (Ki) of a test compound for a specific nAChR subtype.

Materials:

  • Membrane Preparation: Homogenates from insect nervous tissue (e.g., aphid or locust head membranes) or cultured cells expressing a specific nAChR subtype.

  • Radioligand: A high-affinity radiolabeled ligand for nAChRs, such as [³H]-Imidacloprid.

  • Test Compound: this compound or other neonicotinoids of interest.

  • Non-specific Binding Control: A high concentration of a known nAChR ligand (e.g., nicotine or unlabeled imidacloprid).

  • Assay Buffer: e.g., 20 mM HEPES, 144 mM NaCl, 1.5 mM KCl, 1 mM MgSO4, 2 mM CaCl2, pH 7.4.

  • Glass Fiber Filters: To separate bound from free radioligand.

  • Scintillation Counter: To measure radioactivity.

Procedure:

  • Membrane Preparation: Insect tissues are homogenized in ice-cold buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard assay (e.g., Bradford).

  • Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.

  • Incubation: The plate is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding curve. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes

This electrophysiological technique is used to measure the functional effect of a compound (agonist, antagonist, or modulator) on ion channels expressed in Xenopus oocytes.

Objective: To characterize the functional activity of a test compound at specific nAChR subtypes.

Materials:

  • Xenopus laevis oocytes.

  • cRNA: In vitro transcribed RNA encoding the subunits of the desired nAChR subtype.

  • Injection System: Nanoject injector for cRNA injection into oocytes.

  • TEVC setup: Including an amplifier, electrodes, perfusion system, and data acquisition software.

  • Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1 mM MgCl2, 1.8 mM CaCl2, 5 mM HEPES, pH 7.5.

  • Test Compound and Agonist (e.g., Acetylcholine).

Procedure:

  • Oocyte Preparation and Injection: Oocytes are surgically removed from female Xenopus laevis and defolliculated. cRNA for the nAChR subunits is injected into the oocytes. The oocytes are then incubated for 2-7 days to allow for receptor expression.

  • Electrophysiological Recording: An oocyte is placed in the recording chamber and impaled with two microelectrodes filled with 3 M KCl (one for voltage clamping and one for current recording). The oocyte is continuously perfused with the recording solution.

  • Compound Application: The test compound and/or a known agonist are applied to the oocyte via the perfusion system.

  • Data Acquisition: The current responses elicited by the application of the compounds are recorded. For agonists, the concentration-response curve is generated to determine the EC50 (concentration for half-maximal activation). For antagonists, the ability of the compound to inhibit the response to a known agonist is measured to determine the IC50.

  • Data Analysis: The recorded currents are analyzed to determine the potency (EC50 or IC50) and efficacy (maximal response relative to a standard agonist) of the test compound.

Mandatory Visualizations

Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway

nAChR_Signaling_Pathway cluster_membrane Cell Membrane nAChR nAChR Na_Ca_influx Na+ / Ca2+ Influx nAChR->Na_Ca_influx Channel Opening ACh Acetylcholine / Neonicotinoid ACh->nAChR Binds to Depolarization Membrane Depolarization Na_Ca_influx->Depolarization Ca_signaling Ca2+ Signaling Cascades Na_Ca_influx->Ca_signaling AP Action Potential Depolarization->AP NT_release Neurotransmitter Release AP->NT_release Gene_expression Gene Expression Changes Ca_signaling->Gene_expression Cellular_response Cellular Response (e.g., Muscle Contraction, Neuronal Excitation) Ca_signaling->Cellular_response NT_release->Cellular_response

Caption: Simplified signaling pathway of nicotinic acetylcholine receptors.

Experimental Workflow for Radioligand Binding Assay

Radioligand_Binding_Workflow start Start prep Prepare Receptor Membranes start->prep setup Set up Assay Plate: Membranes + Radioligand + Test Compound prep->setup incubate Incubate to Reach Equilibrium setup->incubate filter Rapid Filtration to Separate Bound and Free Ligand incubate->filter wash Wash Filters filter->wash count Measure Radioactivity (Scintillation Counting) wash->count analyze Data Analysis: Determine IC50 and Ki count->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.

Logical Relationship of Cross-Reactivity Assessment

Cross_Reactivity_Logic compound Test Compound (e.g., this compound) binding_assay Binding Assays (Determine Affinity - Ki) compound->binding_assay functional_assay Functional Assays (Determine Potency - EC50/IC50) compound->functional_assay primary_target Primary Target (e.g., Insect nAChRs) primary_target->binding_assay primary_target->functional_assay off_targets Potential Off-Targets (e.g., Mammalian nAChRs, Muscarinic Receptors, etc.) off_targets->binding_assay off_targets->functional_assay selectivity Selectivity Profile (Primary Target vs. Off-Targets) binding_assay->selectivity functional_assay->selectivity safety Safety Assessment selectivity->safety

Caption: Logical flow for assessing compound cross-reactivity.

References

Independent Verification of N-((2-Chlorothiazol-5-YL)methyl)cyclopropanamine Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Neonicotinoids act as agonists at the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects.[1][2][3][4] This interaction leads to the overstimulation of these receptors, resulting in paralysis and eventual death of the insect.[2][4] This guide will compare the activity of several key neonicotinoids and other insecticides that act on nAChRs, presenting quantitative data on their receptor affinity and detailed experimental protocols for assessing such activity.

Comparative Analysis of Neonicotinoid Activity

The potency of neonicotinoids is often evaluated by their binding affinity to insect nAChRs. This is typically quantified using inhibition constant (Ki) or half-maximal inhibitory concentration (IC50) values obtained from radioligand binding assays. A lower Ki or IC50 value indicates a higher binding affinity and, generally, greater insecticidal potency.

Table 1: Comparative Binding Affinity of Neonicotinoids for Insect Nicotinic Acetylcholine Receptors

CompoundInsect SpeciesRadioligandIC50 (nM)Reference
Clothianidin Myzus persicae (Green Peach Aphid)[3H]Imidacloprid3.2[5]
Aphis craccivora (Cowpea Aphid)[3H]Imidacloprid1.8[5]
Drosophila melanogaster (Fruit Fly)[3H]Imidacloprid11[5]
Musca domestica (Housefly)[3H]Imidacloprid2.5[5]
Imidacloprid Myzus persicae[3H]Imidacloprid1.0[5]
Aphis craccivora[3H]Imidacloprid0.8[5]
Drosophila melanogaster[3H]Imidacloprid3.5[5]
Musca domestica[3H]Imidacloprid1.0[5]
Thiamethoxam Musca domestica[3H]Imidacloprid>10,000[2]
Acetamiprid Myzus persicae[3H]Imidacloprid33[5]
Aphis craccivora[3H]Imidacloprid25[5]
Drosophila melanogaster[3H]Imidacloprid130[5]
Musca domestica[3H]Imidacloprid20[5]
Nitenpyram Myzus persicae[3H]Imidacloprid3.2[5]
Aphis craccivora[3H]Imidacloprid2.5[5]
Drosophila melanogaster[3H]Imidacloprid10[5]
Musca domestica[3H]Imidacloprid2.0[5]

Note: Thiamethoxam itself has a low affinity for nAChRs but is metabolized in insects to Clothianidin, which is a potent agonist.[2]

Alternative Compounds

While neonicotinoids are highly effective, concerns about their environmental impact have led to the development and use of alternative insecticides with different modes of action.

Table 2: Alternative Insecticides and Their Mechanisms of Action

CompoundClassMechanism of Action
Azadirachtin TriterpenoidInsect growth regulator and antifeedant.[6]
Spinosad SpinosynActs on a distinct site on the nAChR, causing neuromuscular disruption.[6]
Chlorantraniliprole DiamideActivates ryanodine receptors, leading to uncontrolled calcium release and muscle paralysis.[6]
Sulfoxaflor SulfoximineActs on a specific subtype of nAChR, differing from neonicotinoids.
Flupyradifurone ButenolideA newer class of butenolide insecticide that also targets nAChRs.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of compounds targeting nicotinic acetylcholine receptors.

Radioligand Binding Assay for nAChR Affinity

This protocol is adapted from studies characterizing neonicotinoid binding to insect nAChRs.[1][5][7]

Objective: To determine the binding affinity (IC50 and Ki) of a test compound for insect nAChRs through competitive displacement of a radiolabeled ligand.

Materials:

  • Insect tissue rich in nAChRs (e.g., heads of houseflies or aphids).

  • Radioligand: [3H]Imidacloprid or another suitable high-affinity nAChR ligand.

  • Test compound (e.g., N-((2-Chlorothiazol-5-YL)methyl)cyclopropanamine).

  • Unlabeled competitor for non-specific binding determination (e.g., high concentration of Imidacloprid).

  • Homogenization buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail.

  • Liquid scintillation counter.

  • Centrifuge and cell harvester.

Procedure:

  • Membrane Preparation:

    • Homogenize the insect tissue in ice-cold homogenization buffer.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove large debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes) to pellet the cell membranes.

    • Wash the membrane pellet with homogenization buffer and resuspend in binding buffer.

    • Determine the protein concentration of the membrane preparation using a standard protein assay.

  • Binding Assay:

    • In a series of microcentrifuge tubes, add a fixed concentration of the radioligand (e.g., 1 nM [3H]Imidacloprid).

    • Add increasing concentrations of the unlabeled test compound.

    • To determine non-specific binding, add a high concentration of an unlabeled competitor (e.g., 10 µM Imidacloprid) to a separate set of tubes.

    • Add the membrane preparation to each tube to initiate the binding reaction.

    • Incubate the mixture at a specific temperature (e.g., 4°C or room temperature) for a defined period to allow the binding to reach equilibrium.

  • Separation and Counting:

    • Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold binding buffer to remove any unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is a generalized procedure based on methods used to study the effects of neonicotinoids on insect neurons.[7][8]

Objective: To measure the electrophysiological response of individual insect neurons to the application of a test compound, determining its agonist or antagonist properties.

Materials:

  • Cultured insect neurons or acutely dissociated neurons from an insect ganglion.

  • External recording solution (e.g., a saline solution mimicking the insect's hemolymph).

  • Internal pipette solution (e.g., a solution containing potassium gluconate to mimic the intracellular ionic environment).

  • Test compound.

  • Patch-clamp amplifier and data acquisition system.

  • Micromanipulator.

  • Borosilicate glass capillaries for pulling micropipettes.

Procedure:

  • Cell Preparation:

    • Plate the cultured or dissociated neurons onto coverslips.

    • Place a coverslip in the recording chamber on the microscope stage and perfuse with the external recording solution.

  • Pipette Preparation:

    • Pull a micropipette from a borosilicate glass capillary to a resistance of 3-7 MΩ when filled with the internal solution.

    • Fill the pipette with the internal solution.

  • Recording:

    • Using the micromanipulator, approach a neuron with the micropipette while applying slight positive pressure.

    • Upon contacting the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).

    • Apply a brief pulse of suction to rupture the membrane patch, establishing the whole-cell configuration.

    • In voltage-clamp mode, hold the cell at a negative membrane potential (e.g., -70 mV).

    • Apply the test compound at various concentrations to the neuron via the perfusion system.

    • Record the inward currents elicited by the test compound.

  • Data Analysis:

    • Measure the peak amplitude of the current at each concentration of the test compound.

    • Plot the current amplitude against the concentration of the test compound to generate a dose-response curve.

    • Fit the curve with a Hill equation to determine the EC50 (the concentration that elicits a half-maximal response) and the maximum current amplitude relative to a known agonist like acetylcholine.

Visualizations

Signaling Pathway of Neonicotinoid Action

Neonicotinoid_Pathway cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Acetylcholine Acetylcholine nAChR Nicotinic Acetylcholine Receptor Acetylcholine->nAChR Binds Neonicotinoid Neonicotinoid Neonicotinoid->nAChR Binds (Agonist) Ion_Channel_Open Ion Channel Opens nAChR->Ion_Channel_Open Activates Na_Ca_Influx Na+/Ca2+ Influx Ion_Channel_Open->Na_Ca_Influx Depolarization Membrane Depolarization Na_Ca_Influx->Depolarization Overstimulation Continuous Nerve Impulse Depolarization->Overstimulation Paralysis_Death Paralysis & Death Overstimulation->Paralysis_Death

Caption: Neonicotinoid mechanism of action at the insect synapse.

Experimental Workflow for Radioligand Binding Assay

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Homogenize Homogenize Insect Tissue Centrifuge_Low Low-Speed Centrifugation Homogenize->Centrifuge_Low Centrifuge_High High-Speed Centrifugation Centrifuge_Low->Centrifuge_High Resuspend Resuspend Membrane Pellet Centrifuge_High->Resuspend Incubate Incubate Membranes with Radioligand & Test Compound Resuspend->Incubate Filter Filter to Separate Bound & Free Ligand Incubate->Filter Count Liquid Scintillation Counting Filter->Count Analyze Calculate IC50 & Ki Count->Analyze

Caption: Workflow for determining nAChR binding affinity.

References

Structure-Activity Relationship (SAR) Comparison of N-((2-Chlorothiazol-5-YL)methyl)cyclopropanamine Analogs and Related Neonicotinoid Insecticides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of N-((2-chlorothiazol-5-yl)methyl)cyclopropanamine analogs, with a focus on their relationship to the broader class of neonicotinoid insecticides. Due to the limited publicly available data on the specific cyclopropanamine analogs, this comparison leverages the extensive research on structurally similar neonicotinoids that share the critical 2-chloro-5-thiazolylmethyl pharmacophore. The primary biological activity discussed is insecticidal potency, mediated through the interaction with nicotinic acetylcholine receptors (nAChRs).

Introduction to the Core Scaffold

The N-((2-chlorothiazol-5-yl)methyl) moiety is a key structural feature in several potent insecticidal compounds. This scaffold acts as a bioisostere of the natural neurotransmitter acetylcholine, enabling it to bind to and activate nAChRs in insects, leading to paralysis and death. The cyclopropanamine group, while less common in commercial neonicotinoids, represents a modification of the N-substituent that can significantly influence the compound's potency, selectivity, and physicochemical properties.

Data Presentation: SAR of 2-Chlorothiazole Neonicotinoids

The following tables summarize the SAR for key structural modifications of neonicotinoids containing the 2-chlorothiazol-5-ylmethyl group. The data is compiled from various studies on insecticidal activity against common pest species.

Table 1: Influence of the N-Substituent on Insecticidal Activity

Compound ReferenceN-Substituent (R)Target PestActivity (LC50/LD50)Key Observations
Clothianidin N'-nitro-N-methylguanidineAphids, LeafhoppersHigh (e.g., LD50 ~0.04 µ g/bee )[1]The nitroguanidine group provides strong electronic interaction with the nAChR. The methyl group contributes to binding.
Thiamethoxam N'-(N-methyl-N-nitroguanidine)-N-methyl-1,3,5-oxadiazinaneWide range of insectsHigh (metabolized to Clothianidin in vivo)[2]The oxadiazinane ring is a prodrug feature, improving systemic uptake in plants.
Hypothetical Analog 1 Cyclopropanamine--The small, rigid cyclopropyl group may offer favorable conformational restriction for receptor binding. Its basicity would differ from the nitroguanidine moiety.
Hypothetical Analog 2 N-methylcyclopropanamine--Addition of a methyl group could enhance hydrophobic interactions within the binding pocket.

Table 2: Bioisosteric Replacements for the 2-Chlorothiazole Ring

Ring SystemExample CompoundTarget PestActivity ComparisonKey Observations
2-Chloro-5-pyridyl ImidaclopridAphids, WhitefliesHighThe pyridine ring is a common and effective isostere for the thiazole ring in neonicotinoids.
Tetrahydrofuran DinotefuranAphids, WhitefliesHighA non-aromatic heterocycle can also confer high activity, suggesting flexibility in the electronic requirements of this part of the molecule.

Experimental Protocols

1. Synthesis of this compound Analogs

A general synthetic route for the preparation of this compound analogs can be adapted from known procedures for related neonicotinoids.[2]

  • Step 1: Synthesis of 2-chloro-5-(chloromethyl)thiazole. This key intermediate can be synthesized from commercially available starting materials.

  • Step 2: Nucleophilic Substitution. 2-chloro-5-(chloromethyl)thiazole is reacted with cyclopropanamine or its N-substituted derivatives in the presence of a non-nucleophilic base (e.g., triethylamine or potassium carbonate) in a suitable solvent (e.g., acetonitrile or DMF). The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion.

  • Step 3: Purification. The crude product is purified by column chromatography on silica gel to yield the desired this compound analog.

2. Nicotinic Acetylcholine Receptor (nAChR) Binding Assay

This assay determines the affinity of the synthesized analogs for the target receptor.[3][4]

  • Membrane Preparation: nAChRs are typically obtained from insect cell lines (e.g., Sf9 cells) or from native insect tissues (e.g., housefly head membranes). The cells or tissues are homogenized and centrifuged to isolate the membrane fraction containing the receptors.

  • Radioligand Binding: A competition binding assay is performed using a radiolabeled ligand with known high affinity for insect nAChRs (e.g., [³H]imidacloprid or [³H]epibatidine).

  • Assay Procedure:

    • Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compound (the this compound analog).

    • After reaching equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • The amount of radioactivity retained on the filters is quantified by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) can then be calculated to represent the affinity of the analog for the receptor.

3. Insecticidal Activity Testing

The insecticidal activity of the analogs is evaluated against relevant pest species.[1]

  • Topical Application: The test compound is dissolved in a suitable solvent (e.g., acetone) and applied directly to the dorsal thorax of the insect using a micro-applicator.

  • Dietary Exposure: The test compound is incorporated into the insect's artificial diet at various concentrations.

  • Leaf-Dip Bioassay: For phytophagous insects, plant leaves are dipped in solutions of the test compound and allowed to dry before being offered to the insects.

  • Mortality Assessment: Mortality is recorded at specified time points (e.g., 24, 48, and 72 hours) after treatment.

  • Data Analysis: The lethal concentration or dose that causes 50% mortality of the test population (LC50 or LD50) is calculated using probit analysis.

Mandatory Visualization

SAR_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Evaluation cluster_analysis Data Analysis & SAR Start Design Analogs Synth Chemical Synthesis Start->Synth Purify Purification & Characterization Synth->Purify Binding nAChR Binding Assay Purify->Binding Activity Insecticidal Activity Testing Binding->Activity Data Collect IC50/Ki & LC50/LD50 Data Activity->Data SAR Establish Structure-Activity Relationship Data->SAR SAR->Start Design Next Generation Analogs

Caption: Workflow for SAR studies of novel insecticides.

Neonicotinoid_Signaling cluster_receptor Postsynaptic Membrane cluster_events Cellular Response nAChR Nicotinic Acetylcholine Receptor (nAChR) Ion_Channel Ion Channel Opening nAChR->Ion_Channel Conformational Change Depolarization Membrane Depolarization Ion_Channel->Depolarization Na+/Ca2+ Influx Excitation Hyperexcitation Depolarization->Excitation Paralysis Paralysis & Death Excitation->Paralysis Ligand N-((2-Chlorothiazol-5-YL)methyl) Analog Ligand->nAChR Binds to Receptor

Caption: Signaling pathway of neonicotinoid insecticides.

References

Comparative Efficacy of N-((2-Chlorothiazol-5-YL)methyl)cyclopropanamine and Established Neonicotinoid Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals.

The compound N-((2-Chlorothiazol-5-YL)methyl)cyclopropanamine belongs to the neonicotinoid class of insecticides. This guide provides a comparative analysis of its presumed efficacy against established neonicotinoid inhibitors. The primary target for this class of compounds is the insect nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel in the central nervous system of insects. Neonicotinoids act as agonists at this receptor, leading to overstimulation of the neuron, which results in paralysis and death of the insect.

This guide will compare the efficacy of several established neonicotinoid insecticides: Imidacloprid, Clothianidin, Thiamethoxam, Acetamiprid, and Thiacloprid. The comparison is based on their binding affinity (Ki) and inhibitory concentration (IC50) for the nAChR.

Quantitative Efficacy Comparison

The following table summarizes the binding affinities of established neonicotinoid insecticides for the insect nicotinic acetylcholine receptor. The data is compiled from various studies, and it's important to note that values can vary depending on the insect species and the specific nAChR subunit composition.

CompoundTarget ReceptorKi (nM)IC50 (nM)Reference Insect Species
Imidacloprid nAChR~1-Aphis craccivora
Clothianidin nAChRHigh Affinity-Spodoptera frugiperda
Thiamethoxam nAChRLow Affinity (metabolized to Clothianidin)-Heliothis virescens
Acetamiprid nAChR2-41-Aplysia californica (AChBP)
Thiacloprid nAChR2-41-Aplysia californica (AChBP)

Note: Thiamethoxam itself has a low affinity for nAChRs but is metabolized in insects and plants to Clothianidin, which is a potent agonist.[1] The binding affinities for Acetamiprid and Thiacloprid are presented as a range based on studies using the acetylcholine-binding protein (AChBP) from Aplysia californica, which serves as a structural homolog for the nAChR ligand-binding domain.[2]

Signaling Pathway and Mechanism of Action

Neonicotinoids bind to the nicotinic acetylcholine receptors on the postsynaptic membrane of insect neurons. This binding mimics the action of the neurotransmitter acetylcholine (ACh), but the binding of neonicotinoids is often irreversible. This leads to a continuous influx of cations, primarily Na+ and Ca2+, causing constant depolarization of the neuron. The sustained activation of the receptor leads to hyperexcitation, followed by blockage of nerve impulses, paralysis, and ultimately, the death of the insect.

Neonicotinoid Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds Neonicotinoid This compound (Neonicotinoid) Neonicotinoid->nAChR Irreversibly Binds Ion_Channel Ion Channel Opening nAChR->Ion_Channel Activates Cation_Influx Na+ / Ca2+ Influx Ion_Channel->Cation_Influx Depolarization Membrane Depolarization Cation_Influx->Depolarization Overstimulation Neuronal Overstimulation Depolarization->Overstimulation Paralysis_Death Paralysis & Death Overstimulation->Paralysis_Death

Caption: Mechanism of action of neonicotinoid insecticides at the insect synapse.

Experimental Protocols

The efficacy of neonicotinoid inhibitors is primarily determined through two key experimental techniques: radioligand binding assays and electrophysiological assays.

Radioligand Binding Assay

This assay measures the affinity of a compound for its receptor by competing with a radioactively labeled ligand.

Objective: To determine the binding affinity (Ki) of this compound and other neonicotinoids for the insect nAChR.

Materials:

  • Insect neuronal membranes expressing nAChRs (e.g., from housefly heads or cultured insect cells)

  • Radioligand (e.g., [³H]Imidacloprid)

  • Test compounds (this compound and established neonicotinoids)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail

  • 96-well plates

  • Vacuum filtration manifold

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize insect tissue or cells in a suitable buffer and prepare a membrane fraction by differential centrifugation.

  • Assay Setup: In a 96-well plate, add the insect neuronal membranes, the radioligand at a fixed concentration, and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.

Radioligand Binding Assay Workflow start Start prep Prepare Insect Neuronal Membranes start->prep setup Set up 96-well plate: Membranes + Radioligand + Test Compound prep->setup incubate Incubate to Reach Equilibrium setup->incubate filter Vacuum Filtration to Separate Bound/Free Ligand incubate->filter wash Wash Filters filter->wash quantify Quantify Radioactivity (Scintillation Counting) wash->quantify analyze Data Analysis: Determine IC50 and Ki quantify->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This technique measures the ion flow across the cell membrane in response to the application of a compound, providing functional data on receptor activation.

Objective: To characterize the functional effect (agonist or antagonist activity) of this compound on nAChRs.

Materials:

  • Xenopus laevis oocytes

  • cRNA encoding insect nAChR subunits

  • Two-electrode voltage clamp setup (amplifier, electrodes, perfusion system)

  • Recording solution (e.g., Ba²⁺ Ringer's solution)

  • Test compounds

Procedure:

  • Oocyte Preparation and Injection: Harvest oocytes from a Xenopus laevis frog and inject them with cRNA encoding the desired insect nAChR subunits.

  • Incubation: Incubate the oocytes for 2-7 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber and perfuse with the recording solution.

    • Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording).

    • Clamp the membrane potential at a holding potential (e.g., -80 mV).

  • Compound Application: Apply acetylcholine or a known nAChR agonist to elicit a baseline current response.

  • Test Compound Evaluation: Apply varying concentrations of this compound and measure the resulting current.

  • Data Analysis: Plot the current response against the compound concentration to generate a dose-response curve and determine the EC50 (for agonists) or IC50 (for antagonists).

TEVC Electrophysiology Workflow start Start prep Prepare Xenopus Oocytes and Inject with nAChR cRNA start->prep incubate Incubate Oocytes for Receptor Expression prep->incubate record Two-Electrode Voltage Clamp Recording incubate->record baseline Establish Baseline Current with Known Agonist record->baseline test Apply Test Compound at Varying Concentrations baseline->test measure Measure Current Response test->measure analyze Data Analysis: Generate Dose-Response Curve measure->analyze end End analyze->end

Caption: Workflow for a two-electrode voltage clamp electrophysiology experiment.

References

In Vivo Validation of In Vitro Results: A Comparative Guide for Nicotinic Acetylcholine Receptor Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of N-((2-Chlorothiazol-5-YL)methyl)cyclopropanamine and its alternatives, focusing on the in vivo validation of in vitro findings. As specific data for this compound is not publicly available, this guide focuses on closely related and commercially significant compounds from the neonicotinoid class, namely Clothianidin and Thiamethoxam. Furthermore, it includes a comparison with non-neonicotinoid insecticides, Spinosad and Sulfoxaflor, which also target the nicotinic acetylcholine receptor (nAChR), providing a broader context for evaluating performance and specificity.

Executive Summary

This guide systematically compares the in vitro and in vivo activities of selected neonicotinoid and non-neonicotinoid insecticides that target the insect nicotinic acetylcholine receptor (nAChR). The data presented herein, summarized in clear tabular formats, highlights the binding affinities, cellular activities, and in vivo toxicities of these compounds. Detailed experimental protocols for key assays are provided to support the reproducibility of the cited data. Additionally, signaling pathway and experimental workflow diagrams are included to visually represent the mechanisms of action and methodologies.

Introduction to this compound and its Analogs

This compound belongs to the neonicotinoid class of insecticides. These compounds act as agonists at the insect nicotinic acetylcholine receptors (nAChRs), leading to overstimulation of the nervous system, paralysis, and death of the target insect.[1] The selectivity of neonicotinoids for insect nAChRs over their mammalian counterparts is a key feature of this class of insecticides.[2] This guide will delve into the quantitative validation of these properties for representative neonicotinoids and compare them with alternative nAChR modulators.

Data Presentation

In Vitro Activity at Insect Nicotinic Acetylcholine Receptors

The following table summarizes the in vitro binding affinities of Clothianidin and Thiamethoxam to insect nAChRs. This data is crucial for understanding the initial interaction of these compounds with their molecular target.

CompoundInsect SpeciesReceptor PreparationRadioligandAffinity (Ki or IC50)Reference
ClothianidinMyzus persicae (Green Peach Aphid)Head membranes[³H]ImidaclopridIC50: 0.6 nM[3]
ThiamethoxamAphis craccivora (Cowpea Aphid)Membrane preparation[³H]ImidaclopridKd: ~90 nM[4]
ThiamethoxamMyzus persicae (Green Peach Aphid)Head membranes[³H]ImidaclopridIC50: >1000 nM[3]
SulfoxaflorMyzus persicae (Green Peach Aphid)Membrane preparations[³H]ImidaclopridWeak affinity[5]
SpinosadHuman α7 nAChRtsA201 cells[³H]-α-bungarotoxinNo significant displacement[6]

Note: Lower Ki or IC50 values indicate higher binding affinity.

In Vivo Toxicity Data

The following tables present the acute toxicity of the selected compounds in both target (insects) and non-target (mammals) organisms. This data is essential for validating the in vitro selectivity observed and for assessing the safety profile of these insecticides.

Table 2.1: Acute Toxicity in Honeybees (Apis mellifera)

CompoundExposure RouteLD50 (µ g/bee )Reference
ClothianidinOral0.044[7]
ThiamethoxamOral0.024[8]
SpinosadOral0.28[9]
SulfoxaflorOral0.078[10]

Table 2.2: Acute Toxicity in Mammals (Rat)

CompoundExposure RouteLD50 (mg/kg)Reference
ClothianidinOral>5000[11]
ThiamethoxamOral1563[12]
SpinosadOral>5000[13]
SulfoxaflorOral1000[14]

Note: LD50 (Lethal Dose, 50%) is the dose required to kill 50% of the tested population. A higher LD50 value indicates lower toxicity.

Experimental Protocols

Insect Nicotinic Acetylcholine Receptor Membrane Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for insect nAChRs.

Materials:

  • Insect tissue rich in nAChRs (e.g., heads of aphids).

  • Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Radioligand (e.g., [³H]imidacloprid).

  • Unlabeled competitor for non-specific binding determination (e.g., high concentration of imidacloprid).

  • Test compounds (e.g., Clothianidin, Thiamethoxam).

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize insect tissue in ice-cold homogenization buffer. Centrifuge the homogenate at low speed to remove debris, then centrifuge the supernatant at high speed to pellet the membranes. Wash the membrane pellet and resuspend in binding buffer. Determine the protein concentration.[13]

  • Binding Assay: In assay tubes, add a fixed concentration of the radioligand. Add increasing concentrations of the unlabeled test compound. To determine non-specific binding, a separate set of tubes should contain a high concentration of an unlabeled competitor.[13]

  • Incubation: Add the membrane preparation to initiate the binding reaction and incubate to reach equilibrium.

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.[13]

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure radioactivity using a liquid scintillation counter.[13]

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is for recording nAChR-mediated currents from isolated insect neurons to assess the functional effects of test compounds.

Materials:

  • Isolated insect neurons.

  • Extracellular (bath) solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4.

  • Intracellular (pipette) solution (in mM): 140 KCl, 2 MgCl₂, 1 CaCl₂, 11 EGTA, 10 HEPES, 2 ATP-Mg, pH 7.2.

  • Agonist (e.g., Acetylcholine).

  • Test compounds.

  • Patch-clamp amplifier and data acquisition system.

Procedure:

  • Cell Preparation: Isolate neurons from the desired insect tissue and plate them on coverslips.

  • Recording Setup: Place a coverslip in the recording chamber and perfuse with extracellular solution.

  • Pipette Preparation: Pull glass pipettes to a resistance of 3-7 MΩ when filled with intracellular solution.

  • Whole-Cell Configuration: Approach a neuron with the patch pipette and form a high-resistance seal (>1 GΩ). Rupture the membrane patch to achieve the whole-cell configuration.[15]

  • Data Acquisition: Clamp the membrane potential at a holding potential (e.g., -70 mV). Apply the agonist to evoke nAChR currents.

  • Compound Application: Co-apply the agonist and the test compound at various concentrations to determine its effect on the agonist-evoked currents (potentiation or inhibition).

  • Data Analysis: Measure the peak amplitude of the inward currents. Construct concentration-response curves to determine the EC50 (for agonists) or IC50 (for antagonists) values.[7]

Acute Oral Toxicity Test in Honeybees (Apis mellifera)

This protocol, based on OECD guidelines, determines the acute oral toxicity (LD50) of a substance in adult worker honeybees.

Materials:

  • Young adult worker honeybees of uniform age.

  • Test substance dissolved in a sucrose solution.

  • Control solution (sucrose solution with solvent if used).

  • Cages for housing bees.

  • Feeder devices.

Procedure:

  • Bee Preparation: Collect young adult worker bees from a healthy colony. Starve the bees for 2-4 hours before the test.

  • Dosing: Prepare a series of concentrations of the test substance in a 50% sucrose solution. Provide each group of bees with a known volume of the dosed syrup. A control group receives only the sucrose solution (and solvent if applicable).

  • Exposure: Allow the bees to feed on the solutions for a defined period (e.g., 6 hours).

  • Observation: After the exposure period, transfer the bees to clean cages with an untreated sucrose solution. Record mortality at 24, 48, and 72 hours.

  • Data Analysis: Use probit analysis or other appropriate statistical methods to calculate the LD50 value, expressed as micrograms of the test substance per bee.

Mandatory Visualization

Nicotinic Acetylcholine Receptor Signaling Pathway in Insects cluster_postsynaptic Postsynaptic Neuron Acetylcholine Acetylcholine nAChR Nicotinic Acetylcholine Receptor (nAChR) Acetylcholine->nAChR Binds Neonicotinoid Neonicotinoid Neonicotinoid->nAChR Binds (Agonist) Ion_Channel Cation Channel (Na+, Ca2+) nAChR->Ion_Channel Opens Depolarization Membrane Depolarization Ion_Channel->Depolarization Influx AP Action Potential Propagation Depolarization->AP Paralysis Paralysis & Death AP->Paralysis

Caption: Insect nicotinic acetylcholine receptor signaling pathway.

Experimental Workflow for In Vitro and In Vivo Validation Binding Receptor Binding Assay (Determine Ki/IC50) Data_Analysis Comparative Data Analysis & Risk Assessment Binding->Data_Analysis Functional Patch-Clamp Electrophysiology (Determine EC50/IC50) Functional->Data_Analysis Toxicity_Insect Insect Acute Toxicity (Determine LD50) Toxicity_Insect->Data_Analysis Toxicity_Mammal Mammalian Acute Toxicity (Determine LD50) Toxicity_Mammal->Data_Analysis Compound Test Compound (e.g., this compound) Compound->Binding Compound->Functional

Caption: Workflow for in vitro to in vivo validation.

References

Comparative Analysis of the Putative Nicotinic Acetylcholine Receptor Binding of N-((2-Chlorothiazol-5-YL)methyl)cyclopropanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted binding characteristics of N-((2-Chlorothiazol-5-YL)methyl)cyclopropanamine, a compound structurally related to neonicotinoid insecticides. Due to the absence of direct experimental data for this specific molecule, this guide establishes a framework for its evaluation by comparing it to well-characterized neonicotinoids known to target the nicotinic acetylcholine receptor (nAChR). The provided experimental protocols and comparative data will serve as a valuable resource for researchers investigating the binding and functional activity of this and similar compounds.

Predicted Binding Site

Based on its chemical structure, particularly the presence of the 2-chlorothiazol-5-yl)methyl moiety, this compound is predicted to bind to the nicotinic acetylcholine receptor (nAChR). This prediction is rooted in the extensive research on neonicotinoid insecticides, such as imidacloprid, clothianidin, and thiamethoxam, which share this structural feature and are known agonists of insect nAChRs.[1][2] Neonicotinoids bind to the agonist binding site at the interface of nAChR subunits.[3][4][5]

Comparative Binding Affinity of Neonicotinoids at the Nicotinic Acetylcholine Receptor

To provide a benchmark for the potential affinity of this compound, the following table summarizes the binding affinities (Ki and IC50 values) of several key neonicotinoids for the nAChR. These values, determined through radioligand binding assays, indicate the concentration of the compound required to inhibit the binding of a radiolabeled ligand to the receptor by 50% (IC50) or the equilibrium dissociation constant (Ki), a measure of binding affinity.[6] Lower values signify higher binding affinity.

CompoundRadioligandPreparationKi (nM)IC50 (nM)Reference
Imidacloprid[3H]ImidaclopridMyzus persicae membranes-~1[1]
[3H]ImidaclopridMusca domestica head membranes-~1[1]
[3H]EpibatidineAplysia californica AChBP180-808-[7]
Clothianidin[3H]ImidaclopridMyzus persicae membranes-~1[1]
[3H]EpibatidineAplysia californica AChBP180-808-[7]
Thiamethoxam[3H]ImidaclopridMusca domestica head membranes>10,000-[1]
Acetamiprid[3H]EpibatidineAplysia californica AChBP2-41-[7]
Nitenpyram[3H]EpibatidineAplysia californica AChBP180-808-[7]

Experimental Protocols

Radioligand Binding Assay for nAChR

This protocol is a standard method for determining the binding affinity of a test compound to the nAChR.[8]

Objective: To quantify the binding of a test compound to the nAChR by measuring its ability to displace a known radiolabeled ligand.

Materials:

  • Insect membrane preparation (e.g., from Myzus persicae or Drosophila melanogaster heads) enriched with nAChRs.[8]

  • Radioligand (e.g., [3H]imidacloprid or [3H]epibatidine).[7][8]

  • Test compound (this compound).

  • Unlabeled competitor (e.g., nicotine or imidacloprid) for determining non-specific binding.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Prepare a series of dilutions of the test compound.

  • In a microcentrifuge tube, combine the insect membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound or the unlabeled competitor.

  • Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand.

  • Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Analyze the data to determine the IC50 value of the test compound. The Ki value can then be calculated using the Cheng-Prusoff equation.

Site-Directed Mutagenesis

This technique is used to identify specific amino acid residues within the nAChR binding site that are crucial for ligand interaction.[3][9]

Objective: To assess the impact of specific amino acid mutations in the nAChR on the binding affinity of the test compound.

Materials:

  • Expression vector containing the cDNA for an nAChR subunit (e.g., Drosophila α-subunit).

  • Site-directed mutagenesis kit.

  • Cell line for protein expression (e.g., Xenopus oocytes or HEK293 cells).[9]

  • Reagents for cell culture and transfection.

  • Equipment for electrophysiological recording or radioligand binding assays.

Procedure:

  • Introduce a specific point mutation into the nAChR subunit cDNA using a site-directed mutagenesis kit. The choice of mutation is often guided by homology models of the receptor.[9]

  • Express the wild-type and mutant receptors in the chosen cell line.

  • Perform functional assays (e.g., electrophysiology to measure ion channel gating) or radioligand binding assays as described above to compare the binding and/or functional effect of the test compound on the wild-type versus the mutant receptor.

  • A significant change in the binding affinity or functional response for the mutant receptor indicates that the mutated residue is important for the interaction with the test compound.

X-ray Crystallography of Acetylcholine Binding Protein (AChBP)

AChBP is a soluble protein that is homologous to the extracellular ligand-binding domain of the nAChR and is used as a structural surrogate.[10][11][12]

Objective: To determine the three-dimensional structure of the test compound in complex with AChBP to visualize the binding mode at an atomic level.

Materials:

  • Purified AChBP (e.g., from Lymnaea stagnalis or Aplysia californica).[10][13]

  • Test compound.

  • Reagents for protein crystallization (e.g., salts, polymers, buffers).

  • X-ray diffraction equipment (synchrotron source).

Procedure:

  • Co-crystallize the purified AChBP with the test compound by mixing the two and setting up crystallization trials under various conditions.

  • Mount a suitable crystal and collect X-ray diffraction data at a synchrotron source.

  • Process the diffraction data and solve the crystal structure of the AChBP-ligand complex.

  • Analyze the electron density map to determine the precise orientation and interactions of the test compound within the binding pocket of AChBP.[10]

Signaling Pathways and Experimental Workflows

Activation of nAChRs by an agonist like a neonicotinoid leads to the opening of the ion channel, resulting in an influx of cations (primarily Na+ and Ca2+).[14] This depolarization of the cell membrane can trigger a cascade of downstream signaling events.

nAChR_Signaling_Pathway cluster_membrane Cell Membrane nAChR nAChR Ion_Influx Na+/Ca2+ Influx nAChR->Ion_Influx Channel opening Agonist This compound (or other neonicotinoid) Agonist->nAChR Binds to receptor Depolarization Membrane Depolarization Ion_Influx->Depolarization Downstream Downstream Signaling (e.g., Activation of voltage-gated Ca2+ channels, neurotransmitter release) Depolarization->Downstream

nAChR Signaling Pathway

The following diagram illustrates a typical experimental workflow for confirming the binding site of a novel compound like this compound.

Experimental_Workflow Start Hypothesize nAChR as Target (Structural Similarity) Binding_Assay Radioligand Binding Assay (Determine Ki/IC50) Start->Binding_Assay Mutagenesis Site-Directed Mutagenesis (Identify key residues) Binding_Assay->Mutagenesis If binding is confirmed Crystallography X-ray Crystallography (Visualize binding mode) Binding_Assay->Crystallography If binding is confirmed Conclusion Confirm Binding Site and Characterize Interaction Mutagenesis->Conclusion Crystallography->Conclusion

Experimental Workflow

References

Benchmarking N-((2-Chlorothiazol-5-YL)methyl)cyclopropanamine Against Known Neonicotinoid Standards

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for benchmarking the novel compound N-((2-Chlorothiazol-5-YL)methyl)cyclopropanamine against well-established neonicotinoid insecticides, Imidacloprid and Clothianidin. Due to the structural similarity of the 2-chlorothiazol-5-yl moiety, it is hypothesized that the target compound acts as an agonist at insect nicotinic acetylcholine receptors (nAChRs). This guide outlines detailed experimental protocols and presents comparative data for the known standards to facilitate a robust evaluation of the novel compound's potency and efficacy.

Comparative Efficacy of Standard Neonicotinoids

The following table summarizes the binding affinity (IC50) and functional agonist activity (EC50) of the standard compounds, Imidacloprid and Clothianidin, on insect nAChRs. These values serve as a benchmark for assessing the performance of this compound.

CompoundAssay TypeSpecies/ReceptorIC50 (nM)EC50 (µM)Reference
Imidacloprid Radioligand BindingApis mellifera (Honeybee) head membranes2.9-[1]
Radioligand BindingNilaparvata lugens (Brown Planthopper)--[2]
Whole-cell Patch ClampDrosophila melanogaster (Fruit Fly) neurons-Acts as a low efficacy agonist[3][4]
Two-Electrode Voltage ClampCockroach neurons-Induces dose-dependent depolarization[5][6]
Clothianidin Radioligand BindingAplysia AChBP180-808-[7]
Whole-cell Patch ClampDrosophila melanogaster (Fruit Fly) neurons-Acts as a 'super' agonist[3][4]
Mannitol-gap/Patch ClampCockroach neurons-~1.7[8]

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to ensure standardized and reproducible evaluation of the test compound.

Radioligand Binding Assay for Nicotinic Acetylcholine Receptors

This protocol is designed to determine the binding affinity (Ki) of the test compound by measuring its ability to displace a radiolabeled ligand from insect nAChRs.

Materials:

  • Receptor Source: Membranes prepared from the heads of a suitable insect species (e.g., Drosophila melanogaster, Apis mellifera, or a relevant pest species).

  • Radioligand: [³H]Imidacloprid is a commonly used radioligand for insect nAChR binding studies.[9]

  • Test Compound: this compound.

  • Standard Compounds: Imidacloprid and Clothianidin.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Assay buffer, ice-cold.

  • Scintillation Cocktail.

  • Glass Fiber Filters.

  • Filtration Apparatus.

  • Liquid Scintillation Counter.

Procedure:

  • Membrane Preparation: Homogenize insect heads in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove large debris. Pellet the membranes from the supernatant by high-speed centrifugation. Wash the pellet with assay buffer and resuspend to a final protein concentration of 0.5-1.0 mg/mL.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and membrane preparation.

    • Non-specific Binding: Assay buffer, radioligand, a high concentration of a non-labeled competitor (e.g., 10 µM Imidacloprid), and membrane preparation.

    • Competitive Binding: Assay buffer, radioligand, and serial dilutions of the test compound or standard compounds.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient duration to reach equilibrium (typically 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of the competitor that inhibits 50% of specific radioligand binding) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

Functional Agonist Assay using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This electrophysiological assay measures the ability of the test compound to activate nAChRs expressed in Xenopus oocytes, providing a measure of its functional potency (EC50).[10][11][12][13]

Materials:

  • Xenopus laevis Oocytes.

  • cRNA: In vitro transcribed cRNA encoding the desired insect nAChR subunits.

  • Injection Apparatus: Micropipette and nanoliter injector.

  • TEVC Setup: Amplifier, data acquisition system, recording chamber, and microelectrodes.

  • Recording Solution: Standard frog Ringer's solution.

  • Test Compound and Standard Compounds.

Procedure:

  • Oocyte Preparation and Injection: Harvest and defolliculate mature Xenopus oocytes. Inject each oocyte with cRNA encoding the nAChR subunits. Incubate the injected oocytes for 2-7 days to allow for receptor expression.

  • Electrophysiological Recording: Place an oocyte in the recording chamber and perfuse with recording solution. Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection). Clamp the membrane potential at a holding potential of -70 mV.

  • Compound Application: Apply the test compound or standard compounds at various concentrations to the oocyte via the perfusion system.

  • Data Acquisition: Record the inward current elicited by the compound application.

  • Data Analysis: Measure the peak current amplitude for each concentration. Plot the normalized current response against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration that elicits a half-maximal response).

Visualizations

Signaling Pathway

cluster_synapse Synaptic Cleft cluster_receptor Postsynaptic Membrane Presynaptic_Neuron Presynaptic Neuron ACh Acetylcholine (ACh) Presynaptic_Neuron->ACh Release Postsynaptic_Neuron Postsynaptic Neuron nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds Ion_Channel Ion Channel (Open) nAChR->Ion_Channel Activates Ion_Channel->Postsynaptic_Neuron Na+/Ca2+ Influx (Depolarization) Test_Compound This compound (Hypothesized Agonist) Test_Compound->nAChR Binds and Activates

Caption: Hypothesized mechanism of action at a cholinergic synapse.

Experimental Workflow

cluster_prep Preparation cluster_assay Radioligand Displacement Assay cluster_analysis Data Analysis Insect_Heads Insect Heads Homogenization Homogenization Insect_Heads->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Membrane_Pellet Membrane Pellet Centrifugation->Membrane_Pellet Incubation Incubation with: - [3H]Imidacloprid - Test Compound (Varying Conc.) - Membranes Membrane_Pellet->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50_Determination IC50 Determination Counting->IC50_Determination Ki_Calculation Ki Calculation (Cheng-Prusoff) IC50_Determination->Ki_Calculation

Caption: Workflow for the radioligand displacement binding assay.

References

Safety Operating Guide

Proper Disposal of N-((2-Chlorothiazol-5-YL)methyl)cyclopropanamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of N-((2-Chlorothiazol-5-YL)methyl)cyclopropanamine. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on information for analogous thiazole derivatives and chlorinated compounds and are intended to provide a framework for safe handling and disposal.[1] It is crucial to always consult with your institution's Environmental Health and Safety (EHS) office for specific guidelines and to ensure compliance with local, state, and federal regulations.[2]

Hazard Identification and Classification

This compound and its derivatives are classified as hazardous materials.[1] Improper disposal can pose significant health risks and lead to environmental contamination.[1] The primary hazards associated with analogous compounds are summarized in the table below.

Hazard ClassificationDescriptionDisposal Consideration
Acute Toxicity Harmful if swallowed and toxic in contact with skin.[1][2][3]Avoid direct contact. Use appropriate Personal Protective Equipment (PPE). Dispose of as hazardous waste.[1]
Skin Corrosion/Irritation May cause severe skin burns and eye damage.[1][3]Wear chemical-resistant gloves, protective clothing, and eye/face protection.[1]
Sensitization May cause an allergic skin reaction.[1]Prevent skin contact. Contaminated clothing should be removed and laundered before reuse.[1]
Aquatic Toxicity Toxic to aquatic life with long-lasting effects.[1][4]Prevent release to the environment. Do not allow to enter drains or waterways.[1]
Chemical Incompatibility Avoid contact with oxidizing agents, acids, acid chlorides, and acid anhydrides.[1]Store separately from incompatible materials.

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.

1. Personal Protective Equipment (PPE): Before handling any waste containing this compound, ensure you are wearing the appropriate PPE:

  • Chemical-resistant gloves (e.g., nitrile)[1]

  • Safety goggles and a face shield [1]

  • A lab coat and closed-toe shoes [1]

2. Waste Collection:

  • All materials contaminated with this compound, including unused product, reaction byproducts, and contaminated lab supplies (e.g., pipette tips, paper towels), must be collected in a designated hazardous waste container.[1]

  • The container must be chemically compatible, properly sealed to prevent leaks, and clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[1][5]

  • Do not mix this waste with incompatible materials such as strong oxidizing agents or acids.[1][5]

3. Storage:

  • Store the hazardous waste container in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[1][3]

  • The storage area should be secure and accessible only to authorized personnel.

4. Spill Management:

  • In the event of a spill, evacuate the immediate area.[1]

  • For small spills, wear appropriate PPE and absorb the material with an inert absorbent (e.g., vermiculite, sand).[2]

  • Carefully collect the absorbed material and place it in the designated hazardous waste container.[1]

  • For large spills, contact your institution's EHS office immediately.[2]

5. Final Disposal:

  • All chemical waste must be disposed of through your institution's hazardous waste management program.[5][6]

  • Complete all required documentation for the waste manifest to ensure a proper chain of custody.[1]

  • Never dispose of this compound down the drain or in the regular trash.[1][7]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Generation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal cluster_spill Spill Scenario start Start: Handling This compound ppe Wear Appropriate PPE: - Gloves - Goggles/Face Shield - Lab Coat start->ppe waste_gen Generate Waste: - Unused product - Contaminated labware - Reaction byproducts ppe->waste_gen container Collect in Designated Hazardous Waste Container waste_gen->container label_container Label Container: 'Hazardous Waste' & Chemical Name container->label_container storage Store in a Cool, Dry, Well-Ventilated Area label_container->storage check_compat Ensure Segregation from Incompatible Materials storage->check_compat ehs_contact Contact EHS for Pickup check_compat->ehs_contact documentation Complete Waste Manifest/Documentation ehs_contact->documentation disposal Dispose via Approved Hazardous Waste Vendor documentation->disposal spill Spill Occurs assess_spill Assess Spill Size spill->assess_spill small_spill Small Spill: Absorb with Inert Material assess_spill->small_spill Minor large_spill Large Spill: Evacuate & Contact EHS assess_spill->large_spill Major spill_collect Collect Absorbed Material into Waste Container small_spill->spill_collect spill_collect->container

Caption: Disposal workflow for this compound.

Disclaimer: This information is intended as a guide and is based on the general properties of analogous chemical compounds. Always consult the specific Safety Data Sheet (SDS) for this compound when it becomes available and adhere to the disposal procedures established by your institution's Environmental Health and Safety (EHS) department.

References

Personal protective equipment for handling N-((2-Chlorothiazol-5-YL)methyl)cyclopropanamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of N-((2-Chlorothiazol-5-YL)methyl)cyclopropanamine, a compound utilized by researchers, scientists, and professionals in drug development. The following procedures are based on best practices for handling similar chemical structures and are intended to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to minimize exposure and ensure safety when handling this compound. The following table summarizes the recommended PPE based on potential hazards.

Body PartRecommended ProtectionMaterial/Standard
Eyes/Face Safety glasses with side shields or goggles; face shield if splashing is a risk.Conforming to EN166 or OSHA 29 CFR 1910.133.
Skin Protective gloves (e.g., Nitrile rubber), lab coat, and closed-toe shoes.Wear appropriate protective gloves and clothing to prevent skin exposure.
Respiratory Use in a well-ventilated area. If dust or aerosols are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.Follow OSHA respirator regulations (29 CFR 1910.134) or European Standard EN 149.

Safe Handling and Disposal Workflow

The following diagram outlines the essential steps for the safe handling of this compound from receipt to disposal. Adherence to this workflow is critical for minimizing risks in the laboratory.

cluster_receipt Receiving & Storage cluster_handling Handling & Use cluster_cleanup Decontamination & Disposal receipt Receive Shipment inspect Inspect Container for Damage receipt->inspect storage Store in a Cool, Dry, Well-Ventilated Area inspect->storage ppe Don Appropriate PPE weigh Weigh in a Ventilated Enclosure ppe->weigh dissolve Prepare Solution in a Fume Hood weigh->dissolve experiment Conduct Experiment dissolve->experiment decontaminate Decontaminate Work Surfaces waste Collect Waste in Labeled Containers decontaminate->waste dispose Dispose of Waste via Approved Channels waste->dispose

Safe Handling Workflow for this compound

Procedural Guidance for Handling

Receiving and Storage:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances.

Preparation and Use:

  • Always wear the personal protective equipment detailed in the table above.

  • Conduct all weighing and handling of the solid material in a chemical fume hood or other ventilated enclosure to avoid inhalation of dust.

  • Wash hands thoroughly after handling the compound.[1][2]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[1][2]

In Case of Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[1]

  • Skin Contact: In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention.

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[3]

  • Ingestion: If swallowed, do NOT induce vomiting. Call a poison control center or doctor/physician immediately.[1]

Spill and Waste Disposal:

  • In the event of a spill, ensure adequate ventilation and wear appropriate PPE.

  • Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, labeled container for disposal.

  • Dispose of all waste materials, including contaminated PPE and cleaning materials, in accordance with local, state, and federal regulations.[1][2] The substance is noted to be very toxic to aquatic life with long-lasting effects, so environmental release must be avoided.[1]

This guide is intended to provide essential safety information. Always refer to the specific Safety Data Sheet (SDS) for the most detailed and up-to-date information before handling any chemical.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.